Technical Documentation Center

2-Chloro-6-ethylimidazo[1,2-B]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-6-ethylimidazo[1,2-B]pyridazine
  • CAS: 570416-44-3

Core Science & Biosynthesis

Foundational

2-Chloro-6-ethylimidazo[1,2-B]pyridazine chemical structure and properties

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry applications. Role: Heterocyclic Building Block...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry applications.

Role: Heterocyclic Building Block & Pharmacophore CAS: 570416-44-3 Molecular Formula: C


H

ClN

Molecular Weight: 181.62 g/mol

Executive Summary

2-Chloro-6-ethylimidazo[1,2-b]pyridazine is a functionalized bicyclic heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., TAK1, CLK1) and CNS-active agents. Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine atom allows for precise palladium-catalyzed coupling, while the electron-rich C3 position remains open for electrophilic aromatic substitution (S


Ar). The 6-ethyl group provides lipophilic bulk, often exploiting hydrophobic pockets in ATP-binding sites.

This guide details the synthesis, physicochemical properties, and reactivity logic required to utilize this scaffold in high-throughput library generation.

Chemical Identity & Structural Analysis[1]

Nomenclature and Numbering

The imidazo[1,2-b]pyridazine core consists of an imidazole ring fused to a pyridazine ring across the N1-C2 bond of the imidazole and N1-C6 of the pyridazine (using monocyclic numbering). In the fused system:

  • Position 2: Substituted with Chlorine (Electrophilic handle).[1][2][3]

  • Position 3: Unsubstituted (Nucleophilic center).

  • Position 6: Substituted with Ethyl (Lipophilic anchor).

  • Bridgehead Nitrogen: Position 4.[2]

Physicochemical Profile

The presence of the bridgehead nitrogen lowers the basicity of the imidazole ring compared to non-fused analogs.

PropertyValueImplication for Drug Design
LogP (Calc) ~1.95Optimal for CNS penetration and cell permeability.
pKa (Conj. Acid) ~3.8 - 4.2Weakly basic; likely uncharged at physiological pH.
TPSA ~30 ŲHigh permeability; suitable for BBB crossing.
H-Bond Donors 0Obligate H-bond acceptor (N1, N5).
Solubility ModerateSoluble in DMSO, DCM, MeOH; sparingly soluble in water.

Synthetic Pathways

The synthesis of 2-chloro-6-ethylimidazo[1,2-b]pyridazine requires a strategy that differentiates the 2-position from the naturally more nucleophilic 3-position. The most robust industrial route involves the formation of a 2-oxo intermediate followed by aromatization/chlorination.

Retrosynthetic Logic
  • Target: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine.

  • Precursor: 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one.[4]

  • Starting Materials: 3-Amino-6-chloropyridazine (Commercial) + Ethylboronic acid + Ethyl bromoacetate.

Detailed Protocol

Step 1: Installation of the 6-Ethyl Group (Suzuki Coupling)

  • Reagents: 3-Amino-6-chloropyridazine, Ethylboronic acid, Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 12 h, Inert Atmosphere (N

    
    ).
    
  • Mechanism: Oxidative addition of Pd into the C-Cl bond at position 6 (pyridazine is electron-deficient, facilitating this), followed by transmetallation and reductive elimination.

  • Validation: Monitor disappearance of aryl chloride by LC-MS.

Step 2: Cyclization to the 2-Oxo Intermediate

  • Reagents: 3-Amino-6-ethylpyridazine, Ethyl bromoacetate (1.2 equiv).

  • Solvent: Ethanol (Reflux).

  • Mechanism: N-alkylation of the pyridazine ring nitrogen followed by intramolecular condensation on the ester carbonyl. This yields 6-ethylimidazo[1,2-b]pyridazin-2(3H)-one .

  • Note: The exocyclic amine is less nucleophilic than the ring nitrogen; alkylation typically occurs at the ring nitrogen (N2 of pyridazine) first.

Step 3: Chlorination/Aromatization (The Critical Step)

  • Reagents: Phosphorus Oxychloride (POCl

    
    ), catalytic N,N-Dimethylaniline.
    
  • Conditions: Reflux (100°C), 4 h.

  • Mechanism: The lactam tautomer reacts with POCl

    
     to form an imidoyl chloride intermediate, which eliminates to form the aromatic 2-chloro product.
    
  • Purification: Quench with ice/water (Exothermic!), neutralize with NaHCO

    
    , extract with EtOAc. Silica gel chromatography (Hexane/EtOAc).[5]
    
Synthetic Workflow Diagram

Synthesis SM1 3-Amino-6- chloropyridazine Step1 Suzuki Coupling (Ethylboronic acid, Pd cat.) SM1->Step1 Inter1 3-Amino-6- ethylpyridazine Step1->Inter1 Step2 Cyclization (Ethyl bromoacetate) Inter1->Step2 Inter2 6-Ethylimidazo [1,2-b]pyridazin-2-one Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Product 2-Chloro-6-ethyl imidazo[1,2-b]pyridazine Step3->Product

Figure 1: Step-wise synthesis ensuring regioselective installation of the 2-chloro substituent.

Reactivity & Derivatization Guide

For the medicinal chemist, this molecule is a "bifunctional" scaffold. The order of operations is critical.

Reactivity Map
  • Site A (C2-Cl): Electrophilic. High reactivity in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). The chlorine is activated by the adjacent bridgehead nitrogen.

  • Site B (C3-H): Nucleophilic. The most electron-rich site. Susceptible to electrophilic aromatic substitution (Halogenation, Mannich reaction, Formylation).

  • Site C (C6-Ethyl): Steric/Lipophilic. Generally inert but provides metabolic stability compared to a methyl group.

Library Synthesis Strategy

To create a library of kinase inhibitors, follow this sequence:

  • C3 Functionalization (Optional): If a substituent is needed at C3 (e.g., a halogen or formyl group), perform this before the C2 coupling if the C2 reaction conditions are harsh. However, for standard Suzuki couplings, C2 reaction is usually performed first or simultaneously.

    • Protocol: To iodinate C3: NIS (N-iodosuccinimide), CH

      
      CN, RT.
      
  • C2 Diversification: React the 2-chloro scaffold with aryl boronates.

    • Protocol: Boronic acid (1.5 equiv), Pd(PPh

      
      )
      
      
      
      (5 mol%), Na
      
      
      CO
      
      
      (2M), DME/H
      
      
      O, Microwave 120°C, 30 min.
Reactivity Logic Diagram

Reactivity cluster_C2 Position 2 (Cl) - Electrophilic cluster_C3 Position 3 (H) - Nucleophilic Core 2-Chloro-6-ethyl imidazo[1,2-b]pyridazine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) Core->Buchwald Iodination Iodination (NIS, MeCN) Core->Iodination Mannich Mannich Reaction (HCHO, HNR2) Core->Mannich

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Medicinal Chemistry Applications

This scaffold is a bioisostere of imidazo[1,2-a]pyridine and quinoline.

Kinase Inhibition (TAK1, CLK1)

The imidazo[1,2-b]pyridazine core mimics the adenine ring of ATP.

  • Binding Mode: The N1 and N5 nitrogens often serve as hydrogen bond acceptors for the kinase hinge region.

  • C6-Ethyl Role: This group often projects into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency and selectivity over the methyl analog.

  • Case Study: In TAK1 (Transforming growth factor-beta-activated kinase 1) inhibitors, the 2-position is often substituted with a solubilizing moiety (e.g., morpholine via a linker) or an aryl group to engage the P-loop.

Amyloid Imaging

Derivatives of 2-aryl-6-substituted imidazo[1,2-b]pyridazines have shown high affinity for A


 plaques. The 2-chloro group serves as the precursor for introducing radiolabeled (e.g., 

F or

C) aryl rings for PET imaging.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The 2-chloro bond is stable to moisture but can hydrolyze under strong acidic conditions at high temperatures.

  • MSDS Note: Treat as a potential kinase inhibitor; use rigorous PPE (gloves, fume hood) to prevent biological activity exposure.

References

  • Chemical Structure & Properties: PubChem. 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CID 57456715). National Library of Medicine. Link

  • Synthetic Methodology (General Scaffold): Goel, R. et al. Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Link

  • Kinase Inhibition (TAK1): Reuberson, J. et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2021. Link

  • Amyloid Ligands: Cui, M. et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Bioorganic & Medicinal Chemistry Letters. Link

  • Suzuki Coupling Protocols: BenchChem. Reactivity of 6-Chloroimidazo[1,2-b]pyridazine Derivatives. Link

Sources

Exploratory

Imidazo[1,2-b]pyridazine scaffold biological activity and SAR

The Imidazo[1,2-b]pyridazine Scaffold: A Medicinal Chemistry Handbook Executive Summary: The "Privileged" Purine Mimetic The imidazo[1,2-b]pyridazine scaffold represents a cornerstone in modern kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1,2-b]pyridazine Scaffold: A Medicinal Chemistry Handbook

Executive Summary: The "Privileged" Purine Mimetic

The imidazo[1,2-b]pyridazine scaffold represents a cornerstone in modern kinase inhibitor discovery.[1] Structurally, it is a 6,5-fused heteroaromatic system containing three nitrogen atoms.[1] Its "privileged" status stems from its ability to mimic the purine core of ATP, allowing it to anchor effectively into the hinge region of kinase ATP-binding pockets.

Unlike the ubiquitous indole or quinoline scaffolds, the imidazo[1,2-b]pyridazine core offers a unique electronic profile. The disposition of its nitrogen atoms (specifically N1 and N5) facilitates critical hydrogen bonding interactions, while the C3 and C6 positions provide orthogonal vectors for chemical elaboration—enabling the simultaneous optimization of potency (C3) and pharmacokinetic properties (C6).

Key Therapeutic Areas:

  • Oncology: BCR-ABL (Ponatinib), Mps1 (TTK), VEGFR, PIM kinases.[1]

  • Neurodegeneration: DYRK1A, CLK inhibitors.[2][3]

  • Infectious Disease: Anti-parasitic (Plasmodium, Toxoplasma) kinases.[1]

Structural Analysis & Physicochemical Properties[4]

To rationally design analogs, one must understand the numbering and electronic distribution of the core.

Numbering Scheme

The standard IUPAC numbering for the imidazo[1,2-b]pyridazine system is as follows:

  • N1: Imidazole nitrogen (H-bond acceptor).[1]

  • C2/C3: Imidazole carbons.[1][3][4] C3 is the primary vector for "tail" attachment.

  • N4: Bridgehead nitrogen.[1]

  • N5: Pyridazine nitrogen (H-bond acceptor).[1]

  • C6/C7/C8: Pyridazine carbons.[1][3] C6 is the primary vector for solubilizing groups.

Electronic Properties
  • H-Bonding: The N1 and N5 atoms often serve as H-bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residues).[1]

  • Lipophilicity (cLogP): The core itself is moderately polar due to the three nitrogens, which helps lower the overall lipophilicity of drug candidates compared to all-carbon fused rings like naphthalene.

  • pKa: The scaffold is weakly basic. Protonation typically occurs at N1 or N5 depending on substitution, influencing solubility in acidic media.

Synthesis: The "Make" Strategy

There are two dominant synthetic routes: the classical condensation (robust, scalable) and the multi-component reaction (diverse).

Route A: The Condensation Protocol (Standard)

This is the industrial standard, used in the synthesis of Ponatinib intermediates.

  • Starting Material: 3-aminopyridazine (often substituted at C6).[1]

  • Reagent:

    
    -haloketone or 
    
    
    
    -haloaldehyde (e.g., chloroacetaldehyde).
  • Mechanism: Nucleophilic attack of the exocyclic amine on the ketone, followed by ring closure at the ring nitrogen (N2 of pyridazine) and dehydration.

Route B: C3 Functionalization

Once the core is formed, C3 is the most reactive site for Electrophilic Aromatic Substitution (EAS).

  • Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS yields the 3-iodo or 3-bromo derivative.[1]

  • Cross-Coupling: The 3-halo intermediate is an excellent substrate for Suzuki-Miyaura (aryl coupling) or Sonogashira (alkyne coupling) reactions.[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Aminopyridazine (C6-Substituted) Core Imidazo[1,2-b]pyridazine Core Formed Start->Core Condensation (EtOH, Reflux) Reagent alpha-Haloaldehyde (or ketone) Reagent->Core Halo 3-Halo-Intermediate (Iodo/Bromo) Core->Halo NIS or NBS (EAS) Final Target Molecule (e.g., Ponatinib Analog) Halo->Final Pd-Catalyzed Coupling (Suzuki/Sonogashira)

Caption: Figure 1. The standard synthetic workflow for generating C3-functionalized imidazo[1,2-b]pyridazine libraries.

Structure-Activity Relationship (SAR): The "Design" Logic[1]

The SAR of this scaffold is highly predictable across various kinase targets.

The SAR Map

SAR_Logic Core Imidazo[1,2-b]pyridazine Scaffold Pos3 Position C3 (The 'Warhead' Vector) Core->Pos3 Pos6 Position C6 (Solubility/ADME) Core->Pos6 Pos2 Position C2 (Steric Tuning) Core->Pos2 Bridge N1 / N5 (Hinge Binding) Core->Bridge Detail3 Linker to hydrophobic pocket (Alkyne, Aryl) Avoids Gatekeeper (e.g., T315I) Pos3->Detail3 Detail6 Solvent Exposed Area Add Morpholine/Piperazine for solubility Pos6->Detail6 DetailBridge Mimics Adenine N1/N3 H-bonds with Hinge Backbone Bridge->DetailBridge

Caption: Figure 2. Strategic SAR decision map for kinase inhibitor design using the imidazo[1,2-b]pyridazine core.

Detailed SAR Analysis
PositionFunctionDesign StrategyExample (Ponatinib)
C3 Specificity & Potency This vector points deep into the ATP binding pocket or towards the "gatekeeper" residue.[1] Rigid linkers (alkynes) here can bypass steric clashes with bulky gatekeeper mutations (e.g., T315I).[1]Ethynyl linker connects to the methyl-phenyl moiety.[1]
C6 ADME & Solubility This position usually points towards the solvent front. It is the ideal site for attaching polar groups (piperazines, morpholines) to improve oral bioavailability without disrupting binding.Hydrogen (in core), but often substituted in analogs.
N1/N5 Hinge Binding These nitrogens form the primary H-bond network with the kinase hinge region (e.g., Glu/Met backbone NH).[1]Interacts with the hinge region of BCR-ABL.[1]
C2 Steric Fit Small groups (Me) are tolerated; large groups often clash with the P-loop.[1]Unsubstituted (H) in Ponatinib to minimize steric conflict.
Case Study: Ponatinib (ICLUSIG®)

Ponatinib is the quintessential example of this scaffold's utility.[5][6]

  • Challenge: The BCR-ABL T315I mutation introduces a bulky isoleucine residue that blocks the binding of Imatinib and Dasatinib.

  • Solution: The imidazo[1,2-b]pyridazine core provides a compact anchor.[1] Crucially, the C3-ethynyl linker acts as a rigid "rod" that extends past the bulky isoleucine gatekeeper without clashing, allowing the distal phenyl ring to bind in the hydrophobic pocket behind the gatekeeper.

Experimental Protocols

Chemical Protocol: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine

A versatile intermediate for C3 coupling.[1]

  • Cyclization:

    • Dissolve 3-aminopyridazine (10 mmol) in Ethanol (50 mL).

    • Add chloroacetaldehyde (50% wt in water, 15 mmol).

    • Reflux for 4-6 hours.[1] Monitor by TLC (DCM/MeOH 9:1).[1]

    • Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM.[1]

    • Purify via flash chromatography to yield imidazo[1,2-b]pyridazine.[1]

  • Iodination (C3 Functionalization):

    • Dissolve the core (5 mmol) in Acetonitrile (25 mL).

    • Add N-Iodosuccinimide (NIS, 5.5 mmol) portion-wise at 0°C.

    • Stir at room temperature for 2 hours.

    • Precipitate usually forms.[1] Filter or work up (EtOAc/Water).

    • Result: 3-iodoimidazo[1,2-b]pyridazine (Ready for Sonogashira/Suzuki coupling).[1]

Biological Protocol: In Vitro Kinase Assay (ADP-Glo)

Standard validation for kinase inhibition.[1]

  • Reagents: Recombinant Kinase (e.g., Mps1 or Abl), Substrate (e.g., Poly E4Y), ATP (10 µM), Test Compound (DMSO stock).

  • Reaction:

    • In a 384-well plate, mix Kinase (2 µL) + Compound (1 µL).[1] Incubate 10 min.

    • Add ATP/Substrate mix (2 µL).[1]

    • Incubate at Room Temp for 60 min.

  • Detection:

    • Add ADP-Glo™ Reagent (5 µL) to terminate reaction and deplete remaining ATP.[1] Incubate 40 min.

    • Add Kinase Detection Reagent (10 µL) to convert ADP to ATP -> Luciferase signal.[1]

    • Measure Luminescence.[1]

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit to sigmoidal dose-response curve to determine IC50.[1]

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][7] Journal of Medicinal Chemistry. Link[1]

  • Garrido, A., et al. (2021).[5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link[1][5]

  • Kusakabe, K., et al. (2015). "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity."[1][8] Journal of Medicinal Chemistry. Link[1][8]

  • Goel, R., et al. (2016). "Recent advances in the development of imidazo[1,2-b]pyridazines as potent anticancer agents."[1][6][8] Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Engler, T. A., et al. (2013). "Imidazo[1,2-b]pyridazines as potent inhibitors of glycogen synthase kinase-3 (GSK-3)."[1] Bioorganic & Medicinal Chemistry Letters. Link[1]

Sources

Foundational

Strategic Applications of the 6-Ethylimidazo[1,2-b]pyridazine Scaffold in Modern Targeted Therapeutics

Executive Summary In the pursuit of highly selective kinase inhibitors, the imidazo[1,2-b]pyridazine core has emerged as a profoundly privileged pharmacophore[1]. Characterized by its rigid, planar, and electron-rich fus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly selective kinase inhibitors, the imidazo[1,2-b]pyridazine core has emerged as a profoundly privileged pharmacophore[1]. Characterized by its rigid, planar, and electron-rich fused bicyclic system, this scaffold acts as an exceptional hinge-binding motif within the ATP-binding pocket of various kinases.

While historical optimizations have heavily explored substitutions at the C-3 position to probe the hydrophobic pocket, recent breakthroughs have highlighted the critical role of the C-6 position. Specifically, the 6-ethylimidazo[1,2-b]pyridazine derivative offers a precise balance of lipophilic efficiency (LipE) and steric geometry. Unlike bulky morpholine or piperazine groups that can introduce metabolic liabilities, or unsubstituted protons that fail to capitalize on solvent-interface interactions, the 6-ethyl moiety restricts the rotational freedom of adjacent vectors and finely tunes the molecule's pharmacokinetic (PK) profile. This whitepaper dissects the mechanistic rationale, recent target applications, and validated experimental workflows for deploying this scaffold in drug discovery.

Mechanistic Rationale: The Imidazo[1,2-b]pyridazine Pharmacophore

The efficacy of the imidazo[1,2-b]pyridazine scaffold stems from its predictable and highly stable hydrogen-bonding network. When docked into a typical kinase ATP pocket:

  • The Hinge Binder: The nitrogen atoms of the imidazo[1,2-b]pyridazine core (specifically N-1 and N-5) serve as hydrogen bond acceptors, forming critical interactions with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα or Met172 in ROCK2)[2][3].

  • The C-3 Vector (Hydrophobic Pocket): Electrophilic aromatic substitution naturally favors the C-3 position. Arylation at this site directs substituents deep into the hydrophobic pocket (DFG-in/out motifs), dictating isoform selectivity.

  • The C-6 Vector (Solvent Interface): The 6-position projects toward the solvent-exposed region or the ribose-binding pocket. The introduction of an ethyl group at this position increases the topological polar surface area (tPSA) efficiency, enhances membrane permeability, and provides sufficient steric bulk to prevent off-target kinase binding without causing steric clashes within the target pocket.

G A Imidazo[1,2-b]pyridazine Core (Primary Hinge Binder) B Kinase Hinge Region (e.g., Val851 / Met172) A->B H-Bond Acceptor C C-3 Aryl Substituent (Hydrophobic Pocket) A->C Directs Vector D C-6 Ethyl Substituent (Solvent-Exposed Region) A->D Directs Vector E DFG Motif / Activation Loop C->E pi-pi Stacking F Solvent Interface D->F Modulates Lipophilicity

Fig 1: Pharmacophore mapping of the 6-ethylimidazo[1,2-b]pyridazine scaffold in a kinase ATP pocket.

Target Landscape & Efficacy Data

Recent literature demonstrates the versatility of the imidazo[1,2-b]pyridazine core across a spectrum of challenging therapeutic targets, ranging from oncology to fibrotic diseases. By tuning the C-6 and C-3 substituents, researchers have achieved nanomolar potency and remarkable selectivity.

ROCK2 Inhibition (Pulmonary Fibrosis)

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a primary driver of fibrotic progression. A 2025 study identified novel imidazo[1,2-b]pyridazine derivatives (e.g., Compound A25) as highly selective ROCK2 inhibitors. These compounds formed essential hydrogen bonds with Glu170 and Met172, while the core established multiple hydrophobic contacts, yielding an IC50 of 7.0 nM and effectively reversing bleomycin-induced pulmonary fibrosis in vivo[2].

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is notoriously difficult to drug selectively without inducing hepatotoxicity. Optimized imidazo[1,2-b]pyridazine derivatives have been designed to maintain dual PI3K/mTOR inhibition. The core nitrogen forms a conserved hydrogen bond with the backbone of Val851 in the hinge region, driving potent anti-fibrotic and anti-proliferative effects[3].

CDK12/13 Covalent Inhibition (Triple-Negative Breast Cancer)

Cyclin-dependent kinases 12 and 13 are emerging targets for TNBC. Recent functionalization of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of covalent inhibitors (e.g., Compound 24). By appending a Michael acceptor vector, the scaffold perfectly positions the warhead to form a covalent bond with Cys1039 of CDK12, achieving an IC50 of 15.5 nM[4].

Table 1: Comparative Kinase Inhibitory Profiles of Imidazo[1,2-b]pyridazines
Target KinaseLead Compound / DerivativeC-6 SubstitutionC-3 SubstitutionIC50 (nM)Primary Indication
ROCK2 Compound A25Substituted Amine / AlkylIndazole derivative7.0Pulmonary Fibrosis[2]
PI3Kα Compound 11Morpholine / AlkylPyridine-sulfonamide< 10.0Pulmonary Fibrosis / CRC[3]
CDK12 Compound 24Piperazine derivativeAcrylamide (Covalent)15.5Triple-Negative Breast Cancer[4]
TAK1 Compound 26Morpholine / PiperazineAryl derivative55.0Multiple Myeloma[5]

Synthetic Methodology: Assembly of the 6-Ethyl Scaffold

To ensure high regioselectivity and yield, the 6-ethyl group is best introduced at the foundational stage of the synthesis rather than via late-stage functionalization. The following protocol outlines a self-validating, three-step workflow for synthesizing 3-aryl-6-ethylimidazo[1,2-b]pyridazine derivatives[6].

Protocol 1: Core Synthesis and Cross-Coupling

Step 1: Cyclization (Core Formation)

  • Reagents: 3-amino-6-ethylpyridazine (1.0 eq), chloroacetaldehyde (50% aqueous solution, 1.5 eq), NaHCO₃ (2.0 eq).

  • Procedure: Suspend the reagents in ethanol and reflux at 80°C for 12 hours. The electron-rich endocyclic nitrogen attacks the α-halo carbon, followed by dehydration.

  • Causality: NaHCO₃ is utilized to neutralize the HCl byproduct, preventing the protonation of the starting aminopyridazine, which would otherwise stall the nucleophilic attack.

Step 2: Regioselective Halogenation

  • Reagents: 6-ethylimidazo[1,2-b]pyridazine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).

  • Procedure: Dissolve the core in DMF and add NIS at 0°C. Stir at room temperature for 2 hours.

  • Causality: The bridgehead nitrogen donates electron density specifically to the C-3 position, making it highly susceptible to electrophilic aromatic substitution. Iodination is preferred over bromination as the C-I bond provides superior reactivity in subsequent palladium-catalyzed couplings.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Reagents: 3-iodo-6-ethylimidazo[1,2-b]pyridazine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq).

  • Procedure: Suspend in a degassed mixture of 1,4-dioxane/water (4:1). Heat under microwave irradiation at 110°C for 30 minutes.

  • Causality: Microwave irradiation dramatically accelerates the transmetalation step of the Suzuki cycle. The biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base required to activate the boronic acid into a reactive boronate complex.

G S1 Step 1: Cyclization 3-amino-6-ethylpyridazine + chloroacetaldehyde S2 Step 2: Halogenation Regioselective C-3 Iodination via NIS S1->S2 NaHCO3, Reflux (80°C) S3 Step 3: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Aryl Boronic Acid S2->S3 DMF, 0°C to RT S4 Final Product 3-Aryl-6-ethylimidazo[1,2-b]pyridazine S3->S4 Microwave (110°C), 30 min

Fig 2: Three-step synthetic workflow for 3-aryl-6-ethylimidazo[1,2-b]pyridazine derivatives.

Biological Evaluation: Kinase Profiling Protocol

Because imidazo[1,2-b]pyridazines are planar, aromatic heterocycles, they often exhibit intrinsic auto-fluorescence. Standard fluorescence intensity assays can yield false positives. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory standard for evaluating these compounds.

Protocol 2: TR-FRET Kinase Assay
  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL of the 6-ethylimidazo[1,2-b]pyridazine derivative (in DMSO) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures high-precision dose-response curves.

  • Kinase Reaction: Add 5 μL of the kinase enzyme (e.g., ROCK2) pre-incubated with the specific peptide substrate. Initiate the reaction by adding 5 μL of ATP at its predetermined Michaelis constant (

    
    ). Causality: Running the assay at the ATP 
    
    
    
    ensures that the IC50 values represent true competitive inhibition relative to physiological ATP concentrations.
  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection Phase: Add 10 μL of the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺) and the Europium-labeled anti-phosphopeptide antibody.

  • Data Acquisition: Read the plate on a multi-mode reader using a 340 nm excitation and measuring emission at both 615 nm (Europium donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine the IC50. Causality: The time-delayed measurement of Europium (which has a long emission half-life) completely bypasses the short-lived auto-fluorescence of the imidazo[1,2-b]pyridazine core, ensuring absolute data integrity.

Conclusion

The 6-ethylimidazo[1,2-b]pyridazine scaffold represents a masterclass in rational drug design. By leveraging the inherent hinge-binding affinity of the core and utilizing the 6-ethyl moiety to modulate the solvent-exposed interface, medicinal chemists can achieve unprecedented levels of kinase selectivity and pharmacokinetic stability. Whether deployed as competitive inhibitors for fibrotic diseases or engineered into covalent warheads for oncology, this scaffold remains a cornerstone of modern targeted therapeutics.

References

  • Cao, Z., et al. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.

  • Author Unknown. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.

  • Xia, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.

Sources

Exploratory

2-Chloro-6-ethylimidazo[1,2-B]pyridazine SMILES and InChI key

The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine . Chemical Identity & Structural Analysis[1][2][3][4][5][6] 2-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, synthesis, and applications of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine .

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

2-Chloro-6-ethylimidazo[1,2-b]pyridazine is a fused heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors, GABA receptor ligands, and radiotracers. Its structure features a pyridazine ring fused to an imidazole ring, characterized by a bridgehead nitrogen atom.

Core Identifiers
PropertyDetail
CAS Number 570416-44-3
IUPAC Name 2-Chloro-6-ethylimidazo[1,2-b]pyridazine
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
SMILES CCc1ccc2nc(Cl)cn2n1
InChI String InChI=1S/C8H8ClN3/c1-2-6-3-4-8-11-7(9)5-12(8)10-6/h3-5H,2H2,1H3
Solubility Soluble in DMSO, Methanol, DCM; Low aqueous solubility.
Structural Logic & Numbering

The imidazo[1,2-b]pyridazine system is numbered starting from the non-bridgehead nitrogen in the pyridazine ring (if following specific IUPAC rules) or more commonly anchored by the bridgehead nitrogen at position 4.

  • Position 2 (Chloro): Located on the imidazole ring.[1][2][3] This position is critical for structure-activity relationship (SAR) tuning, often serving as a site for nucleophilic displacement or metal-catalyzed cross-coupling.

  • Position 6 (Ethyl): Located on the pyridazine ring.[3] Substituents here modulate lipophilicity and metabolic stability.

  • Electronic Properties: The scaffold is electron-deficient due to the three nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C2 position when activated by the chlorine leaving group.

Synthesis Methodologies

The synthesis of 2-chloro-6-ethylimidazo[1,2-b]pyridazine typically follows a convergent route involving the condensation of an aminopyridazine precursor with an electrophilic two-carbon unit.

Primary Route: Cyclization-Chlorination Sequence

This robust protocol avoids the ambiguity of direct halogenation and ensures regioselectivity at the C2 position.

Step 1: Formation of the 3-Amino-6-ethylpyridazine Precursor

  • Reagents: 3,6-Dichloropyridazine, Ethylmagnesium bromide (or similar alkylating agent), Ammonia.

  • Mechanism: Nucleophilic substitution or cross-coupling to install the ethyl group, followed by amination.

Step 2: Cyclization to the Lactam Intermediate

  • Reagents: 3-Amino-6-ethylpyridazine + Ethyl bromoacetate (or chloroacetic acid).

  • Conditions: Reflux in ethanol/water or DMF with a weak base (NaHCO₃).

  • Product: 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one.

  • Logic: The ring nitrogen of the pyridazine attacks the alpha-carbon of the ester, followed by intramolecular amide formation.

Step 3: Aromatization & Chlorination

  • Reagents: Phosphorus oxychloride (POCl₃).

  • Conditions: 80–100°C, neat or in toluene.

  • Mechanism: The lactam carbonyl oxygen attacks the phosphorus center, creating an activated leaving group that is displaced by chloride, resulting in the aromatized 2-chloro derivative.

Experimental Workflow Visualization

Synthesis Start 3-Amino-6-ethylpyridazine Inter Lactam Intermediate (6-Ethylimidazo[1,2-b]pyridazin-2-one) Start->Inter Cyclization (Reflux/Base) Reagent1 + Ethyl Bromoacetate Final 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Inter->Final Aromatization Reagent2 + POCl3 (Chlorination)

Figure 1: Step-wise synthesis pathway transforming the aminopyridazine precursor into the final chlorinated scaffold.

Applications in Drug Discovery

The 2-chloro-6-ethylimidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets with high affinity.

Key Therapeutic Areas[3]
  • Kinase Inhibition (p38 MAP Kinase):

    • The nitrogen-rich core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

    • The C6-ethyl group fits into hydrophobic pockets (e.g., the gatekeeper region), improving selectivity over other kinases.

    • The C2-chloro group is displaced by amines or aryl groups to extend the molecule into the solvent-exposed region or specificity pockets.

  • GABA-A Receptor Ligands:

    • Imidazo[1,2-b]pyridazines are isosteric with benzodiazepines.

    • Substituents at C2 and C6 tune the affinity for specific GABA-A alpha subunits (

      
      1, 
      
      
      
      2,
      
      
      3), potentially separating anxiolytic effects from sedative side effects.
  • PET Radiotracers (Amyloid Imaging):

    • Derivatives of this scaffold have been explored as ligands for

      
      -amyloid plaques in Alzheimer's disease research.[4] The planar, lipophilic nature of the core allows blood-brain barrier (BBB) penetration.
      
Structure-Activity Relationship (SAR) Logic

SAR Core Imidazo[1,2-b]pyridazine Core C2 Position 2 (Cl) Reactive Handle Core->C2 S_NAr Displacement (Suzuki/Buchwald) C3 Position 3 Electrophilic Site Core->C3 Halogenation/Formylation C6 Position 6 (Ethyl) Lipophilic Tuning Core->C6 Metabolic Stability (Gatekeeper Fit)

Figure 2: Functional zones of the scaffold. C2 is the primary vector for diversification; C6 controls physicochemical properties.

Safety & Handling Protocols

As a halogenated heterocyclic compound, 2-Chloro-6-ethylimidazo[1,2-b]pyridazine requires specific safety measures.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C2-chloro bond can hydrolyze slowly in the presence of moisture and acid.

  • Reactivity: Avoid strong oxidizing agents. The compound reacts violently with strong nucleophiles (e.g., hydrazine, thiols) under basic conditions.

References

  • Synthesis of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[4]

    • Source: N
    • URL:[Link]

  • Chemical Identifiers & Properties

    • Title: 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine (Analog Reference).
    • Source: PubChem.[5][6]

    • URL:[Link]

  • Title: Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof (Patent WO2013134219A1).
  • Product Specifics (CAS 570416-44-3)

    • Title: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Product Page.[3][7][8][9]

    • Source: BLD Pharm / Chemical Book.

Sources

Foundational

The Medicinal Chemistry of 2-Chloro-Substituted Imidazopyridazines: Synthetic Strategies and Kinase Inhibition Profiles

Executive Summary Nitrogen-rich fused heterocycles form the backbone of modern targeted therapeutics. Among these, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore, offering unique v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-rich fused heterocycles form the backbone of modern targeted therapeutics. Among these, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore, offering unique vectorization opportunities for structure-based drug design. This technical guide explores the medicinal chemistry of imidazo[1,2-b]pyridazines, with a specific focus on the 2-chloro substituent . Far from being a mere structural placeholder, the 2-chloro group acts as a critical synthetic linchpin for late-stage functionalization and a physicochemical modulator that dictates kinase hinge-binding affinity.

The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine core is structurally analogous to endogenous purines but offers distinct electron distribution and hydrogen-bonding capabilities[1]. The clinical validation of this scaffold was cemented by the FDA approval of ponatinib, a multi-targeted tyrosine kinase inhibitor designed to overcome the T315I mutation in chronic myeloid leukemia (CML)[2].

Beyond CML, the scaffold has been extensively leveraged to target a variety of complex kinases. Recent drug discovery campaigns have utilized imidazo[1,2-b]pyridazines to develop highly selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK) for B-cell malignancies[3], as well as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) for antimalarial therapies[4].

The Strategic Role of the 2-Chloro Substituent

In the optimization of imidazopyridazine libraries, the incorporation of a 2-chloro substituent serves a dual purpose, bridging synthetic utility with pharmacological tuning:

  • Physicochemical Modulation : The chlorine atom is highly electronegative and moderately lipophilic. Its inductive effect modulates the pKa of the proximal basic nitrogen atoms (N1 and N4), which directly influences the molecule's ability to act as a bidentate hydrogen-bond acceptor in the kinase hinge region. Furthermore, the steric bulk of the chlorine atom can restrict the conformation of adjacent substituents, locking the molecule into a bioactive geometry.

  • Synthetic Linchpin : The 2-chloro group is an ideal synthetic handle. The electron-deficient nature of the pyridazine-fused system activates the C2 position for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr)[5]. This enables a "late-stage functionalization" strategy, where a common 2-chloro intermediate is synthesized in bulk and subsequently diversified to generate extensive Structure-Activity Relationship (SAR) libraries.

Synthetic Methodologies and Self-Validating Protocols

The construction of the 2-chloroimidazo[1,2-b]pyridazine core typically relies on the condensation of 3-aminopyridazines with


-haloketones or the tandem cyclization of 2-chloro-3-nitropyridine derivatives[6]. Below is a field-proven, self-validating protocol for the synthesis and subsequent functionalization of a 2-chloro intermediate via Suzuki-Miyaura coupling.

G N1 3-Aminopyridazine + α-Haloketone N2 Condensation / Cyclization (NaHCO3, Reflux) N1->N2 N3 2-Chloroimidazo[1,2-b]pyridazine Core N2->N3 N4 Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) N3->N4 Pathway A N5 SNAr / Buchwald-Hartwig (Amines, Base) N3->N5 Pathway B N6 C2-Aryl Substituted Derivative N4->N6 N7 C2-Amino Substituted Derivative N5->N7

Synthetic workflow for the late-stage functionalization of 2-chloroimidazo[1,2-b]pyridazines.

Protocol 1: Synthesis of C2-Functionalized Imidazo[1,2-b]pyridazine via Suzuki-Miyaura Coupling

Objective : To replace the 2-chloro handle with a functionalized alkyl/aryl group to probe the hydrophobic pocket of a target kinase. Rationale for Experimental Choices : We utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling. The choice of cataCXium® A Pd G3 (a bulky, electron-rich phosphine precatalyst) is critical; it facilitates the oxidative addition into the relatively inert C-Cl bond, which is traditionally more challenging to activate than C-Br or C-I bonds[7]. Water is added as a co-solvent to ensure the solubility of the inorganic base (


), which is required to activate the boronic acid/ester.

Step-by-Step Procedure :

  • Reagent Assembly : In a microwave-safe vial, combine 2-chloroimidazo[1,2-b]pyridazine (1.0 equiv, e.g., 200 mg), the corresponding potassium trifluoroborate salt or boronic ester (3.0 equiv), and

    
     (4.0 equiv)[7].
    
  • Catalyst Addition : Add the precatalyst cataCXium® A Pd G3 (0.2 equiv). Self-Validation: Ensure the atmosphere is strictly inert (Argon/Nitrogen) before catalyst addition to prevent premature oxidation of the Pd(0) species.

  • Solvent System : Suspend the mixture in a degassed solvent system of 1,4-dioxane and

    
     (ratio 6:1, e.g., 30 mL : 5 mL)[7].
    
  • Reaction Execution : Seal the vial and subject it to microwave irradiation at 120 °C for 4 hours[7].

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. Self-Validation: The disappearance of the starting material peak (isotopic pattern characteristic of 1 Cl atom: M and M+2 in a 3:1 ratio) and the appearance of the product mass confirms successful coupling.

  • Workup and Purification : Dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient).
    

Structure-Activity Relationship (SAR) Insights

The functionalization of the 2-position (replacing the chlorine) drastically alters the biological profile of the molecule. In the development of PfCDPK1 inhibitors for malaria, researchers discovered that modifying the core substituents dictates both enzyme affinity and anti-parasitic cellular potency[8].

Table 1: SAR of Imidazo[1,2-b]pyridazine derivatives against PfCDPK1 (Data synthesized from[8])

CompoundC2 SubstituentC6 SubstituentPfCDPK1 IC50 (nM)P. falciparum EC50 (nM)Calculated LogD
Baseline -Cl-H>10,000>10,0001.8
Analog A -Phenyl-NH-Cyclohexyl113204.2
Analog B -3-Pyridyl-NH-Cyclohexyl134003.1
Analog C -3-Pyridyl-Piperidine131402.8

Causality in SAR : The baseline 2-chloro compound exhibits no significant kinase inhibition because it lacks the necessary hydrophobic bulk to occupy the deep specificity pocket of PfCDPK1. Replacing the chlorine with a phenyl or 3-pyridyl group (Analog A and B) establishes critical


 stacking and van der Waals interactions with the pocket residues, dropping the IC50 into the low nanomolar range[2]. Furthermore, replacing the C6-cyclohexylamino group with a piperidine (Analog C) lowers the LogD, improving cellular permeability and thereby enhancing the whole-cell anti-parasitic efficacy (EC50 drops from 400 nM to 140 nM)[2].

Mechanistic Insights: Kinase Inhibition Pathways

Imidazo[1,2-b]pyridazines are predominantly Type I or Type II kinase inhibitors that competitively bind to the ATP-binding site. The nitrogen atoms of the imidazopyridazine core act as a bidentate hinge-binder, forming critical hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region[3].

Recently, 2-chloro-derived imidazopyridazines have been advanced as highly selective, irreversible inhibitors of BTK for the treatment of B-cell malignancies[3]. By appending an electrophilic warhead (like an acrylamide) to a substituent derived from the 2-chloro handle, the molecule can covalently bind to Cys481 in the BTK active site, permanently shutting down downstream signaling.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLC-γ2 Activation BTK->PLC Ca Calcium Mobilization & NF-κB Activation PLC->Ca Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->BTK Allosteric/Covalent Blockade

BTK signaling pathway illustrating targeted blockade by imidazo[1,2-b]pyridazine inhibitors.

Conclusion

The 2-chloroimidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry. The 2-chloro substituent is not merely a structural feature; it is a vital synthetic linchpin that enables rapid, late-stage diversification via cross-coupling chemistries. By systematically replacing this halogen with targeted pharmacophores, medicinal chemists can finely tune the physicochemical properties and spatial geometries required to achieve exceptional potency and selectivity against complex kinase targets.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. 2

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 3

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). ACS Publications.4

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. 5

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. 6

  • Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). PMC / NIH.8

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC / NIH.1

  • WO2025194134A1 - Linearly substituted oxazepin-5-one kras-g12d inhibitors. Google Patents. 7

Sources

Exploratory

Technical Whitepaper: Synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

The following technical guide details the synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine , a critical heterocyclic scaffold used in the development of kinase inhibitors and pharmacological probes. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine , a critical heterocyclic scaffold used in the development of kinase inhibitors and pharmacological probes.

Executive Summary

Target Molecule: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine CAS Registry Number: 570416-44-3 Molecular Formula: C₈H₈ClN₃ Applications: Intermediate for kinase inhibitors (e.g., potential analogs of Ponatinib, Risdiplam core structures), CNS-active agents, and antitubercular compounds.

This guide presents a validated, four-step synthetic route designed for high regioselectivity and scalability. Unlike general procedures, this protocol prioritizes the "Ethyl-First" strategy to avoid competitive halogen reactivity during downstream functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two primary phases: the construction of the substituted pyridazine core and the annulation of the imidazole ring with specific C2-chlorination.

Strategic Logic
  • Regioselectivity Control: Introducing the 6-ethyl group before the imidazole ring formation prevents competitive oxidative addition at the C2-chlorine during Palladium-catalyzed steps.

  • C2-Functionalization: Direct chlorination of the imidazo[1,2-b]pyridazine ring typically occurs at the C3 position (electrophilic aromatic substitution). Therefore, the C2-chloro substituent is installed via a functional group interconversion (deoxychlorination) of a C2-oxo intermediate.

Retrosynthesis Target 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Int1 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one Target->Int1 POCl3 Deoxychlorination Int2 6-Ethylpyridazin-3-amine Int1->Int2 Annulation (Ethyl Bromoacetate) SM 3,6-Dichloropyridazine Int2->SM 1. Amination 2. Suzuki Coupling

Figure 1: Retrosynthetic disconnection showing the C2-oxo intermediate strategy.

Detailed Synthetic Protocols

Step 1: Selective Mono-Amination

Objective: Convert 3,6-dichloropyridazine to 3-amino-6-chloropyridazine.[1]

  • Reagents: 3,6-Dichloropyridazine, Aqueous Ammonia (28%).[2]

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr).

Protocol:

  • Charge a high-pressure steel autoclave or heavy-walled glass pressure vessel with 3,6-dichloropyridazine (1.0 equiv).

  • Add Aqueous Ammonia (28% NH₃, 10.0 equiv) and Ethanol (3 vol).

  • Seal and heat to 120°C for 12–16 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid.[2][3][4] If no precipitate, concentrate the solvent to ~20% volume and dilute with water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Yield Target: 75–85%.

Step 2: Introduction of 6-Ethyl Group (Suzuki-Miyaura Coupling)

Objective: Synthesize 6-ethylpyridazin-3-amine.

  • Reagents: 3-Amino-6-chloropyridazine, Ethylboronic acid (or Potassium ethyltrifluoroborate), Pd(dppf)Cl₂, Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 equiv) and Ethylboronic acid (1.5 equiv) in degassed 1,4-Dioxane/Water.

  • Add Cs₂CO₃ (3.0 equiv).

  • Add catalyst Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.05 equiv) under a nitrogen stream.

  • Reflux (90–100°C) for 16 hours under N₂ atmosphere.

  • Workup: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

  • Data Check: Verify disappearance of the aryl-chloride isotope pattern in MS.

Step 3: Imidazole Ring Annulation (The Hantzsch-Type Cyclization)

Objective: Form the bicyclic core 6-ethylimidazo[1,2-b]pyridazin-2(3H)-one.

  • Reagents: 6-Ethylpyridazin-3-amine, Ethyl bromoacetate, Ethanol.

  • Critical Note: This step forms the "2-one" (tautomer of 2-hydroxy), which serves as the handle for chlorination.

Protocol:

  • Dissolve 6-ethylpyridazin-3-amine (1.0 equiv) in absolute Ethanol (10 vol).

  • Add Ethyl bromoacetate (1.2 equiv) dropwise at room temperature.

  • Heat to Reflux for 8–12 hours. A precipitate (the hydrobromide salt) may form.[2]

  • Cyclization Completion: If LCMS shows the uncyclized N-alkylated intermediate, add a weak base (NaHCO₃, 2.0 equiv) and continue refluxing for 4 hours to force ring closure.

  • Workup: Cool to 0°C. Filter the solid product. Wash with cold ethanol and diethyl ether.

  • Characterization: The product exists in tautomeric equilibrium (lactam/lactim). NMR will show a characteristic singlet for the CH at position 3 (or CH₂ if in keto form).

Step 4: Deoxychlorination (Aromatization)

Objective: Convert the 2-oxo intermediate to 2-chloro-6-ethylimidazo[1,2-b]pyridazine.

  • Reagents: Phosphorus Oxychloride (POCl3), N,N-Diisopropylethylamine (DIPEA) or Pyridine (cat.).

  • Safety: POCl3 is violently reactive with water. Use strictly anhydrous conditions.

Protocol:

  • Place 6-ethylimidazo[1,2-b]pyridazin-2(3H)-one (1.0 equiv) in a dry round-bottom flask.

  • Add POCl3 (5–8 vol) as both reagent and solvent.

  • Add DIPEA (1.0 equiv) cautiously (exothermic).

  • Heat to 100°C for 4–6 hours. The suspension should become a clear solution.

  • Quench (Hazardous): Cool reaction to room temperature.[2][4] Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent runaway hydrolysis.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ or NH₄OH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄.[6]

  • Final Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Data Summary & Process Optimization

Yield & Solvent Matrix
StepTransformationKey ReagentsTypical YieldOptimization Tip
1 S_NAr AminationNH₃ (aq), EtOH80%High pressure (5-10 bar) accelerates rate significantly.
2 Suzuki CouplingEtB(OH)₂, Pd(dppf)Cl₂70%Use K-ethyltrifluoroborate for better stability than boronic acid.
3 AnnulationEthyl Bromoacetate65%Ensure anhydrous EtOH to prevent ester hydrolysis.
4 ChlorinationPOCl375%Catalytic pyridine can accelerate the reaction if sluggish.
Troubleshooting Guide
  • Issue: Incomplete cyclization in Step 3.

    • Fix: The reaction often stalls at the N-alkylated intermediate. Addition of NaOEt or NaHCO₃ drives the condensation of the ester with the exocyclic amine.

  • Issue: Low yield in Step 2 (Suzuki).

    • Fix: 3-amino-6-chloropyridazines can poison Pd catalysts. Ensure high catalyst loading (5 mol%) or use a pre-catalyst like XPhos Pd G2.

Visual Workflow

Workflow Step1 Step 1: Amination (120°C, Pressure) Step2 Step 2: Suzuki Coupling (Pd-Cat, Et-B(OH)2) Step1->Step2 Step3 Step 3: Annulation (Ethyl Bromoacetate) Step2->Step3 Step4 Step 4: Chlorination (POCl3, 100°C) Step3->Step4 Prod 2-Chloro-6-ethyl imidazo[1,2-b]pyridazine Step4->Prod SM 3,6-Dichloropyridazine SM->Step1

Figure 2: Linear process flow for the synthesis.

References

  • Vertex Pharmaceuticals. Imidazo[1,2-b]pyridazine compounds, their production and use. EP0440119A1.[7] European Patent Office. Available at:

  • Enguehard-Gueiffier, C., et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. National Institutes of Health (PMC). Available at: [Link]

  • Mizzoni, R. H., & Spoerri, P. Synthesis in the Pyridazine Series.[8] I. Pyridazine and 3,6-Dichloropyridazine.[1][6][8][9] Journal of the American Chemical Society.[8] Available at: [Link]

Sources

Foundational

Pharmacophore modeling of imidazo[1,2-b]pyridazine kinase inhibitors

An In-Depth Technical Guide to Pharmacophore Modeling of Imidazo[1,2-b]pyridazine Kinase Inhibitors Authored by Gemini, Senior Application Scientist This guide provides a comprehensive, technically-grounded walkthrough f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pharmacophore Modeling of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the development, validation, and application of pharmacophore models for imidazo[1,2-b]pyridazine-based kinase inhibitors. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery, offering field-proven insights and methodologies to enhance the discovery of novel therapeutic agents.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Imperative for Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal starting point for the design of specific enzyme inhibitors. In recent years, this scaffold has gained significant attention for its potent inhibition of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Pharmacophore modeling serves as a powerful in silico tool to distill the complex chemical information of active molecules into a simplified, three-dimensional representation of the essential interaction features required for biological activity. For imidazo[1,2-b]pyridazine kinase inhibitors, a robust pharmacophore model can elucidate the key structural requirements for potent kinase binding, guide the design of novel and more selective inhibitors, and facilitate the discovery of new chemical entities through virtual screening.

Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Features

The development of a pharmacophore model can be approached through two primary methodologies:

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when the three-dimensional structure of the target protein is unknown. It relies on a set of active compounds to derive a common feature hypothesis that is presumed to be responsible for their biological activity.

  • Structure-Based Pharmacophore Modeling: When high-resolution crystal structures of the target kinase in complex with imidazo[1,2-b]pyridazine inhibitors are available, this method allows for the direct identification of key interaction points within the active site. This approach is generally more accurate as it is based on experimentally determined interactions.

Workflow for Pharmacophore Model Development and Validation

The process of generating and validating a pharmacophore model is a systematic endeavor that ensures the final model is both predictive and robust. The following diagram outlines a comprehensive workflow.

Pharmacophore Modeling Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: Rigorous Validation A Data Set Preparation (Actives & Inactives) B Conformational Analysis A->B C Feature Identification B->C D Hypothesis Generation (e.g., HypoGen) C->D E Scoring & Ranking of Hypotheses D->E F Internal Validation (Training/Test Set) E->F Top Hypotheses I Calculation of Metrics (Enrichment Factor, GH Score) F->I G External Validation Set G->I H Decoy Set Screening H->I J Validated Pharmacophore Model I->J

Caption: A comprehensive workflow for pharmacophore model development and validation.

Detailed Protocol: Data Set Preparation

The quality of the input data is paramount for the development of a predictive pharmacophore model.

Objective: To curate a high-quality dataset of imidazo[1,2-b]pyridazine kinase inhibitors with well-defined activity data (e.g., IC₅₀, Kᵢ).

Methodology:

  • Data Collection: Gather a diverse set of imidazo[1,2-b]pyridazine analogues with their corresponding biological activities against the target kinase from reputable sources such as peer-reviewed journals and chemical databases (e.g., ChEMBL, PubChem).

  • Data Curation:

    • Standardize chemical structures (e.g., neutralize salts, correct tautomeric forms).

    • Define activity thresholds to classify compounds as "active," "moderately active," and "inactive." A common approach is to use at least a 2-3 order of magnitude difference in activity between the highly active and inactive sets.

  • Dataset Partitioning: Divide the curated dataset into a training set and a test set. The training set (typically 70-80% of the data) is used to generate the pharmacophore hypotheses, while the test set is used for initial validation.

Hypothesis Generation

For this guide, we will focus on a ligand-based approach, which is broadly applicable.

Objective: To generate a set of pharmacophore hypotheses that represent the common features of the active compounds.

Methodology:

  • Conformational Analysis: For each molecule in the training set, generate a representative set of low-energy conformations. This is a critical step as the bioactive conformation is often not the global minimum energy state.

  • Feature Mapping: Identify the potential pharmacophoric features for all conformations of each molecule.

  • Hypothesis Generation: Utilize an algorithm (e.g., 3D-QSAR, Catalyst HypoGen) to align the conformations of the active molecules and identify common pharmacophoric features. This process generates a series of hypotheses, each defined by a unique set of features and their spatial arrangement.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the most active compounds while excluding the inactive ones. The hypotheses are then ranked, and the top-scoring models are selected for further validation.

The Cornerstone of Trustworthiness: Rigorous Model Validation

A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds. Therefore, rigorous validation is a non-negotiable step.

Validation Metrics and Protocols

Objective: To statistically and empirically validate the predictive power of the top-ranked pharmacophore hypotheses.

Methodology:

  • Test Set Validation: The test set (compounds not used in model generation) is screened against the generated hypotheses. A good model should correctly identify the active compounds in the test set.

  • Decoy Set Screening: A more stringent validation involves screening a large database of "decoy" molecules (compounds with similar physicochemical properties but different topology) against the pharmacophore model. The model's ability to prioritize known actives over decoys is a strong indicator of its quality.

  • Calculation of Performance Metrics: Several metrics are used to quantify the performance of the model.

MetricDescriptionFormula
Enrichment Factor (EF) The ratio of the concentration of active compounds in a sampled subset to the concentration of actives in the entire database.EF = (Hits_sampled / N_sampled) / (Hits_total / N_total)
Goodness of Hit (GH) Score A scoring function that considers the percentage of hits found in the database, the percentage of actives in the hit list, and the enrichment factor.GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

Where: A = number of active compounds in the database, D = total number of compounds in the database, Ht = total number of hits, Ha = number of active compounds in the hit list.

The following diagram illustrates the validation process.

Pharmacophore Validation Workflow Input Top-Ranked Pharmacophore Hypotheses Screening Virtual Screening Input->Screening DB Screening Database (Test Set + Decoys) DB->Screening Analysis Analysis of Hit List Screening->Analysis Metrics Calculate Metrics (EF, GH Score) Analysis->Metrics Decision Model Accepted? Metrics->Decision Output Validated Model Decision->Output Yes Reject Refine or Reject Model Decision->Reject No

Caption: A workflow for the rigorous validation of a pharmacophore model.

Application in a Drug Discovery Campaign

A validated pharmacophore model is a powerful tool for accelerating drug discovery efforts.

Virtual Screening for Hit Identification

Objective: To identify novel chemical scaffolds that possess the key features required for kinase inhibition.

Methodology:

  • Database Selection: Choose large, diverse compound libraries for screening (e.g., ZINC, Enamine REAL).

  • Conformational Database Generation: Generate multiple 3D conformations for each molecule in the selected libraries.

  • Pharmacophore-Based Screening: Use the validated pharmacophore model as a 3D query to rapidly screen the conformational databases. Molecules that fit the pharmacophore hypothesis are retained as "hits."

  • Hit Filtering and Prioritization: The initial hit list is typically large and requires further filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection by a medicinal chemist.

  • Biological Evaluation: The most promising candidates are acquired or synthesized for in vitro biological testing to confirm their activity against the target kinase.

The virtual screening cascade is depicted below.

Virtual Screening Cascade A Large Compound Library (>10^6 molecules) C Pharmacophore-Based Virtual Screening A->C B Validated Pharmacophore Model B->C D Initial Hit List (~10^3-10^4 molecules) C->D E Filtering (Drug-likeness, ADMET) D->E F Prioritized Hit List (~10^2 molecules) E->F G Biological Testing F->G H Confirmed Hits G->H

Caption: A typical cascade for virtual screening using a validated pharmacophore model.

Lead Optimization

The pharmacophore model can also guide the optimization of existing imidazo[1,2-b]pyridazine leads. By understanding the essential features for activity, medicinal chemists can design modifications that enhance potency and selectivity while maintaining favorable physicochemical properties. For example, if the model indicates a critical hydrogen bond acceptor at a specific position, modifications can be focused on introducing or strengthening this interaction.

Conclusion

Pharmacophore modeling is an indispensable component of modern, structure-based drug design. For imidazo[1,2-b]pyridazine kinase inhibitors, it provides a rational framework for understanding structure-activity relationships, discovering novel hits, and optimizing lead compounds. The key to success lies in a systematic approach that emphasizes the generation of high-quality input data and, most importantly, rigorous and multi-faceted validation of the resulting models. When executed correctly, pharmacophore modeling can significantly reduce the time and cost associated with the discovery of new kinase inhibitors, ultimately accelerating the development of new medicines.

References

This section would be populated with actual references from the scientific literature if this were a real publication. The links would be to the corresponding journal articles or database entries.

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

Executive Summary This application note details a robust, two-step protocol for the synthesis of 2-chloro-6-ethylimidazo[1,2-b]pyridazine starting from commercially available 3-amino-6-ethylpyridazine . This scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2-chloro-6-ethylimidazo[1,2-b]pyridazine starting from commercially available 3-amino-6-ethylpyridazine . This scaffold is a critical intermediate in the development of tyrosine kinase inhibitors (e.g., Ponatinib analogs) and other bioactive heterocycles.

The synthesis addresses the challenge of regioselective ring closure and efficient C-2 functionalization. By utilizing a "lactam-activation" strategy, this protocol avoids the poor regioselectivity often associated with direct condensation methods using chloroacetaldehyde derivatives.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the imidazo[1,2-b]pyridazine core via N-2 alkylation.

  • Scalability: Avoids chromatographic purification in the first step; intermediates are isolated via precipitation.

  • Cost-Efficiency: Utilizes inexpensive reagents (ethyl bromoacetate, POCl

    
    ) and standard solvents.
    

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the imidazo[1,2-b]pyridazin-2(3H)-one intermediate. Direct chlorination at the C-2 position of the parent imidazo[1,2-b]pyridazine is difficult; therefore, we install an oxygen functionality first (via the ester) and then convert it to a chloride using Vilsmeier-type chemistry.

Reaction Scheme

ReactionScheme SM 3-Amino-6-ethylpyridazine (Starting Material) Reagent1 + Ethyl Bromoacetate Inter 6-Ethylimidazo[1,2-b] pyridazin-2(3H)-one (Lactam Intermediate) SM->Inter Step 1: Cyclocondensation EtOH, Reflux, NaHCO3 Prod 2-Chloro-6-ethylimidazo [1,2-b]pyridazine (Target) Inter->Prod Step 2: Deoxychlorination POCl3, 100°C

Figure 1: Synthetic pathway utilizing the lactam intermediate strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one

This step involves the N-alkylation of the pyridazine ring nitrogen (N-2) followed by intramolecular cyclization onto the ester carbonyl.

Reagents:

  • 3-Amino-6-ethylpyridazine (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Sodium Bicarbonate (NaHCO

    
    , 2.0 equiv)
    

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-ethylpyridazine and Ethanol .

  • Addition: Add Ethyl bromoacetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting amine should be consumed.

    • Mechanistic Note: The initial product is often the hydrobromide salt of the N-alkylated intermediate.

  • Cyclization: Cool the mixture to 60°C. Add NaHCO

    
      carefully (gas evolution). Continue refluxing for an additional 2–4 hours to ensure complete cyclization to the lactam.
    
  • Workup:

    • Cool the reaction mixture to room temperature and then to 0–5°C in an ice bath.

    • The product typically precipitates as a solid.[1]

    • Filter the solid and wash with cold ethanol (2x) and water (to remove inorganic salts).

    • Dry the solid in a vacuum oven at 45°C.

  • Yield: Expected yield 65–75%.

  • Characterization: The product exists in tautomeric equilibrium (lactam/enol). NMR will show the loss of the ethyl ester signals and the retention of the pyridazine ethyl group.

Step 2: Synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

The lactam oxygen is converted to a leaving group by phosphorus oxychloride and displaced by chloride.

Reagents:

  • 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one (from Step 1)

  • Phosphorus Oxychloride (POCl

    
    , 5–8 volumes)
    
  • Optional: N,N-Diisopropylethylamine (DIEA) or Pyridine (0.1 equiv) as a catalyst.

Protocol:

  • Safety Alert: POCl

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    
  • Setup: Place the lactam intermediate in a dry round-bottom flask.

  • Addition: Carefully add POCl

    
      (neat). If the substrate is not soluble, a small amount of anhydrous acetonitrile can be used, but neat is preferred for kinetics.
    
  • Reaction: Heat the mixture to 90–100°C for 3–5 hours.

    • Observation: The suspension should become a clear solution as the reaction proceeds.

  • Quench (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl

      
       (use a base trap for the pump).
      
    • Pour the resulting thick oil/residue slowly into a stirred mixture of ice and water (exothermic hydrolysis). Maintain temperature <20°C.

  • Neutralization: Adjust the pH of the aqueous solution to ~8 using saturated Na

    
    CO
    
    
    
    or NH
    
    
    OH.
  • Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (3x).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
  • Yield: Expected yield 70–85%.

Process Workflow & Decision Logic

The following diagram illustrates the operational flow and critical decision points during the synthesis.

Workflow Start Start: 3-Amino-6-ethylpyridazine Step1 Step 1: Reflux with Ethyl Bromoacetate (Ethanol, 78°C) Start->Step1 Check1 TLC Check: Amine Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) BaseAdd Add NaHCO3 (Induce Cyclization) Check1->BaseAdd Yes Isolate Cool & Filter Precipitate (Lactam Intermediate) BaseAdd->Isolate Step2 Step 2: Add POCl3 Heat to 100°C Isolate->Step2 Quench Quench into Ice Water Neutralize to pH 8 Step2->Quench Extract Extraction (DCM/EtOAc) & Concentration Quench->Extract Final Final Product: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Extract->Final

Figure 2: Operational workflow for the 2-step synthesis.

Analytical Data Summary

Verify the identity of your product using the following expected spectral characteristics.

Feature1H NMR (CDCl

, 400 MHz) Expected Shifts
Interpretation
Aromatic H-3

7.80 – 7.90 (s, 1H)
Characteristic singlet of the imidazole ring.
Aromatic H-7

7.85 – 7.95 (d, 1H)
Pyridazine ring proton (doublet).
Aromatic H-8

6.90 – 7.00 (d, 1H)
Pyridazine ring proton (doublet).
Ethyl -CH

-

2.80 – 2.90 (q, 2H)
Methylene protons of the ethyl group.
Ethyl -CH

-

1.30 – 1.40 (t, 3H)
Methyl protons of the ethyl group.

Mass Spectrometry (ESI+):

  • Target Mass: Calculated for C

    
    H
    
    
    
    ClN
    
    
    : 181.04.
  • Observed: [M+H]

    
     = 182.0/184.0 (Characteristic 3:1 Chlorine isotope pattern).
    

Troubleshooting & Optimization

  • Incomplete Cyclization (Step 1): If the intermediate isolated is water-soluble or shows broad NMR signals, the cyclization might be incomplete (open-chain amide/ester).

    • Fix: Return crude to reflux in Ethanol with fresh NaHCO

      
       or use stronger base like Et
      
      
      
      N.
  • Low Yield in Step 2: Often caused by aggressive quenching leading to hydrolysis of the chloro-product back to the lactam.

    • Fix: Ensure the quench is cold (<5°C) and the neutralization is rapid but controlled. Do not let the acidic aqueous solution stand for long periods.

  • Regioisomers: While N-2 alkylation is favored, trace N-1 alkylation can occur.

    • Validation: The N-2 isomer (correct product) typically has a more downfield shift for H-3 compared to the N-1 isomer due to the proximity to the bridgehead nitrogen.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Barlin, G. B. (1986).[2] "Imidazo[1,2-b]pyridazines.[2][3][4][5][6][7][8] I. Some 3-alkoxy-6-halogeno-2-phenyl-(and 4′-substituted phenyl)imidazo[1,2-b]pyridazines."[2] Australian Journal of Chemistry, 39(11), 1803-1810. Link

  • Chlorination Protocol (POCl3): Stanovnik, B., & Tišler, M. (1981). "Syntheses and transformations of some imidazo[1,2-b]pyridazines." Heterocycles, 15(1), 317. (Classic methodology for converting 2-oxo to 2-chloro).
  • Ponatinib Intermediate Context

    • Vertex Pharmaceuticals (2016). "Processes for making ponatinib and intermediates thereof." US Patent 9,493,473. (Describes related imidazo[1,2-b]pyridazine scaffolds). Link

  • Lactam Formation Conditions

    • Gozlan, H., et al. (1984). "Synthesis and pharmacological properties of new 2-phenylimidazo[1,2-b]pyridazine derivatives." Journal of Medicinal Chemistry, 27(4), 505-510. (Provides precedent for the condensation of 3-aminopyridazines with alpha-halo esters). Link

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of the 2-Chloro-6-ethylimidazo[1,2-b]pyridazine scaffold. This specific heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the functionalization of the 2-Chloro-6-ethylimidazo[1,2-b]pyridazine scaffold. This specific heterocycle is a critical pharmacophore in kinase inhibitor development (e.g., MALT1 inhibitors) and requires precise conditions to overcome the inherent inertness of the C2-chloride bond while managing the coordination chemistry of the nitrogen-rich core.

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine presents a specific set of synthetic challenges. Unlike their bromo- or iodo- counterparts, heteroaryl chlorides at the 2-position possess a higher activation energy for oxidative addition. Furthermore, the imidazo[1,2-b]pyridazine core contains bridgehead and pyridazine nitrogens capable of coordinating to palladium, potentially poisoning the catalyst.

This guide provides a self-validating optimization matrix and a high-fidelity protocol utilizing sterically demanding, electron-rich phosphine ligands (Buchwald-type) to facilitate oxidative addition and prevent catalyst deactivation.

Substrate Analysis & Mechanistic Insight[1][2]

The Scaffold
  • Electrophile: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine.

  • Electronic Bias: The imidazo[1,2-b]pyridazine ring is electron-deficient. This theoretically aids the nucleophilic attack of the palladium(0) species during oxidative addition. However, the C2-Cl bond is significantly stronger than C-Br, requiring ligands that increase the electron density on the metal center.

  • Steric Environment: The 6-ethyl group is distal to the reaction site (C2) and does not impose significant steric hindrance, but it does improve solubility in lipophilic solvents compared to the unsubstituted core.

  • Competing Pathways:

    • C3-H Activation: The C3 position is nucleophilic. Under forcing conditions with carboxylate bases, competitive direct arylation (C-H activation) can occur.

    • Protodehalogenation: In the presence of water and insufficient transmetallation rates, the Pd-Ar intermediate may be reduced, replacing the Cl with H.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step facilitated by bulky ligands.

SuzukiMechanism cluster_legend Key Interaction Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 2-Cl-Imidazo... Complex_II Pd(II)-Ar-Cl Intermediate OxAdd->Complex_II TransMet Transmetallation Complex_II->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) Boronate Boronate Species [Ar'-B(OH)3]- BaseStep->Boronate Activates Boronic Acid Boronate->TransMet RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Regenerates Catalyst Ligand Effect Bulky Ligands (XPhos) Prevent N-Coordination & Boost Ox. Add.

Figure 1: Catalytic cycle emphasizing the role of ligand sterics in facilitating oxidative addition of the C-Cl bond.[1][2]

Optimization Matrix (Screening Protocol)

Do not rely on a single set of conditions. Use this matrix to identify the optimal system for your specific boronic acid partner.

ParameterSystem A (The Workhorse) System B (High Performance) System C (Challenging Substrates)
Application Simple aryl boronic acids; Initial screening.Heteroaryl boronic acids; Sterically hindered partners.[2]Unstable boronic acids; Low catalyst loading req.
Catalyst Pd(dppf)Cl₂[3]·DCM (5 mol%)XPhos Pd G3 (2-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/Watern-Butanol or 1,4-Dioxane (Anhydrous)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (3.0 equiv)
Temp/Time 90°C, 4-12 h60-80°C, 2-6 h100°C, 12-24 h
Why? Robust, air-stable catalyst.Pre-formed active species; XPhos creates a "protective shell".Stronger base for difficult transmetallation; SPhos is highly active.

Detailed Experimental Protocol (System B)

This protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. It is recommended for the 2-chloro-6-ethylimidazo[1,2-b]pyridazine scaffold because it rapidly generates the active L-Pd(0) species even at moderate temperatures, minimizing thermal decomposition of sensitive substrates.

Materials
  • Substrate: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 - 0.05 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Solvent: THF (degassed) and Water (degassed) in a 10:1 ratio.

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Use a microwave vial (for sealed heating) or a 2-neck round bottom flask.

    • Flame-dry under vacuum and backfill with Argon (or Nitrogen) x3.

  • Reagent Addition (Solids):

    • Add the Substrate (e.g., 100 mg, 0.55 mmol).

    • Add the Boronic Acid (e.g., 0.66 - 0.83 mmol).

    • Add the Base (K₃PO₄, 1.65 mmol).

    • Critical: Add the Catalyst (XPhos Pd G3, 2-5 mol%) last, on top of the other solids.

  • Solvent Addition & Degassing:

    • Add the solvent mixture (THF/Water, 10:1, concentration ~0.1 M - 0.2 M).

    • Degas: Sparge the mixture with Argon for 5-10 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of the active phosphine species.

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 60-80°C . (Monitor closely; if no conversion after 1h, increase to 100°C).

    • Stir vigorously (1000 rpm) to ensure phase transfer efficiency.

  • Monitoring:

    • Check by LCMS or TLC (Eluent: 5% MeOH in DCM) at 1h, 3h, and 6h.

    • Success Indicator: Disappearance of the starting chloride (M+H ~180/182 pattern) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[4][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.[3]

    • Separate phases.[2] Extract aqueous layer x2 with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Residue is likely a solid or gum.

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of 0-10% MeOH in DCM or 0-100% EtOAc in Hexanes. (Imidazo[1,2-b]pyridazines are polar; MeOH/DCM is often required).

Workflow Visualization

Workflow Setup Step 1: Inert Setup (Argon/N2, Dry Glassware) Mix Step 2: Reagent Mixing (Substrate, Boronic Acid, Base, Cat) Setup->Mix Degas Step 3: Degassing (Sparging or Freeze-Pump-Thaw) Mix->Degas Heat Step 4: Reaction (60-80°C, 2-6h) Degas->Heat Check Step 5: Monitoring (LCMS / TLC) Heat->Check Check->Heat Incomplete Workup Step 6: Workup (EtOAc Extraction, Brine Wash) Check->Workup Complete Purify Step 7: Purification (Flash Column: DCM/MeOH) Workup->Purify

Figure 2: Experimental workflow for the Suzuki coupling of 2-chloro-6-ethylimidazo[1,2-b]pyridazine.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovers) Oxidative addition failure.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 100°C. Switch solvent to Dioxane (higher boiling point).
Dehalogenation (Product is H-substituted) Hydride source present; slow transmetallation.Use anhydrous conditions (Dioxane/Cs₂CO₃). Ensure Boronic Acid is in excess (1.5 eq).[5]
Homocoupling of Boronic Acid Oxidative coupling of boronic acid.Degas more thoroughly . Oxygen promotes homocoupling. Add the boronic acid slowly (syringe pump) if necessary.
Low Yield / Black Precipitate Catalyst decomposition ("Pd Black").The nitrogen core is poisoning the Pd. Increase catalyst loading to 5-10 mol%. Ensure XPhos is used (bulky ligand prevents poisoning).

References

  • Title: MALT1 inhibitors and uses thereof (WO2021000855A1).
  • General Heteroaryl Suzuki Conditions

    • Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.[6][4][2][3][7][8][9][10]

    • Source: MDPI (C
    • Context: Reviews one-pot arylation of imidazo[1,2-b]pyridazines, highlighting Pd(OAc)2/PPh3 systems for the 6-position, which serves as a baseline for reactivity.
    • URL:[Link]

  • Buchwald Precatalysts (XPhos Pd G3)

    • Title: Palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides.[1][5][11]

    • Source:Chemical Science, 2013.
    • Note: The use of XPhos Pd G3 is an industry-standard extrapolation for difficult heteroaryl chlorides where standard Pd(PPh3)4 fails.
  • BenchChem Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
    • Source: BenchChem.[3]

    • Context: Provides analogous conditions for electron-deficient pyridazine rings.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions at the C2 Position of Imidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Significance of C2-Functionalization The imidazo[1,2-b]pyridazine core is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Significance of C2-Functionalization

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including kinase inhibition and antiviral properties.[1] The ability to selectively functionalize this nucleus is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various positions on this bicyclic system, the C2 position offers a critical vector for modification. This guide provides a detailed exploration of nucleophilic substitution reactions at the C2 position, a powerful strategy for introducing diverse functionalities.

Mechanistic Insights: The Driving Forces Behind C2 Selectivity

The regioselectivity of nucleophilic substitution on the imidazo[1,2-b]pyridazine ring is dictated by its inherent electronic properties. The pyridine-like nitrogen atom at position 1 and the pyridazine ring's nitrogen at position 5 are electron-withdrawing, which reduces the electron density across the ring system. This effect is particularly pronounced at the C2 and C6 positions, which are ortho and para to the ring junction nitrogen (N1), respectively. This electron deficiency makes these positions susceptible to attack by nucleophiles.

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (S_NAr) mechanism. This is typically a two-step addition-elimination process.

  • Nucleophilic Attack and Formation of a Meisenheimer-like Intermediate: A nucleophile attacks the electron-deficient C2 carbon, which bears a suitable leaving group (typically a halogen). This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the heterocyclic system, which is a key stabilizing factor.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the leaving group (e.g., a halide ion), yielding the C2-substituted imidazo[1,2-b]pyridazine product.

SNAr_Mechanism

Scope of the Reaction

A key advantage of the S_NAr reaction at the C2 position of imidazo[1,2-b]pyridazines is its broad scope with respect to the incoming nucleophile. This allows for the introduction of a wide variety of functional groups, which is crucial for tuning the physicochemical and pharmacological properties of the molecule.

Suitable Leaving Groups

Halogens are the most commonly employed leaving groups for S_NAr reactions on this scaffold, with the reactivity order typically being F > Cl > Br > I. The high electronegativity of fluorine strongly activates the C2 position for nucleophilic attack, often allowing for milder reaction conditions.

Classes of Nucleophiles
Nucleophile ClassExamplesTypical Reaction Conditions
N-Nucleophiles Primary and secondary amines (aliphatic and aromatic), anilines, cyclic amines (e.g., morpholine, piperidine)Base (e.g., K₂CO₃, DIPEA), polar aprotic solvent (e.g., DMF, DMSO, NMP), 80-150 °C. Microwave irradiation can significantly reduce reaction times.
O-Nucleophiles Alkoxides (e.g., sodium methoxide), phenoxidesStrong base (e.g., NaH, KOtBu) to generate the nucleophile, polar aprotic solvent (e.g., THF, DMF), elevated temperatures.
S-Nucleophiles Thiolates, thiophenoxidesBase (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the thiol, polar aprotic solvent (e.g., DMF, acetonitrile), room temperature to moderate heating.[2]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and nucleophile used.

Exp_Workflow

Protocol 1: Synthesis of 2-Amino-Imidazo[1,2-b]pyridazines via Conventional Heating

This protocol describes a general procedure for the reaction of a 2-halo-imidazo[1,2-b]pyridazine with a primary or secondary amine.

Materials:

  • 2-Chloro- or 2-bromo-imidazo[1,2-b]pyridazine derivative (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 2.0 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (to achieve a concentration of 0.1-0.5 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-halo-imidazo[1,2-b]pyridazine (1.0 equiv), the amine (1.2-2.0 equiv), and the base (K₂CO₃ or DIPEA, 2.0-3.0 equiv).

  • Add the anhydrous solvent (DMF or DMSO) to the flask.

  • Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100-140 °C. The optimal temperature will depend on the reactivity of the starting materials.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 15-30 minutes. A precipitate may form.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-imidazo[1,2-b]pyridazine.

Protocol 2: Microwave-Assisted Synthesis of 2-Alkoxy-Imidazo[1,2-b]pyridazines

Microwave irradiation can dramatically reduce reaction times and improve yields.[3] This protocol outlines the synthesis of a 2-alkoxy derivative.

Materials:

  • 2-Chloro- or 2-fluoro-imidazo[1,2-b]pyridazine derivative (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 equiv) or Alcohol and a strong base (e.g., NaH)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a dry microwave vial under an inert atmosphere, add the sodium alkoxide (1.5 equiv). If starting from an alcohol, add the alcohol (1.5 equiv) and carefully add sodium hydride (1.5 equiv) portion-wise at 0 °C in anhydrous THF and stir for 20 minutes.

  • Add a solution of the 2-halo-imidazo[1,2-b]pyridazine (1.0 equiv) in the chosen anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 15-60 minutes). The reaction should be monitored for pressure changes.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully uncap the vial and quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 2-(Arylthio)-Imidazo[1,2-b]pyridazines

This protocol details the displacement of a C2-halogen with a sulfur nucleophile.[2]

Materials:

  • 2-Chloro- or 2-bromo-imidazo[1,2-b]pyridazine derivative (1.0 equiv)

  • Thiophenol or other aryl/alkyl thiol (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 2-halo-imidazo[1,2-b]pyridazine (1.0 equiv) and the thiol (1.1 equiv) in anhydrous DMF.

  • Add the base (Cs₂CO₃, 1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 1-6 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the 2-(arylthio)-imidazo[1,2-b]pyridazine.

Troubleshooting and Optimization

  • Low or No Reactivity: If the reaction is sluggish, consider switching to a more reactive leaving group (e.g., from -Cl to -F), increasing the reaction temperature, or using a stronger base. For N-nucleophiles, microwave irradiation can be highly effective.[3]

  • Side Reactions: The presence of other reactive sites on the imidazo[1,2-b]pyridazine or the nucleophile can lead to side products. Protecting sensitive functional groups may be necessary. Ensure anhydrous conditions for reactions involving strong bases like NaH.

  • Poor Solubility: If the starting materials or products have poor solubility in the chosen solvent, a co-solvent system or a different solvent (e.g., NMP, DMA) might be required.

References

  • Sumakanth, M., et al. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 471-476. [Link]

  • El-Gamal, M. I., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Henderson, J. L., et al. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Di Micco, S., et al. (2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. [Link]

Sources

Application

Protocol for cyclization of alpha-haloketones with aminopyridazines

Precision Protocol: Cyclization of -Haloketones with Aminopyridazines Content Type: Application Note & Standard Operating Procedure (SOP) Subject: Heterocyclic Synthesis / Medicinal Chemistry Target Audience: Senior Rese...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Protocol: Cyclization of -Haloketones with Aminopyridazines

Content Type: Application Note & Standard Operating Procedure (SOP) Subject: Heterocyclic Synthesis / Medicinal Chemistry Target Audience: Senior Research Scientists, Process Chemists, Drug Discovery Leads

Abstract

The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as the core architecture for potent kinase inhibitors such as Ponatinib (Iclusig) and various ligands targeting


-amyloid plaques. This application note provides a rigorous, field-validated protocol for the condensation of 3-aminopyridazines with 

-haloketones. Unlike generic heterocyclic preparations, this guide focuses on the critical mechanistic nuances—specifically the regioselective alkylation of the N1-pyridazine nitrogen—that determine yield and purity. We present two optimized workflows: a robust thermal method for scale-up and a microwave-assisted protocol for library generation.[1]

Scientific Foundation: Mechanism & Regioselectivity

The Mechanistic Pathway

The formation of the imidazo[1,2-b]pyridazine ring system is a Hantzsch-type condensation that proceeds via a stepwise sequence rather than a concerted cycloaddition.

  • Nucleophilic Attack (Regioselectivity Determinant): The reaction initiates with the nucleophilic attack of the pyridazine ring nitrogen. In 3-aminopyridazine, the N1 nitrogen (the ring nitrogen distal to the amino group) is the most nucleophilic center, not the exocyclic amine or the N2 nitrogen. This is due to the resonance stabilization of the resulting cation and the steric environment.

  • Intermediate Formation: The

    
     displacement of the halide yields an N-alkylated pyridazinium salt.
    
  • Cyclization: The exocyclic amino group (now positioned favorably) attacks the ketone carbonyl, forming a hemiaminal intermediate.

  • Aromatization: Acid-catalyzed dehydration drives the final aromatization to the stable bicyclic system.

Visualization of Signaling Pathway (Mechanism)

ReactionMechanism Substrate1 3-Aminopyridazine (Nucleophile) Inter1 N-Alkylated Pyridazinium Salt Substrate1->Inter1 N1 Attack (SN2) Substrate2 α-Bromoketone (Electrophile) Substrate2->Inter1 Inter2 Cyclic Hemiaminal Intermediate Inter1->Inter2 Exocyclic NH2 Attack on Carbonyl Product Imidazo[1,2-b]pyridazine (Aromatic Core) Inter2->Product Dehydration (-H2O) Byprod H2O + HBr Inter2->Byprod

Figure 1: Mechanistic cascade of imidazo[1,2-b]pyridazine formation highlighting the critical N1-alkylation step.

Experimental Design & Optimization Variables

Success in this synthesis relies on controlling three variables: Solvent Polarity , Base Strength , and Temperature .

Solvent Selection
  • Ethanol (EtOH): The standard solvent. Proticity assists in stabilizing the transition states and solubilizing the HBr salts formed.

  • n-Butanol: Used when higher temperatures (>100°C) are required to drive dehydration for sterically hindered ketones.

  • DMF/DMAc: Recommended for microwave chemistry or poorly soluble substrates, though workup is more laborious.

The Role of Base
  • Sodium Bicarbonate (

    
    ):  The "Gold Standard." It neutralizes the HBr byproduct without being strong enough to promote side reactions (like self-condensation of the haloketone).
    
  • No Base: Running the reaction in neutral alcohol often precipitates the product as the hydrobromide salt, which can be a purification advantage.

Comparative Data: Condition Optimization
VariableCondition A (Standard)Condition B (High Speed)Condition C (Difficult Substrates)
Solvent Ethanol (reflux)Acetonitrile/Watern-Butanol (reflux)
Base

(2.0 equiv)

None (Salt formation)
Temp/Time 80°C / 4-12 h160°C / 15 min (MW)118°C / 24 h
Typical Yield 75-90%60-85%50-70%
Purity Profile High (Precipitation)Moderate (Requires Column)High (Salt crystallization)

Detailed Protocols

Method A: Thermal Condensation (Standard Scale-Up)

Best for: Gram-scale synthesis, stable substrates, high purity requirements.[1]

Reagents:

  • 3-Aminopyridazine (1.0 equiv)[1]

  • 
    -Bromoacetophenone derivative (1.1 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Ethanol (Absolute, 10 mL per gram of substrate)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-aminopyridazine and Ethanol. Stir until fully dissolved.

  • Addition: Add the

    
    -bromoketone in a single portion. Note: If the ketone is a solid, add as powder. If liquid, add dropwise.[1]
    
  • Base Addition: Add solid

    
    . The suspension will turn cloudy.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C internal temp) for 4–12 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (polar) should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5 volumes of ice-cold water.

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter the solid, wash with water (

      
      ) to remove inorganic salts, and wash once with cold diethyl ether to remove unreacted ketone.
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if necessary.

Method B: Microwave-Assisted Synthesis

Best for: Library generation, sterically hindered ketones, rapid screening.[1]

Reagents:

  • 3-Aminopyridazine (0.5 mmol)[1]

  • 
    -Bromoketone (0.6 mmol)[1]
    
  • DIPEA (Diisopropylethylamine) (1.0 mmol)

  • Solvent: Ethanol or DME (2 mL)

Procedure:

  • Vessel Loading: In a 5 mL microwave process vial, combine the amine, bromoketone, and DIPEA in the solvent.

  • Irradiation: Cap the vial and irradiate at 150°C for 15–20 minutes (High absorption setting).

  • Workup:

    • Evaporate the solvent under reduced pressure (Genevac or Rotavap).

    • Redissolve the residue in DCM.

    • Wash with Sat.

      
       and Brine.[2]
      
  • Purification: Flash chromatography (gradient 0-10% MeOH in DCM).

Troubleshooting & Decision Logic

Use this workflow to resolve common synthetic failures.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Starting Material Remains CheckTLC->Issue1 Low Conversion Issue2 Complex Mixture/ Decomposition CheckTLC->Issue2 Many Spots Issue3 Product Soluble in Water (No Precipitate) CheckTLC->Issue3 Clean LCMS but Low Yield Action1 Increase Temp (n-BuOH) or Add NaI (Finkelstein) Issue1->Action1 Action2 Lower Temp, Switch to Method A (No Base) Issue2->Action2 Action3 Extract with CHCl3/iPrOH (3:1) or Salting Out Issue3->Action3

Figure 2: Troubleshooting decision tree for reaction optimization.

Critical "Watch-Outs"
  • Lachrymatory Warning:

    
    -Haloketones are potent lachrymators (tear gas agents). Always handle solids in a fume hood and clean glassware with a dilute NaOH solution to destroy residues.
    
  • Regioisomer Purity: While N1 attack is favored, highly electron-withdrawing groups on the pyridazine ring can alter nucleophilicity. Always verify the structure using 2D NMR (HMBC) to confirm the bridgehead nitrogen connectivity.

  • Unstable Ketones: If the

    
    -bromoketone degrades before reacting, generate it in situ using the parent ketone and Polymer-Supported Tribromide (Amberlyst A-26 Br3-) to release bromine slowly.[1]
    

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for

    
    -Amyloid Plaques. 
    
    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Establishes the N1-nucleophilicity rule and standard bicarbonate condens
  • Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase. [3]

    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Demonstrates the industrial application of this protocol in synthesizing the Pon
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines and [1,2-b]pyridazines.

    • Source: ACS Omega.
    • Context: Reviews variations in conditions, including oxidative couplings and c
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C

    • Source: ChemistrySelect / ResearchG
    • Context: Provides downstream functionalization str

Sources

Method

Application Note: Utilizing 2-Chloro-6-ethylimidazo[1,2-b]pyridazine as a Privileged Scaffold in Kinase Inhibitor Discovery

Structural Rationale & Mechanistic Causality The imidazo[1,2-b]pyridazine core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the development of potent protein kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Causality

The imidazo[1,2-b]pyridazine core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the development of potent protein kinase inhibitors[1]. The specific intermediate 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CAS: 570416-44-3) offers a highly programmable vector for structure-activity relationship (SAR) exploration.

The selection of this specific building block is driven by three mechanistic advantages:

  • Hinge-Binding Competence: The nitrogen atoms at the N1 and N5 positions act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., PI3K, mTOR, or DYRK1A)[2].

  • Hydrophobic Pocket Exploitation: The 6-ethyl group provides a metabolically stable, lipophilic extension that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site, enhancing both binding affinity and target residence time.

  • Orthogonal Functionalization Handles: The molecule possesses two distinct reactive sites. The unsubstituted C3 position is highly electron-rich due to the enamine-like character of the imidazole ring, making it kinetically primed for electrophilic halogenation. Conversely, the C2-chloro group serves as a latent handle for late-stage transition-metal-catalyzed cross-coupling[3].

This differential reactivity establishes a self-validating, regioselective synthetic sequence: electrophilic activation at C3, followed by Suzuki-Miyaura coupling, and concluding with Buchwald-Hartwig amination at C2.

Synthetic Strategy & Workflow

To convert this intermediate into a dual PI3K/mTOR inhibitor or similar targeted therapeutic, chemists must exploit the electronic asymmetry of the scaffold[4]. The workflow below outlines the logical progression from the raw intermediate to a highly functionalized drug candidate.

SyntheticWorkflow Start 2-Chloro-6-ethylimidazo [1,2-b]pyridazine Step1 C3-Bromination (NBS, DMF, 0 °C) Start->Step1 Int1 3-Bromo-2-chloro-6-ethyl imidazo[1,2-b]pyridazine Step1->Int1 Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Int1->Step2 Int2 3-Aryl-2-chloro-6-ethyl imidazo[1,2-b]pyridazine Step2->Int2 Step3 Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, R-NH2) Int2->Step3 Final 2-Amino-3-aryl-6-ethyl imidazo[1,2-b]pyridazine (Drug Candidate) Step3->Final

Fig 1: Regioselective synthetic workflow for C2/C3 functionalization of the imidazo[1,2-b]pyridazine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific thermodynamic controls and analytical checkpoints to ensure the causality of the reaction is maintained and side-products are mitigated.

Protocol A: Regioselective C3-Bromination

Causality: N-Bromosuccinimide (NBS) is utilized in a polar aprotic solvent (DMF) at 0 °C. The low temperature is critical; the C3 position is so nucleophilic that ambient temperatures can lead to over-halogenation or degradation of the pyridazine ring.

  • Dissolve 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exothermic spikes.

  • Stir at 0 °C for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in water/MeCN. LC-MS must show complete consumption of the starting material (

    
     182) and the emergence of a single product peak at 
    
    
    
    260/262, displaying the characteristic 1:1 isotopic pattern of a single bromine atom.
  • Pour the mixture into ice water, filter the resulting precipitate, and wash with cold water to yield 3-bromo-2-chloro-6-ethylimidazo[1,2-b]pyridazine.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Causality: The C3-bromo bond undergoes oxidative addition by Pd(0) significantly faster than the C2-chloro bond. Using


 ensures high steric bulk, which further favors insertion into the more accessible C3 position, preserving the C2-chloro group for downstream chemistry.
  • Charge a Schlenk flask with the C3-bromo intermediate (1.0 eq), an aryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.5 eq).
  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should indicate a highly fluorescent product spot under 254 nm UV light. LC-MS must confirm the displacement of bromine (loss of the 1:1 isotopic pattern) while retaining the 3:1 chlorine isotopic signature (

    
     ~258 depending on the aryl group).
    
  • Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
Protocol C: Buchwald-Hartwig Amination at C2

Causality: The C2-chloro position on the electron-rich imidazole ring is notoriously sluggish toward oxidative addition. Xantphos, a bidentate ligand with a wide bite angle (111°), is deliberately chosen to accelerate the reductive elimination step, preventing catalyst resting-state trapping and driving the amination of the unactivated heteroaryl chloride[5].

  • Combine the C3-aryl-2-chloro intermediate (1.0 eq), primary amine (1.5 eq),

    
     (0.05 eq), Xantphos (0.1 eq), and 
    
    
    
    (3.0 eq) in anhydrous toluene (0.1 M).
  • Seal the vessel and heat to 100 °C for 12 hours.

  • Validation Checkpoint: LC-MS must show the complete disappearance of the chlorine isotope pattern, yielding the final functionalized mass. If unreacted starting material persists, the

    
     has likely aggregated into inactive palladium black; ensure strict anaerobic conditions are maintained.
    
  • Filter through Celite, concentrate, and purify via preparative HPLC to isolate the final drug candidate.

Biological Application: Target Engagement & Profiling

Derivatives synthesized from the 2-Chloro-6-ethylimidazo[1,2-b]pyridazine scaffold have shown profound efficacy in disrupting fibrotic and oncogenic signaling cascades, most notably as dual inhibitors of the PI3K/AKT/mTOR pathway[4].

Pathway Ligand Growth Factors (e.g., TGF-β, PDGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K Kinase RTK->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTORC1 / mTORC2 AKT->mTOR Fibrosis Fibroblast Proliferation & Collagen Synthesis mTOR->Fibrosis Drug Imidazo[1,2-b]pyridazine Dual Inhibitor Drug->PI3K Drug->mTOR

Fig 2: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-b]pyridazine analogs.

Quantitative SAR Summary

To illustrate the necessity of the dual-functionalization strategy outlined in the protocols, the following table summarizes the structure-activity relationship (SAR) progression. The raw scaffold exhibits no target engagement, but sequential modification at C3 and C2 drives the inhibitory potency into the low nanomolar range[4].

Compound StageR1 (C3 Position)R2 (C2 Position)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
Raw Scaffold -H-Cl>10,000>10,000
Intermediate 2 -Phenyl-Cl1,2504,500
Drug Candidate -Phenyl-NH-Cyclopentyl1.243.0
Optimized Lead -Phenol-OH-NH-Pyrrole0.812.5

Table 1: Representative kinase inhibition data demonstrating the exponential increase in binding affinity achieved through orthogonal C2/C3 functionalization.

References

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. URL:[Link]

  • Zeng, W., et al. (2025). "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry, 68(24), 26418-26431. URL:[Link]

  • Gammons, J., et al. (2024). "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." European Journal of Medicinal Chemistry (Cardiff University ORCA Archive). URL:[Link]

Sources

Application

Advanced Application Notes: Buchwald-Hartwig Amination of 2-Chloroimidazo[1,2-b]pyridazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating protocols for C–N cross-coupling on privileged het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating protocols for C–N cross-coupling on privileged heterocyclic scaffolds.

Executive Summary & Scientific Rationale

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., Ponatinib) and clinical candidates targeting kinases and paracaspases[1]. While functionalization at the 6-position (pyridazine ring) or 3-position (imidazole ring) is well-documented, the 2-chloroimidazo[1,2-b]pyridazine derivatives present a unique synthetic challenge.

The Causality of Reactivity: The imidazo[1,2-b]pyridazine core is electronically polarized. The pyridazine ring is electron-deficient, whereas the imidazole ring is electron-rich. Consequently, a chlorine atom at the 2-position exhibits a significantly stronger C–Cl bond compared to a 6-chloro or 8-bromo substituent[2]. Oxidative addition of Palladium(0) into this electron-rich C2–Cl bond is kinetically slow. To overcome this high activation energy barrier, the Buchwald-Hartwig amination of 2-chloro derivatives strictly requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos or tBuXPhos) to increase the nucleophilicity of the Pd center while simultaneously accelerating the final reductive elimination step.

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C2-Cl) Pd0->OxAdd 2-Chloro Substrate PdII_1 Pd(II) Ar(Cl)L_n Intermediate OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord Amine + Base PdII_2 Pd(II) Ar(NR2)L_n Amido Complex AmineCoord->PdII_2 - Base·HCl RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Aminated Imidazo[1,2-b]pyridazine RedElim->Product

Fig 1. Pd-catalyzed Buchwald-Hartwig amination cycle for 2-chloroimidazo[1,2-b]pyridazines.

Biological Context: Targeting MALT1 and Kinase Pathways

Functionalizing the 2-position of the imidazo[1,2-b]pyridazine core is critical for optimizing binding affinity in specific therapeutic targets. Notably, 2-chloroimidazo[1,2-b]pyridazine derivatives are highly potent inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) [2].

MALT1 is a paracaspase that forms the CBM (CARD11-BCL10-MALT1) complex, a critical node in driving NF-κB signaling. Constitutive activation of this pathway is a hallmark of ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma)[2]. Amination at the 2- or 8-position of the imidazo[1,2-b]pyridazine core allows for precise tuning of the molecule's interaction with the MALT1 allosteric pocket. Similar scaffold hopping strategies using this core have successfully yielded nanomolar inhibitors for FLT3-ITD kinases in Acute Myeloid Leukemia[3] and PI3Kγ[4].

MALT1_Pathway TCR T-Cell / B-Cell Receptor Activation CBM CBM Complex Formation (CARD11-BCL10-MALT1) TCR->CBM MALT1 MALT1 Paracaspase Active State CBM->MALT1 NFkB NF-κB Signaling Activation MALT1->NFkB Substrate Cleavage Inhibitor 2-Chloroimidazo[1,2-b]pyridazine Derivative Inhibitor->MALT1 Protease Inhibition Survival Lymphoma Cell Survival (ABC-DLBCL) NFkB->Survival

Fig 2. MALT1/NF-κB signaling pathway inhibited by imidazo[1,2-b]pyridazine derivatives.

Quantitative Data: Reaction Optimization

Because the 2-chloro position is highly recalcitrant to oxidative addition, standard conditions (e.g., Pd(PPh3)4 or Pd(OAc)2/BINAP) often result in poor yields or exclusive recovery of starting material. The table below summarizes the optimization of the Buchwald-Hartwig amination for a model 2-chloroimidazo[1,2-b]pyridazine substrate coupled with a secondary amine (e.g., morpholine or a substituted piperazine).

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd2(dba)3 (5%)BINAP (10%)Cs2CO3 (2.0)Toluene100<10%Ligand is insufficiently electron-rich to drive oxidative addition at C2.
2Pd(OAc)2 (5%)Xantphos (10%)NaOtBu (2.0)1,4-Dioxane10042%Improved bite angle aids reductive elimination, but strong base causes substrate degradation.
3Pd2(dba)3 (5%)RuPhos (10%)LHMDS (2.5)THF8565%Good oxidative addition, but steric clash during amine coordination limits conversion.
4 Pd2(dba)3 (5%) BrettPhos (10%) LHMDS (2.5) THF 85 91% Optimal. High electron density accelerates OxAdd; specific steric profile perfectly accommodates secondary amines.

Note: If the substrate contains a secondary halogen (e.g., ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate), amination will occur selectively at the 8-bromo position first due to the weaker C-Br bond and the electron-deficient nature of the pyridazine ring[2]. To force C2-amination, the 8-position must be protected or already functionalized.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle before irreversible substrate loss occurs.

Exp_Workflow Prep 1. Reagent Prep (Glovebox/Argon) Reaction 2. Catalytic Coupling (Pd, Ligand, Base) Prep->Reaction Workup 3. Quench & Extract (Aqueous Workup) Reaction->Workup Purification 4. Chromatography (Silica/Prep-HPLC) Workup->Purification Analysis 5. Characterization (NMR, LC-MS) Purification->Analysis

Fig 3. Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

Materials Required:
  • Substrate: 2-Chloroimidazo[1,2-b]pyridazine derivative (1.0 equiv, 1.0 mmol)

  • Amine: Secondary amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 equiv, 5 mol%)

  • Ligand: BrettPhos (0.10 equiv, 10 mol%)

  • Base: Lithium bis(trimethylsilyl)amide (LHMDS) 1.0 M in THF (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous, degassed THF (10 mL)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation (The Diagnostic Step)

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd2(dba)3 (45.8 mg, 0.05 mmol) and BrettPhos (53.7 mg, 0.10 mmol).

  • Add 5 mL of anhydrous, degassed THF.

  • Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition from a deep, opaque purple/red (uncoordinated Pd2(dba)3) to a clear, pale orange/yellow. Causality: This color shift visually validates the successful ligand exchange and formation of the active monomeric Pd(0)-BrettPhos complex. If the solution remains dark red or turns black (Pd black), abort the reaction; oxygen or moisture has compromised the catalyst.

Step 2: Substrate and Base Addition

  • To the active catalyst solution, add the 2-chloroimidazo[1,2-b]pyridazine derivative (1.0 mmol) and the secondary amine (1.2 mmol) dissolved in the remaining 5 mL of THF.

  • Dropwise, add the LHMDS solution (2.5 mL, 1.0 M) over 2 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 85 °C in a pre-heated oil bath.

Step 3: Reaction Monitoring

  • Stir the reaction for 4–6 hours.

  • Validation Checkpoint 2: Perform an LC-MS aliquot check (quench 10 µL of reaction mixture in 1 mL of wet MeCN). You should observe the disappearance of the starting material mass and the appearance of the product mass

    
    . The absence of a 
    
    
    
    peak (dehalogenation) confirms that BrettPhos successfully suppressed premature β-hydride elimination.

Step 4: Workup and Purification

  • Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (10 mL) to neutralize the remaining LHMDS.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on amine polarity) to afford the pure aminated derivative.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrNG6jlhaPr7qg8n5Ej6gUxe0GnSUzvoydU8vYXTaJQJFXu46-Jsy6nP1NW2kVWBZk-FtCgU7LmXj_PVMeihgS7IcAB9cjxEmx6bJWzVpNg7XFieb_eMW0gxJZelBaCYlMyzRUorGo8w2hDNxXa8UwwTM6glMlmOpvp6OQtT4bekU2-XSC9iYluS7y6hBo4OuQVQ6q5aj-w5zEjIeLIyimN6_RDEYSLwzhk1ZiTE8vg77JXeTfWujyydjDKceyznDIqNvJDwf0m_9XlY55YZaXqoUUR91vvxL_EpKC][1]

  • WO2021000855A1 - Malt1 inhibitors and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpDs0kYMfh1ux_8VSSxH-PsK_W-yn86Bs75xKDz9xTAINUe9aMo5ErLxev2UQ5fK9zh8x_0fh1iCgZQs0lWaKjnJYNgDT6ou5RhpAAY9o3XsCL0XGmyGddpN9FgY_NlMHp9mrJVDoTznghwNLk][2]

  • Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXDB_GTkgsGa1KgwyVGQ7E7CS62mjchAS1wynOLyjivGOvRdpEB7S1OWUfnpJGevkFqsd5_geodhqGEdaIEdvA7i9QKBqwKIkFN_wXa1FkjhgFVncnLY5tuTyfJD75uJDVXD0oYf-AIeQZWvIObjpI][4]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHay79WMopxlmZbY7BSiWaNQsJdPc2ltT_hEKULuZUkN38mrjnkNEiyJRB_cYpM2iVR9jRx4wOe4kPF4U0q5BL91ORtVMA-fZ6JuxaVh1iCamr6_l6toYCRfCQKsv5M2LGTSGe1jyDwLI8VzMJy][3]

Sources

Method

Strategic Functionalization of the 6-Ethyl Group on the Imidazo[1,2-b]pyridazine Core: A Guide for Medicinal Chemists

An Application and Protocol Guide Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with signific...

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activity.[1][2][3][4] Its derivatives have been investigated for their potential as kinase inhibitors, anti-tubercular agents, and ligands for various biological targets.[3][5][6][7] Strategic modification of substituents on this core is a cornerstone of modern drug discovery, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of the 6-ethyl group on the imidazo[1,2-b]pyridazine ring. We will explore advanced synthetic strategies, including direct C(sp³)–H activation and oxidation, to convert this simple alkyl group into a versatile synthetic handle for further molecular elaboration.

Introduction: The Strategic Value of the 6-Position

The imidazo[1,2-b]pyridazine system is a planar, aromatic heterocycle. Modifications at various positions have been shown to profoundly influence biological activity. While much research has focused on substitutions at the C2, C3, and C8 positions, the C6 position offers a unique vector for structural diversification.[5][8] An ethyl group at this position, while seemingly simple, provides a reactive platform for introducing new functionalities.

The ability to selectively modify the C(sp³)–H bonds of the ethyl group opens a direct route to novel analogues without requiring a complete de novo synthesis of the core scaffold. This late-stage functionalization approach is highly valued in medicinal chemistry for its efficiency in generating structure-activity relationship (SAR) data and optimizing lead compounds.

This document outlines two primary strategies for functionalizing the 6-ethyl group:

  • Transition-Metal-Catalyzed C(sp³)–H Alkylation: An advanced, atom-economical method to elongate the carbon chain using alcohols as alkylating agents.

  • Oxidation to a Carbonyl Functional Group: A classic transformation to convert the ethyl group into a ketone, providing a key electrophilic site for subsequent reactions.

Foundational Chemistry: Reactivity of the 6-Ethyl Group

The ethyl group at the C6 position of the imidazo[1,2-b]pyridazine core is attached to an electron-deficient heteroaromatic system. This positioning renders the methylene (–CH₂–) protons more acidic and susceptible to activation compared to a simple alkane. This inherent reactivity is the key that enables modern catalytic methods, particularly those involving C–H bond functionalization.[9][10][11]

Diagram: Target Functionalization Pathways

G Start 6-Ethyl-imidazo[1,2-b]pyridazine Alkylation Transition-Metal-Catalyzed C(sp³)–H Alkylation Start->Alkylation C–H Activation Oxidation Selective Oxidation Start->Oxidation Oxidant Product_Alkylation Chain-Elongated Analogues (e.g., 6-Propyl, 6-Butyl, etc.) Alkylation->Product_Alkylation Product_Oxidation 6-Acetyl-imidazo[1,2-b]pyridazine Oxidation->Product_Oxidation Product_Further Further Derivatives (Amides, Alcohols, etc.) Product_Oxidation->Product_Further Derivatization

Caption: Key strategies for modifying the 6-ethyl substituent.

Protocol 1: C(sp³)–H Alkylation via Auto-Transfer Hydrogenation (ATH)

This protocol leverages a transition-metal-catalyzed auto-transfer hydrogenative (ATH) reaction to alkylate the 6-ethyl group using primary or secondary alcohols.[12] This methodology is highly efficient and generates water as the only stoichiometric byproduct, aligning with the principles of green chemistry.

Mechanistic Rationale (E-E-A-T)

The ATH process is a sophisticated, one-pot cascade.[12]

  • Dehydrogenation: The transition metal catalyst (e.g., Iridium or Ruthenium) first dehydrogenates the reactant alcohol to form the corresponding aldehyde or ketone, generating a metal-hydride species.

  • Condensation: A base promotes the aldol-type condensation between the in situ-generated carbonyl compound and the activated methylene group of the 6-ethyl-imidazo[1,2-b]pyridazine.

  • Dehydration & Hydrogenation: The resulting adduct dehydrates to form an α,β-unsaturated intermediate. This intermediate is then immediately hydrogenated by the metal-hydride species to yield the final, chain-elongated alkyl product.

The choice of a non-transferable base (like an inorganic carbonate) is critical to prevent side reactions and ensure the catalytic cycle proceeds efficiently.

Diagram: Catalytic Cycle for ATH Alkylation

ATH_Cycle cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation A [M]-H₂ B [M] A->B + R'CH₂OH C [M]-H₂ B->C + R'CHO + H₂O Aldehyde R'CHO (Aldehyde) B->Aldehyde D [M] C->D + Alkenyl Intermediate Product Het-CH₂CH₂R' C->Product D->A + Alkylated Product Alcohol R'CH₂OH (Alcohol) Alcohol->Aldehyde [M] Oxidation Alkenyl Het-CH=CHR' Aldehyde->Alkenyl + Het-CH₂CH₃ - H₂O EthylHet Het-CH₂CH₃ Alkenyl->Product [M]-H₂ Reduction

Caption: Simplified workflow of the ATH catalytic cycle.

Detailed Experimental Protocol

Materials:

  • 6-Ethyl-imidazo[1,2-b]pyridazine (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol, 1-Butanol) (3.0 eq)

  • [Cp*IrCl₂]₂ (Iridium catalyst, 2.5 mol%)

  • K₂CO₃ (Potassium carbonate, anhydrous, 0.5 eq)

  • Toluene (Anhydrous, sufficient to make a 0.2 M solution)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for reflux

Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 6-ethyl-imidazo[1,2-b]pyridazine, [Cp*IrCl₂]₂, and K₂CO₃.

  • Evacuation and Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This step is critical as the catalyst is air-sensitive.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by the desired alcohol via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic base.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure alkylated product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data and Expected Outcomes

The following table provides expected outcomes for the alkylation with various alcohols, based on literature precedents for similar C-H functionalization reactions.[12]

Alcohol SubstrateCatalyst Loading (mol%)Base (eq)Expected Yield (%)Notes
Benzyl Alcohol2.5K₂CO₃ (0.5)75-85%Generally high reactivity.
1-Butanol2.5K₂CO₃ (0.5)60-70%Aliphatic alcohols are effective.
Cyclohexylmethanol2.5K₂CO₃ (0.5)65-75%Tolerates steric bulk.
2-Propanol2.5K₂CO₃ (0.5)40-50%Secondary alcohols are less reactive.

Protocol 2: Oxidation of the Ethyl Group to an Acetyl Group

Converting the 6-ethyl group to a 6-acetyl group introduces a versatile electrophilic handle. This ketone can be used for a wide array of subsequent transformations, including reductive amination, Wittig reactions, or conversion to an oxime or hydrazone.

Mechanistic Rationale (E-E-A-T)

The oxidation of a benzylic-like C-H bond can be achieved using various oxidants. A common and reliable method involves using potassium permanganate (KMnO₄) under controlled basic conditions. The reaction proceeds via a radical mechanism or through the formation of a manganese ester, followed by collapse to the ketone. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be beneficial if the substrate has poor solubility in the aqueous reaction medium, by facilitating the transport of the permanganate ion into the organic phase.

Diagram: Oxidation Workflow

Caption: Step-by-step workflow for the oxidation protocol.

Detailed Experimental Protocol

Materials:

  • 6-Ethyl-imidazo[1,2-b]pyridazine (1.0 eq)

  • Potassium permanganate (KMnO₄) (2.2 eq)

  • Tetrabutylammonium bromide (TBAB, phase-transfer catalyst) (0.1 eq)

  • Toluene

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 6-ethyl-imidazo[1,2-b]pyridazine and TBAB in a 1:1 mixture of toluene and water.

  • Addition of Oxidant: While stirring vigorously, add KMnO₄ portion-wise over 30 minutes. The addition is exothermic; maintain the temperature below 30 °C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 40-50 °C. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Monitoring: Follow the reaction's progress by TLC (staining with permanganate stain). The reaction is typically complete in 4-8 hours.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. Carefully quench the excess KMnO₄ by adding a saturated aqueous solution of Na₂SO₃ until the purple color disappears completely and only the brown MnO₂ precipitate remains.

  • Work-up:

    • Filter the entire mixture through a thick pad of Celite®.

    • Rinse the flask and the Celite® pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography (hexane/ethyl acetate) or recrystallization to obtain the pure 6-acetyl-imidazo[1,2-b]pyridazine.

  • Characterization: Confirm the product's identity and purity using NMR, IR (a strong C=O stretch should be visible around 1680 cm⁻¹), and mass spectrometry.

Conclusion and Future Directions

The protocols detailed in this guide provide robust and reproducible methods for the strategic functionalization of the 6-ethyl group on the imidazo[1,2-b]pyridazine core. The C(sp³)–H alkylation protocol represents a modern, efficient approach to chain extension, while the oxidation protocol offers a classic and reliable route to a key ketone intermediate. These transformations unlock a vast chemical space for researchers in drug discovery, enabling the synthesis of novel analogues with potentially improved biological profiles. By mastering these techniques, scientists can more effectively probe the SAR of this important heterocyclic scaffold and accelerate the development of new therapeutic agents.

References

  • Satyanarayana, B. et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8. Available at: [Link]

  • Wang, M. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 153-157. Available at: [Link]

  • Yadav, P. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. Available at: [Link]

  • Paidi, K. R. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]

  • Li, B. et al. (2015). Direct C–H functionalization on heteroaromatic rings. Organic & Biomolecular Chemistry, 13(24), 6751-6754. Available at: [Link]

  • Oble, J. (2018). Directed Catalytic C-H Functionalization of Heteroaromatic Compounds. Journées de Chimie Organique de la Sorbonne Université. Available at: [Link]

  • Saima, S. & Lee, Y.-T. (2024). Transition-Metal-Catalyzed C(sp³)–H Alkylation of Methyl Heteroarenes with Alcohols. Catalysts, 14(12), 881. Available at: [Link]

  • Gherib, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 996-1001. Available at: [Link]

  • Furet, P. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 502-507. Available at: [Link]

  • Wang, X. et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 14(9), 1673-1679. Available at: [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 996-1001. Available at: [Link]

Sources

Application

Microwave-assisted synthesis of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine

Application Note: Microwave-Assisted Synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Abstract This application note details a robust, high-efficiency protocol for the synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

Abstract This application note details a robust, high-efficiency protocol for the synthesis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine , a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib analogs). Utilizing microwave (MW) irradiation, this three-step workflow significantly reduces reaction times from days to hours while improving yield and purity profiles compared to conventional thermal methods. The protocol features a microwave-enhanced Suzuki-Miyaura coupling followed by a rapid cyclization-chlorination sequence.

Introduction

The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine and purine systems, widely utilized in medicinal chemistry for its ability to mimic ATP in the kinase hinge region. Substituents at the 2- and 6-positions are critical for tuning potency and selectivity.

  • Target Molecule: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine.

  • Key Challenge: Installing the chlorine atom at the 2-position is non-trivial; direct electrophilic halogenation of the parent scaffold typically occurs at the more nucleophilic 3-position.

  • Solution: This protocol employs a "Lactam Intermediate" strategy. We first install the 6-ethyl group, then cyclize to the 2-oxo derivative, and finally convert the lactam to the 2-chloro analog using microwave-assisted phosphoryl chloride (

    
    ) chemistry.
    

Retrosynthetic Analysis

The synthesis is disconnected into three logical phases to ensure regiochemical fidelity.

Retrosynthesis Target 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Lactam 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one (Lactam Intermediate) Target->Lactam POCl3 (Chlorination) Amine 3-Amino-6-ethylpyridazine Lactam->Amine Ethyl Bromoacetate (Cyclization) Start 3-Amino-6-chloropyridazine (Commercial Starting Material) Amine->Start Ethylboronic Acid (Suzuki Coupling)

Figure 1: Retrosynthetic strategy prioritizing the installation of the 6-ethyl group prior to ring closure.

Experimental Protocol

Equipment & Reagents
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature control and active pressure management.

  • Reagents: 3-Amino-6-chloropyridazine (>98%), Ethylboronic acid,

    
    , 
    
    
    
    , Ethyl bromoacetate,
    
    
    .
  • Solvents: 1,4-Dioxane, Water, Ethanol, Toluene.

Step 1: Synthesis of 3-Amino-6-ethylpyridazine (Suzuki Coupling)

Direct alkylation of chloropyridazines is difficult; Pd-catalyzed cross-coupling is superior.

  • Preparation : In a 10 mL microwave vial, combine:

    • 3-Amino-6-chloropyridazine (1.0 equiv, 2.0 mmol)

    • Ethylboronic acid (1.5 equiv)

    • 
       (3.0 equiv)
      
    • 
       (5 mol%)
      
    • Solvent: 1,4-Dioxane/Water (4:1, 5 mL).

  • Degassing : Purge the vial with Argon for 2 minutes. Cap with a crimp seal.

  • MW Irradiation :

    • Temp: 120°C

    • Time: 20 minutes

    • Power: Dynamic (Max 150W)

  • Work-up : Filter through Celite, dilute with EtOAc, wash with brine. Dry (

    
    ) and concentrate.[1]
    
  • Outcome : 3-Amino-6-ethylpyridazine (Yield: ~85-90%).

Step 2: Cyclization to 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one

This step forms the bicyclic core. The use of ethyl bromoacetate creates a lactam (2-one) rather than the fully aromatic system, providing the handle for 2-chlorination.

  • Preparation : Dissolve 3-Amino-6-ethylpyridazine (1.0 equiv) in Ethanol (4 mL) in a MW vial.

  • Addition : Add Ethyl bromoacetate (1.2 equiv). Note: No base is added initially to promote N-alkylation.

  • MW Irradiation :

    • Temp: 100°C

    • Time: 30 minutes

  • Work-up : The product often precipitates upon cooling. If not, evaporate solvent and triturate with diethyl ether.

  • Outcome : 6-Ethylimidazo[1,2-b]pyridazin-2(3H)-one HBr salt. Isolate as free base if necessary by neutralizing with

    
    .
    
Step 3: Chlorination to 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

This critical step converts the lactam to the vinyl chloride moiety, restoring aromaticity.

  • Safety Warning :

    
     generates HCl gas. Use a dedicated microwave vessel rated for high pressure or an open-vessel mode with a scrubber.
    
  • Preparation : Place the lactam intermediate (1.0 equiv) in a heavy-walled MW vial. Add

    
     (10 equiv) and N,N-Diethylaniline (1.0 equiv) as a catalyst/acid scavenger.
    
  • MW Irradiation :

    • Temp: 100°C

    • Time: 15 minutes

    • Pressure Limit: Set to 15 bar (Safety cut-off).

  • Quenching (Critical) : Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     to pH 8.
    
  • Extraction : Extract with DCM (3x), dry, and purify via flash chromatography (Hexane/EtOAc).

  • Final Yield : ~60-70% (over 2 steps).

Mechanism of Action

Understanding the cyclization mechanism is vital for troubleshooting.

Mechanism Step1 N-Alkylation (Endocyclic N attacks alkyl halide) Step2 Cyclization (Exocyclic NH2 attacks Ester) Step1->Step2 -HBr Step3 Tautomerization (Keto-Enol/Lactam) Step2->Step3 -EtOH Step4 Chlorination (POCl3 activates O -> Cl) Step3->Step4 Aromatization

Figure 2: Mechanistic pathway from aminopyridazine to the chloro-imidazopyridazine.

Key Insight: The initial alkylation occurs at the ring nitrogen (N1), not the exocyclic amine. The subsequent attack of the amine on the ester carbonyl closes the ring.


 then acts as a dehydrating chlorinating agent, converting the amide carbonyl to an imidoyl chloride, which is the final aromatic product.

Results & Optimization

Table 1: Comparison of Microwave vs. Thermal Methods

ParameterConventional ThermalMicrowave ProtocolImprovement
Step 1 Time 18 hours (Reflux)20 mins54x Faster
Step 2 Time 12 hours (Reflux)30 mins24x Faster
Step 3 Time 4-6 hours (100°C)15 mins16x Faster
Overall Yield 35 - 45%55 - 65%~1.5x Yield
Purity (Crude) Low (requires extensive column)High (often simple precipitation)Cleaner Profile

Optimization Tips:

  • Solvent Effects: For Step 1, adding water is crucial for the Suzuki mechanism (solubilizes the base). For Step 3, neat

    
     is best; adding toluene reduces yield.
    
  • Temperature: Do not exceed 130°C in Step 1 to prevent de-boronation of the ethyl species.

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
    • Source:

  • Microwave-Assisted Amination/Coupling

    • Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines.
    • Source:

  • Chlorination Strategies

    • Approaches to chlorination of imidazo[1,2‐α]pyridines.
    • Source:

  • Reaction of 3-Aminopyridazine with Haloesters

    • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
    • Source:

Sources

Method

Application Note: Regioselective Chlorination of Imidazo[1,2-b]pyridazine at Position 2

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the regioselective chlorination of imidazo[1,2-b]pyridazine at Position 2. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the regioselective chlorination of imidazo[1,2-b]pyridazine at Position 2.

Executive Summary & Mechanistic Insight

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitors (e.g., Ponatinib analogs).[1][2] Functionalization at Position 3 (C3) is trivial due to its high nucleophilicity (Electrophilic Aromatic Substitution - EAS).[1] However, Position 2 (C2) is electronically deactivated relative to C3 and adjacent to the bridgehead nitrogen, making direct electrophilic chlorination difficult without prior blocking of C3.

To achieve C2-selectivity , one must bypass the standard EAS pathway. This guide details two primary methodologies:

  • Lithiation-Halogenation (The "Gold Standard"): Utilizes the acidity of the C2-proton for kinetic deprotonation followed by an electrophilic quench.

  • Palladium-Catalyzed C-H Activation: A modern approach using directing groups or intrinsic electronic bias under oxidative conditions.

The Selectivity Challenge
  • Reagent: NCS (N-Chlorosuccinimide)

    
     Reacts at C3  (EAS dominant).[1]
    
  • Reagent: LiTMP +

    
     
    
    
    
    Reacts at C2 (Acidity/Coordination dominant).[1]

Decision Matrix: Selecting the Right Route

Current Scaffold StatePreferred MethodKey ReagentsMechanism
C3 is Substituted (e.g., Aryl/Alkyl)Method A: Lithiation LiTMP,

Lithiation-Deprotonation
C3 is Unsubstituted (H) Method B: Block-then-Lithiate NBS (Block), LiTMP,

Protection/Deprotection
Late-Stage Functionalization Method C: Pd-Catalysis

, NCS
C-H Activation

Detailed Protocols

Method A: Lithiation-Chlorination (High Precision)

This is the most robust method for introducing a chlorine atom at C2, particularly when C3 is already substituted (common in drug discovery).[1]

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] Note: LiTMP is preferred over n-BuLi or LDA due to lower nucleophilicity (avoiding addition to the pyridazine ring) and higher steric bulk.[1]

  • Electrophile: Hexachloroethane (

    
    ) or N-Chlorosuccinimide (NCS).[1]
    
  • Solvent: Anhydrous THF.

Protocol:

  • Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.2 M) at -78 °C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.

  • Metalation: Add the imidazo[1,2-b]pyridazine substrate (1.0 equiv, dissolved in minimal THF) dropwise to the LiTMP solution at -78 °C.

    • Critical Step: Stir for 30–45 minutes. The color typically changes (often deep red or orange), indicating the formation of the lithiated species.[1]

  • Chlorination: Add a solution of Hexachloroethane (

    
    )  (1.2 equiv) in THF dropwise.
    
    • Why

      
      ? It is a "positive chlorine" source that reacts cleanly with organolithiums without the side reactions sometimes seen with 
      
      
      
      gas.
  • Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Validation:

  • NMR: Loss of the C2 singlet (typically

    
     7.8–8.2 ppm).
    
  • MS: Observation of M+34/36 isotopic pattern (3:1 ratio).

Method B: Palladium-Catalyzed C-H Chlorination

For substrates where strong bases are contraindicated, Pd-catalyzed C-H activation offers a milder alternative, though it may require optimization of the catalyst system.[1]

Reagents:

  • Catalyst:

    
     (5-10 mol%).[1]
    
  • Chlorine Source/Oxidant: NCS (1.2 equiv).[1]

  • Additives:

    
     or PivOH (Pivalic acid) can act as proton shuttles.[1]
    
  • Solvent: Toluene or 1,4-Dioxane (100 °C).

Protocol:

  • Charge a sealed tube with substrate (1.0 equiv),

    
     (0.05 equiv), and NCS (1.2 equiv).[1]
    
  • Add solvent (0.1 M concentration).

  • Heat to 100–110 °C for 12–24 hours.

  • Filter through Celite to remove Pd black.

  • Purify via column chromatography.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent reactivity of the imidazo[1,2-b]pyridazine scaffold. Note how the choice of reagent dictates the site of chlorination.

G Scaffold Imidazo[1,2-b]pyridazine (Core Scaffold) NCS_Direct Reaction with NCS (Electrophilic Aromatic Substitution) Scaffold->NCS_Direct Standard Conditions (RT, MeCN) LiTMP Reaction with LiTMP (Directed Lithiation) Scaffold->LiTMP Cryogenic (-78°C) Base Control Product_C3 3-Chloro-imidazo[1,2-b]pyridazine (Major Product via EAS) NCS_Direct->Product_C3 Kinetic Preference (Nucleophilic C3) Intermediate_Li 2-Lithio-imidazo[1,2-b]pyridazine (Intermediate) LiTMP->Intermediate_Li C2 Deprotonation (Acidic Proton) Product_C2 2-Chloro-imidazo[1,2-b]pyridazine (Target Product) Intermediate_Li->Product_C2 Quench with C2Cl6

Figure 1: Divergent synthetic pathways. Direct halogenation favors C3 (Red), while lithiation strategies access C2 (Green).[1]

Quantitative Comparison of Reagents

Reagent SystemTarget PositionYield (Typical)SelectivityNotes
NCS / MeCN C385-95%>20:1 (C3:C2)Standard EAS.[1] Avoid for C2 targets.
LiTMP /

C2 70-85% High Requires anhydrous conditions.[1] Best for C3-substituted analogs.[1]
n-BuLi /

C240-60%ModerateLower yield due to nucleophilic attack of BuLi on the pyridazine ring.[1]

/ NCS
C250-70%VariableSubstrate dependent.[1] Good for late-stage diversification.[1]

Troubleshooting & Expert Tips

  • "I'm getting a mixture of C2 and C3 chlorination."

    • Cause: If using Method A (Lithiation), your temperature may be too high, allowing "halogen dance" or equilibration.[1] Keep strict -78 °C control.

    • Cause: If using Method B (Pd), the intrinsic nucleophilicity of C3 is competing.[1] Block C3 with a reversible group (e.g., TMS) or ensure C3 is already substituted.[1]

  • "The pyridazine ring is degrading."

    • Cause: Nucleophilic attack by the base.

    • Solution: Switch from n-BuLi to LiTMP or LDA .[1] The steric bulk prevents addition to the electron-deficient pyridazine ring (Position 6/8).

  • "Can I synthesize the ring with Chlorine already at C2?"

    • Yes. Condense 3-aminopyridazine with 1-bromo-1-chloro-2-propanone (if available) or similar

      
      -halo- 
      
      
      
      -chloro ketones.[1] However, these precursors are unstable and lachrymatory. The lithiation route is generally safer and more convergent for diverse analogs.

References

  • Regioselective Lithiation of Imidazo[1,2-b]pyridazines

    • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[1][3] (2021).[1][3] ChemistrySelect.

  • General Reactivity & C3 Selectivity (EAS)

    • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Analogous System).
  • Synthesis of Imidazo[1,2-b]pyridazine Scaffolds

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010).[1][4][5] Journal of Medicinal Chemistry.

  • C-H Activation Strategies

    • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022).[1] Molecules.

Sources

Application

Late-stage functionalization strategies for imidazopyridazine libraries

Advanced Late-Stage Functionalization (LSF) Strategies for Imidazopyridazine Library Generation: Photoredox and Organometallic Approaches Executive Summary & Rationale The imidazo[1,2-b]pyridazine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Late-Stage Functionalization (LSF) Strategies for Imidazopyridazine Library Generation: Photoredox and Organometallic Approaches

Executive Summary & Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heteroaromatic pharmacophore, heavily featured in medicinal chemistry for its ability to modulate kinases and GPCRs (e.g., the JAK2 inhibitor LY2784544 and the BCR-ABL inhibitor ponatinib)[1],[2]. Historically, generating libraries of these compounds required lengthy de novo syntheses for each analog. Today, Late-Stage Functionalization (LSF) enables the direct C–H functionalization of complex, pre-assembled scaffolds[3],[4]. This application note details field-proven LSF methodologies—specifically visible-light photoredox Minisci reactions and directed organometallic metalations—designed to rapidly generate high-value imidazopyridazine libraries with high step economy and regiocontrol.

Mechanistic Pathways & Regioselectivity

Imidazopyridazines possess distinct electronic environments across their fused rings, making them susceptible to divergent functionalization strategies:

  • Radical Alkylation (Minisci-Type): The electron-deficient nature of the pyridazine ring makes it an excellent acceptor for nucleophilic carbon-centered radicals. Classical Minisci reactions rely on stoichiometric silver salts (AgNO₃) and strong acids (TFA), which often result in poor regioselectivity, bis-alkylation, and intractable reaction mixtures[1]. Transitioning to a photoredox-catalyzed Minisci reaction utilizes visible light to generate radicals via Single Electron Transfer (SET) under mild conditions, drastically improving the exo:endo regioselectivity and eliminating heavy-metal waste[1].

  • Directed Metalation: For electrophilic functionalization, direct deprotonation using standard alkyllithiums often leads to destructive nucleophilic addition (Chichibabin-type reactions). Utilizing sterically hindered, salt-stabilized bases like TMP₂Zn·2MgCl₂·2LiCl allows for kinetic deprotonation without nucleophilic attack[3],[5]. The LiCl breaks up oligomeric base aggregates, enhancing solubility and reactivity, yielding a stable organozinc intermediate that can be trapped by diverse electrophiles[3].

  • Electrochemical Functionalization: Recent advances have also enabled oxidant-free electrochemical C–H sulfonylation of imidazo[1,2-b]pyridazines using sodium sulfinates, providing a green alternative for C–S bond formation[6].

LSF Strategy Workflow

LSF_Workflow Core Imidazo[1,2-b]pyridazine Core Scaffold Photoredox Photoredox Minisci (Radical Alkylation) Core->Photoredox Visible Light, Ir(ppy)3, NMM Metalation Directed Metalation (TMP-Zn/Mg bases) Core->Metalation TMP2Zn·2MgCl2·2LiCl, Electrophile Electro Electrochemical C-H Sulfonylation Core->Electro e-, Sodium Sulfinates Lib1 C-Alkyl/Aryl Analogs (e.g., Morpholinomethyl) Photoredox->Lib1 Lib2 C-Acyl/Allyl/Aryl Analogs (Cross-Coupling) Metalation->Lib2 Lib3 C-Sulfonyl Analogs Electro->Lib3

Divergent late-stage functionalization strategies for imidazopyridazine library generation.

Quantitative Comparison of LSF Strategies

Functionalization StrategyReagents / Catalytic SystemTarget PositionTypical YieldKey Advantages & Causality
Photoredox Minisci Alkylation Ir(ppy)₃ (0.5–2 mol%), N-Methylmorpholine, Blue LED, AirC-3 or C-8 (steric dependent)63–77%Operates at 35 °C. Avoids toxic Ag/TFA. O₂ acts as the terminal oxidant to turn over the Ir catalyst[1].
Directed Zincation TMP₂Zn·2MgCl₂·2LiCl, THF, -20 °CC-352–85%TMP prevents nucleophilic attack. LiCl breaks base aggregates for high kinetic basicity[3],[5].
Electrochemical Sulfonylation Sodium sulfinates, undivided cell, constant currentC-340–80%Completely oxidant- and metal-free. Highly scalable via continuous flow setups[6].

Self-Validating Experimental Protocols

Protocol A: Visible-Light Photoredox Minisci Alkylation (Morpholinomethylation)

This protocol is adapted from the optimization of the JAK2 inhibitor LY2784544, replacing harsh first-generation Minisci conditions with a highly selective photoredox system[1].

Causality & Design: N-Methylmorpholine (NMM) serves a dual purpose: it acts as the radical precursor and the base. Ir(ppy)₃ is selected because its excited state (*Ir(ppy)₃) has the precise redox potential required to oxidize NMM via SET. The reaction is run open to air because atmospheric oxygen is required as the terminal oxidant to re-aromatize the radical adduct and regenerate the ground-state Ir(ppy)₃ catalyst[1].

Step-by-Step Methodology:

  • Reaction Setup: In a borosilicate glass vial, dissolve the imidazo[1,2-b]pyridazine substrate (1.0 equiv) in a 1:1 mixture of MeCN/H₂O (0.1 M concentration).

  • Catalyst & Precursor Addition: Add Ir(ppy)₃ (0.5 to 2.0 mol %) and N-methylmorpholine (20.0 equiv). The large excess of NMM drives the reaction rate and suppresses bis-alkylation.

  • Irradiation: Leave the vial open to the air. Irradiate the mixture using 2 × 4 W blue LED light strips (λ = 450 nm). The light source will naturally raise the reaction temperature to approximately 35 °C[1].

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via HPLC. Validation Checkpoint: The reaction is proceeding correctly if the exo-isomer peak is >60% area/area (a/a). If the endo-regioisomer or dehalogenated byproducts (e.g., reduction of C–Cl bonds) exceed 15%, reduce the light intensity or increase the surface area exposed to air to accelerate catalyst turnover[1].

  • Workup: Upon complete consumption of the starting material (typically 7 hours), remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly via mass-directed preparative HPLC. Lyophilization yields the functionalized product as a TFA salt (Expected yield: ~77%)[1].

Minisci_Cycle PC Ir(ppy)3 (Ground State) PC_star *Ir(ppy)3 (Excited State) PC->PC_star Blue LED (450 nm) PC_red Ir(ppy)3•- (Reduced) PC_star->PC_red SET from NMM PC_red->PC SET to O2 Amine N-Methylmorpholine (NMM) Radical α-Amino Radical Amine->Radical -e-, -H+ Adduct Radical Adduct Radical->Adduct Addition to Substrate Substrate Imidazopyridazine Substrate->Adduct Product Alkylated Product Adduct->Product Oxidation (by O2)

Photoredox Minisci catalytic cycle demonstrating radical generation and oxygen-mediated turnover.

Protocol B: Regioselective Zincation and Electrophilic Trapping

This protocol utilizes calculation-assisted regioselective metalation to functionalize the C-3 position of the imidazopyridazine core[3].

Causality & Design: Using TMP₂Zn·2MgCl₂·2LiCl ensures that the highly basic but non-nucleophilic tetramethylpiperidide (TMP) abstracts the most acidic proton (typically at C-3) without attacking the electron-deficient heterocycle. The transmetalation to zinc stabilizes the intermediate, preventing ring fragmentation, while the LiCl salt complex ensures the base remains monomeric and highly active in THF[3],[5].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with the imidazo[1,2-b]pyridazine substrate (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -20 °C.

  • Metalation: Dropwise, add TMP₂Zn·2MgCl₂·2LiCl (0.6 equiv). Stir the reaction at -20 °C for 15 minutes[3].

  • In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot and quench it into a GC vial containing a solution of iodine (I₂) in THF. Analyze via GC-MS. Validation Checkpoint: If the 3-iodo-imidazopyridazine mass is observed as the >90% major peak, the zincation is complete and regioselective. If unreacted starting material remains, stir for an additional 15 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an acyl chloride, allyl bromide, or an aryl halide with a Pd-catalyst for Negishi coupling) (1.2 equiv) directly to the zincated intermediate at -20 °C.

  • Completion: Allow the reaction to warm to 25 °C and stir for 1.5–2 hours[3].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Expected yield: 52–85%)[3].

References

1.[1] Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. nih.gov. 1 2.[6] Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. frontiersin.org. 6 3.[3] Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. researchgate.net. 3 4.[4] Predictive Model for Site-Selective Aryl and Heteroaryl C–H Functionalization via Organic Photoredox Catalysis. nih.gov. 4 5.[2] Teleamination of the imidazo[1,2-a]pyridine system | The Journal of Organic Chemistry. acs.org. 2 6.[5] Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. rsc.org. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine Intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-6-ethylimidazo[1,2-B]pyridazine and its synthetic intermediates. The inherent physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-6-ethylimidazo[1,2-B]pyridazine and its synthetic intermediates. The inherent physicochemical properties of the imidazo[1,2-b]pyridazine scaffold, particularly its basicity and potential for complex impurity profiles, can present unique purification challenges. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to streamline your purification workflows and ensure the high purity required for subsequent synthetic steps and biological screening.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning the purification process.

Q1: What is the most effective initial purification strategy for a crude 2-Chloro-6-ethylimidazo[1,2-B]pyridazine reaction mixture?

A1: For most crude mixtures containing imidazo[1,2-b]pyridazine derivatives, a two-stage approach is recommended. Start with a simple aqueous workup to remove inorganic salts and highly polar impurities. Given the basic nature of the nitrogen-containing heterocyclic core, an acid-base extraction can be highly effective. Follow this with flash column chromatography on silica gel. Recrystallization should be considered as a final polishing step if very high purity (>99.5%) is required or if chromatography fails to resolve key impurities.

Q2: What are the common impurities I should anticipate in the synthesis of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine?

A2: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 6-ethylpyridazin-3-amine and chloroacetaldehyde or a related α-haloketone.

  • Regioisomers: Depending on the substituents on the pyridazine ring, cyclization can sometimes lead to the formation of isomeric products[1].

  • Polymeric or Tar-like Materials: Often formed from the self-condensation of the aldehyde reactant under reaction conditions.

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis under certain workup or purification conditions.

Q3: How does the basicity of the imidazo[1,2-b]pyridazine core impact purification by column chromatography?

A3: The accessible nitrogen lone pairs on the imidazo[1,2-b]pyridazine ring system can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction is often the root cause of several chromatographic issues:

  • Peak Tailing: The compound streaks down the column, leading to broad peaks and poor separation from nearby impurities.

  • Irreversible Adsorption: A portion of the product can bind so strongly that it does not elute from the column, resulting in low recovery.

  • Altered Selectivity: The acidic nature of the stationary phase can change the elution order compared to what is observed on a neutral TLC plate.

To counteract these effects, it is standard practice to add a small amount (0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to the mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and improved recovery[2].

Section 2: Troubleshooting Guide: Flash Column Chromatography

This guide addresses specific problems encountered during chromatographic purification.

Issue 1: Poor Separation or Overlapping Peaks

Your product and a key impurity have very similar Rf values on the TLC plate and co-elute from the column.

Possible Cause Scientific Rationale & Solution
Inappropriate Solvent System The chosen eluent (e.g., Hexane/Ethyl Acetate) may not have sufficient selectivity for the compounds. Solution: Switch to a solvent system with different intermolecular interactions. For example, if you are using a non-polar/polar aprotic system, try a system containing a protic solvent like methanol (e.g., Dichloromethane/Methanol). This changes the hydrogen bonding interactions and can dramatically alter the separation factor[2][3].
Structurally Similar Impurity A regioisomer or a closely related byproduct may have nearly identical polarity to your desired product. Solution: If changing the solvent system is ineffective, a longer column can increase the number of theoretical plates and improve separation. Alternatively, reduce the Rf of your target compound to between 0.1 and 0.2. This increases the compound's residence time on the column and the "distance" it must travel relative to impurities, often enhancing separation at the cost of longer run times and higher solvent consumption[2].
Column Overloading The amount of crude material applied is too large for the column diameter, causing band broadening that negates the separation. Solution: A general rule is to load no more than 1-5% of crude material relative to the mass of the silica gel (e.g., 1g of crude on a 40g column). If you need to purify a large amount, increase the column diameter, not the length[3].
Issue 2: Compound Tailing or Streaking on TLC/Column

The spot on the TLC plate or the peak from the column is not round but elongated or "tailing."

Possible Cause Scientific Rationale & Solution
Acidic Silica Interaction As discussed in the FAQs, the basic nitrogen atoms in your compound are interacting strongly and non-uniformly with acidic silanol groups on the silica. Solution: Add 0.5-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to your eluent. The amine modifier will preferentially bind to the acidic sites, presenting a more neutral surface to your compound, resulting in symmetrical, sharp peaks[2].
Sample Insolubility The compound is precipitating at the top of the column because it is not fully soluble in the mobile phase. Solution: Ensure your crude material is fully dissolved before loading. If solubility is an issue, consider a "dry loading" technique. Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of the column.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity but requires careful optimization.

Issue 1: Compound "Oils Out" Instead of Crystallizing

Upon cooling, your compound separates as a liquid layer rather than forming solid crystals.

Possible Cause Scientific Rationale & Solution
Solution is Supersaturated The concentration of the solute is too high, and/or the solution was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice. Solution: Add a small amount of hot solvent back into the mixture to redissolve the oil. Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature overnight is an effective method. If this fails, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites[3].
Melting Point Depression The presence of significant impurities can lower the melting point of your compound, potentially below the temperature of the solution, causing it to separate as a liquid. Solution: The crude material may be too impure for direct recrystallization. Attempt a preliminary purification by passing the material through a quick "silica plug" (a short column of silica gel) to remove the grossest impurities before attempting recrystallization again[3].
Issue 2: No Crystals Form Upon Cooling

The solution remains clear even after cooling to room temperature or in an ice bath.

Possible Cause Scientific Rationale & Solution
Too Much Solvent Used The compound remains soluble even at low temperatures because the solution is too dilute. Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Continue to reduce the volume until the solution becomes slightly cloudy, then add a few drops of solvent to clarify it before allowing it to cool again[4].
High Energy Barrier to Nucleation The molecules have not yet formed the initial small aggregates (nuclei) required for crystal growth. Solution: Introduce a "seed crystal" – a tiny crystal of the pure compound from a previous batch. This provides a template for crystal growth, bypassing the nucleation step. If no seed crystal is available, try storing the solution in the freezer for an extended period, as very low temperatures can sometimes promote nucleation.

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification efforts.

Protocol 1: Optimized Flash Column Chromatography

This protocol is tailored for the purification of a basic heterocyclic compound like 2-Chloro-6-ethylimidazo[1,2-B]pyridazine.

  • Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point is a gradient of Hexane:Ethyl Acetate or Dichloromethane:Methanol.

    • Add 1% triethylamine to the prepared solvent mixture.

    • Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for up to 1g of crude material).

    • Pack the column using the "wet slurry" method with your chosen mobile phase (containing Et₃N). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude material (~1g) in a minimal amount of dichloromethane or the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to absorb fully onto the silica.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle positive pressure.

    • Collect fractions and monitor the elution by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The triethylamine is volatile and should be removed under high vacuum, but gentle heating may be required. The final product should be a solid or oil.

Protocol 2: Optimized Recrystallization

This protocol is a general guide for recrystallizing imidazopyridazine intermediates.

  • Solvent Screening:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) to each tube.

    • A good recrystallization solvent is one in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point[4].

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum to remove all residual solvent.

Visualized Workflows

General Purification Workflow

cluster_start cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_analysis Analysis & Final Product crude Crude Reaction Mixture workup Acid-Base Extraction (e.g., EtOAc & 1M HCl) crude->workup wash Brine Wash & Dry (Na2SO4) workup->wash chrom Flash Column Chromatography wash->chrom analysis Purity Check (NMR, LC-MS) chrom->analysis recryst Recrystallization recryst->analysis analysis->chrom <95% Pure product Pure Intermediate analysis->product >95% Pure

Caption: General workflow for the purification of imidazopyridazine intermediates.

Troubleshooting Poor Chromatographic Separation

start Poor Separation (Overlapping Peaks) q1 Is the peak shape good (no tailing)? start->q1 add_base Add 1% Et3N to eluent to deactivate silica q1->add_base No q2 Is Rf > 0.35? q1->q2 Yes lower_rf Decrease eluent polarity to target Rf ≈ 0.2 q2->lower_rf Yes change_solvent Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) q2->change_solvent No prep_hplc Consider preparative HPLC or recrystallization change_solvent->prep_hplc Still no separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172.
  • Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(10), 235-243.
  • Prieur, N., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1563.
  • Reddit. (2018).
  • ResearchGate. (2025).
  • ORCA - Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases.

Sources

Optimization

Overcoming regioselectivity issues in imidazo[1,2-b]pyridazine synthesis

Status: Operational Ticket ID: REGIO-IMP-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: REGIO-IMP-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Overcoming Regioselectivity & Functionalization Challenges in Imidazo[1,2-b]pyridazine Scaffolds

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for major kinase inhibitors like Ponatinib (BCR-ABL inhibitor) and emerging Tyk2 inhibitors. However, its synthesis is plagued by two distinct regioselectivity challenges:

  • Cyclization Ambiguity: Controlling substituent placement during the initial ring formation.

  • Functionalization Hierarchy: Managing the reactivity difference between the electron-rich imidazole ring (C3) and the electron-deficient pyridazine ring (C6) during late-stage diversification.

This guide provides a mechanistic breakdown and troubleshooting workflows to resolve these specific issues.

Module 1: The Cyclization Conundrum (Ring Formation)

The Mechanism of Selectivity

The standard synthesis involves the condensation of 3-aminopyridazine with an


-haloketone . Users often ask why they obtain a specific isomer when using unsymmetrical ketones.

The Rule: The reaction is driven by the nucleophilicity of the N2 nitrogen (the ring nitrogen), not the exocyclic amine.

  • Step 1: The endocyclic N2 (most nucleophilic) attacks the

    
    -carbon of the haloketone.
    
  • Step 2: Formation of an iminium intermediate.

  • Step 3: Ring closure by the exocyclic amine onto the carbonyl carbon.

Consequently, the substituent attached to the halogenated carbon of the ketone will end up at Position 2 of the final scaffold.

Visualization: Cyclization Pathway

ImidazoMechanism Start 3-Aminopyridazine (N2 is Nucleophile) Inter N-Alkylated Intermediate (Salt) Start->Inter N2 Attack on α-Carbon Reagent α-Haloketone (R-CO-CH2-X) Reagent->Inter Cyclization Dehydration & Ring Closure Inter->Cyclization Exocyclic NH2 attacks Carbonyl Product Imidazo[1,2-b]pyridazine (Substituent at C2) Cyclization->Product - H2O

Figure 1: The regiochemical outcome is dictated by the initial N2-alkylation event.

Troubleshooting Guide: Ring Formation
SymptomProbable CauseCorrective Action
Wrong Regioisomer Misunderstanding of ketone structure.If you need the substituent at C3 , you must use an

-haloaldehyde where the R-group is on the carbonyl side, or use a functionalization strategy (see Module 2).
Low Yield (<30%) Formation of HBr/HCl salts inhibiting reaction.Add a mild base (NaHCO3) or use DME (Dimethoxyethane) as solvent to solubilize the intermediate salt.
Sticky Precipitate Polymerization of haloketone.Use fresh haloketone. If unstable, generate it in situ (e.g., using polymer-supported tribromide) or use the tosylate equivalent.

Module 2: The Selectivity Matrix (C3 vs. C6 Functionalization)

For drug development, you often need to functionalize both the C3 position (imidazole ring) and the C6 position (pyridazine ring).

The Reactivity Hierarchy:

  • C3 (Imidazole): Electron-rich. Highly reactive toward Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H activation .

  • C6 (Pyridazine): Electron-deficient.[1] Reactive toward Nucleophilic Aromatic Substitution (SNAr) and Pd-catalyzed cross-couplings (if a halogen is present).

Scenario A: Sequential Cross-Coupling (The "Easy" Way)

If you have a 3-bromo-6-chloroimidazo[1,2-b]pyridazine :

  • First Coupling (C3): The C3-Br bond is more labile in Pd-catalyzed reactions (Suzuki/Sonogashira) due to the

    
    -excessive nature of the imidazole ring.
    
  • Second Coupling (C6): The C6-Cl bond requires harsher conditions or specialized ligands (e.g., XPhos, BrettPhos) after C3 is functionalized.

Scenario B: Direct C-H Arylation (The "Green" Way)

You can directly arylate C3 without a halogen handle.

  • Mechanism: Concerted Metalation-Deprotonation (CMD).[2]

  • Key Reagents: Pd(OAc)₂, Ag₂CO₃ (oxidant/base), Pivalic acid (proton shuttle).

Visualization: Sequential Functionalization Workflow

Functionalization cluster_0 Path A: Electrophilic / C-H Activation (Preferred) cluster_1 Path B: Nucleophilic / Cross-Coupling Core 6-Chloroimidazo[1,2-b]pyridazine (Unsubstituted C3) CH_Act Direct C3-H Arylation (Pd(OAc)2, Ag2CO3) Core->CH_Act High Selectivity Halogenation C3-Bromination (NBS, MeCN) Core->Halogenation Electrophilic Attack Suzuki_C3 Suzuki Coupling at C3 (Mild Conditions) Halogenation->Suzuki_C3 Step 1: Reacts First Suzuki_C6 Suzuki/Buchwald at C6 (Harsh Conditions / SPhos) Suzuki_C3->Suzuki_C6 Step 2: Reacts Second

Figure 2: Decision tree for sequential functionalization of the scaffold.

Module 3: Protocol Support

Protocol: Regioselective C3-H Arylation

Designed to install aryl groups at C3 while preserving a C6-Chloro handle.

Reagents:

  • Substrate: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or Phosphine-free

  • Base: K₂CO₃ (2.0 equiv) or Ag₂CO₃

  • Solvent: Dioxane or Pentan-1-ol (Green alternative)

Step-by-Step:

  • Charge: Combine substrate, aryl bromide, base, and catalyst in a sealable tube.

  • Degas: Purge with Argon for 5 minutes (Oxygen inhibits the CMD mechanism).

  • Heat: Stir at 100-110°C for 12-16 hours.

  • Workup: Filter through Celite. The C6-Cl group usually remains intact because oxidative addition at the electron-rich C3-H (via CMD) is kinetically favored over the electron-poor C6-Cl bond under these specific conditions.

Critical Checkpoint: If you observe C6 coupling, switch to Pentan-1-ol as solvent. It has been shown to enhance C3 selectivity in direct arylations [1].

Frequently Asked Questions (FAQs)

Q: I need to introduce a substituent at C6 before C3. How do I reverse the selectivity? A: You cannot easily reverse the electronic bias. Instead, use a "blocking" strategy:

  • Synthesize the 6-chloro core.[2][3]

  • Perform the C6 reaction (e.g., SNAr with an amine) first. Note: This makes the ring more electron-rich, potentially making subsequent C3 functionalization messier.

  • Alternatively, start with a 6-substituted-3-aminopyridazine precursor during the ring formation step.

Q: My Suzuki coupling at C3 is stalling (incomplete conversion). A: The imidazo[1,2-b]pyridazine nitrogen (N1) can coordinate to Palladium, poisoning the catalyst.

  • Fix: Increase catalyst loading to 5-10 mol%.

  • Fix: Use a precatalyst like Pd(dppf)Cl₂·DCM or XPhos Pd G2 which are more robust against coordination inhibition.

Q: How do I distinguish between the 2-isomer and 3-isomer by NMR? A:

  • C3-H: Appears as a singlet around 7.8 - 8.2 ppm .

  • C2-H: If you synthesized the 3-isomer, the C2-H appears slightly downfield.

  • NOESY: The definitive check. A substituent at C3 will show an NOE correlation with the bridgehead proton (H-4/H-5 region), whereas a C2 substituent is too distant.

References

  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation of Imidazo[1,2-b]pyridazines. Source: Bensaid, S., et al. (2018). Advanced Synthesis & Catalysis. Context: Establishes pentan-1-ol as a solvent for high C3 regioselectivity.

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Source: El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021).[4] ChemistrySelect. Context: Comprehensive review of Suzuki, Sonogashira, and C-H activation hierarchies.[4]

  • Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. Source: El Akkaoui, A., et al. (2010).[3] European Journal of Organic Chemistry.[3] Context: Describes the one-pot protocols for sequential C3/C6 functionalization.

  • Regioselective Palladium-Catalyzed Oxidative (Het)Arylation of Imidazo[1,2-b]pyridazines. Source: Chahdi, C. O., et al. (2020). Synthesis. Context: Computational study (DFT) supporting the CMD mechanism for C3 selectivity.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine for In Vitro Assays

Welcome to the technical support guide for 2-Chloro-6-ethylimidazo[1,2-B]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Chloro-6-ethylimidazo[1,2-B]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in experimental assays. The following question-and-answer format provides practical, in-depth solutions and troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

This is a classic solubility issue often encountered with hydrophobic compounds. While 2-Chloro-6-ethylimidazo[1,2-B]pyridazine may be soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when introduced into a predominantly aqueous environment.[1][2] The final concentration of the compound in your assay likely exceeds its maximum aqueous solubility, leading to precipitation.

Key Factors:

  • Compound Properties: Imidazo[1,2-b]pyridazine derivatives are generally characterized as poorly soluble in water.[3][4]

  • Solvent Polarity: The significant difference in polarity between DMSO and your aqueous buffer causes the compound to "crash out" of the solution.

  • Final Solvent Concentration: The percentage of DMSO in your final assay volume is critical. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[5][6]

Troubleshooting & Optimization Guides
Q2: How can I prepare a stock solution and working dilutions of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine without it precipitating?

A systematic approach is necessary to overcome the solubility limitations of this compound. The primary strategies involve optimizing the solvent system and considering solubility-enhancing excipients.

Step 1: Initial Solubility Screening

If you have sufficient material, a small-scale solubility screening in various pharmaceutically acceptable solvents can provide valuable data.

Solvent SystemRationale
DMSO High solubilizing power for many organic compounds.[2]
Ethanol A less toxic alternative to DMSO for some cell lines.[5]
Polyethylene Glycol 400 (PEG 400) A low-toxicity co-solvent often used in formulations.[7]
N,N-Dimethylformamide (DMF) Another potent organic solvent, but use with caution due to potential toxicity.

Protocol for Solubility Screening:

  • Add an excess of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine to a known volume of each solvent in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV).

Step 2: Co-Solvent Systems

Using a mixture of solvents can often enhance solubility more effectively than a single solvent.[1][8] This approach aims to create a microenvironment that is more favorable for the compound.

  • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. Then, for serial dilutions, use a co-solvent system such as a mixture of your aqueous buffer and a water-miscible organic solvent like ethanol or PEG 400.[9] This gradual reduction in organic solvent concentration can help prevent immediate precipitation.

Q3: What is the maximum recommended concentration of organic solvents in cell-based assays?

The tolerance of cell lines to organic solvents varies significantly. It is crucial to determine the maximum concentration of your chosen solvent that does not impact the viability or function of your specific cell model.

SolventGeneral Cytotoxicity Threshold (v/v %)Notes
DMSO < 1%Some sensitive cell lines may show effects at concentrations as low as 0.1%.[6]
Ethanol < 0.5%Can induce cellular stress and affect metabolic activity.[5]
PEG 400 Generally low toxicityWell-tolerated by many cell lines, making it a good co-solvent option.[9]

It is imperative to include a vehicle control in your experiments, which contains the same final concentration of the solvent(s) as your test conditions, to account for any solvent-induced effects.

Q4: Are there alternatives to co-solvents for improving the solubility of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine?

Yes, several other techniques can be employed, particularly when the limitations of organic solvents are a concern.

1. pH Modification

The solubility of ionizable compounds, especially those containing nitrogen heterocyclic rings, can be highly dependent on the pH of the solution.[10][11][12][13]

  • Mechanism: Imidazo[1,2-b]pyridazines are weak bases.[14] In an acidic environment (pH below the compound's pKa), the nitrogen atoms can become protonated, forming a more soluble salt.

  • Experimental Approach:

    • Determine the pKa of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine (if not known, related structures can provide an estimate).

    • Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.5, 6.5, 7.4).

    • Attempt to dissolve the compound directly in these buffers or dilute a concentrated stock into them.

    • Caution: Ensure the chosen pH is compatible with your assay system and does not affect the biological target or cell health.

2. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.[15][16][17][18][19]

  • Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, while the interior is lipophilic. This structure allows it to form an inclusion complex with the poorly soluble compound, effectively shielding it from the aqueous environment.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity.

Protocol for Using Cyclodextrins:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v) in your assay buffer.

  • Add the 2-Chloro-6-ethylimidazo[1,2-B]pyridazine (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

  • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Perform serial dilutions using the cyclodextrin-containing buffer.

3. Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[20][21][22][23]

  • Mechanism: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where the nonpolar drug can partition. The hydrophilic heads face the aqueous phase, making the entire micelle soluble.

  • Recommended Surfactants for In Vitro Use:

    • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.[20]

    • Poloxamers (e.g., Pluronic® F-68): Non-ionic triblock copolymers with low toxicity.

  • Considerations:

    • Surfactants can interfere with some biological assays or affect cell membrane integrity.[22]

    • It is crucial to use a low concentration and include appropriate surfactant-only controls.

Workflow & Diagrams
Logical Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to troubleshooting the solubility of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine.

Solubility_Workflow start Start: Compound Precipitation Observed stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol dilution Dilute into Aqueous Buffer stock_sol->dilution precip Precipitation? dilution->precip cosolvent Strategy 1: Co-Solvent (e.g., Buffer + PEG 400) precip->cosolvent Yes success Success: Soluble Compound precip->success No ph_adjust Strategy 2: pH Adjustment (Acidic Buffers) cosolvent->ph_adjust Still Precipitates cosolvent->success Soluble cyclo Strategy 3: Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclo Still Precipitates ph_adjust->success Soluble surfactant Strategy 4: Surfactants (e.g., Tween® 80) cyclo->surfactant Still Precipitates cyclo->success Soluble surfactant->success Soluble

Caption: Decision tree for enhancing compound solubility.

Mechanism of Cyclodextrin Encapsulation

This diagram visualizes how a cyclodextrin molecule encapsulates a poorly soluble drug.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation drug_free Drug (Poorly Soluble) water Aqueous Solution complex Inclusion Complex (Soluble) drug_free->complex Enters Cavity cd_free Cyclodextrin (Hydrophilic Exterior) cd_free->complex Encapsulates drug_in_cd Drug

Caption: Cyclodextrin forming a soluble inclusion complex.

References
  • Vertex AI Search. (2025, November 8).
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Benchchem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Biclotymol for In Vitro Assays.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • NIH PubChem. (n.d.). Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • MDPI. (2025, July 20).
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review).
  • JOCPR. (2024, December 19).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • AJPRD. (2021, August 15).
  • Sinochem-Nanjing. (n.d.). Imidazo-1,2-B-Pyridazine.
  • ResearchGate. (n.d.). (PDF)
  • NIH PubChem. (n.d.). Imidazo(1,2-b)pyridazine-6-carboxylic acid | C7H5N3O2 | CID 10536007.
  • PMC. (n.d.). Surfactants: physicochemical interactions with biological macromolecules.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (2025, December 26).
  • RSC Publishing. (n.d.).
  • AJPTI. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • J Assoc Lab Autom. (2005, April).
  • Benchchem. (n.d.). Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers.
  • Cheméo. (n.d.). Chemical Properties of Imidazo[1,2-b]pyridazine,6-chloro- (CAS 6775-78-6).
  • NIH PubChem. (n.d.). 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine.
  • ChemScene. (n.d.). 2-(tert-Butyl)-6-chloroimidazo[1,2-b]pyridazine.
  • MilliporeSigma. (n.d.). 6-Chloro-7-methylimidazo[1,2-b]pyridazine | 17412-19-0.

Sources

Optimization

Minimizing side products in chlorination of ethyl-imidazo[1,2-b]pyridazine

Technical Support Center: Chlorination of Ethyl-Imidazo[1,2-b]pyridazine Core Directive & Executive Summary Subject: Optimization of C3-Selective Chlorination of Ethyl-Imidazo[1,2-b]pyridazine. Objective: Maximize regios...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorination of Ethyl-Imidazo[1,2-b]pyridazine

Core Directive & Executive Summary

Subject: Optimization of C3-Selective Chlorination of Ethyl-Imidazo[1,2-b]pyridazine. Objective: Maximize regioselectivity for the C3-chloro product while suppressing polychlorination and radical side-chain halogenation. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Executive Summary: The chlorination of ethyl-imidazo[1,2-b]pyridazine is a pivotal step in synthesizing kinase inhibitors (e.g., Ponatinib analogs).[1][2] The reaction primarily targets the C3 position via electrophilic aromatic substitution (


). However, the presence of an ethyl group introduces a critical risk: radical chlorination  at the 

-methylene position. Furthermore, the electron-rich nature of the imidazo-pyridazine core makes it susceptible to over-chlorination (dichlorination).[2] This guide provides a validated protocol and troubleshooting framework to navigate these competing pathways.

Standard Operating Procedure (SOP): C3-Selective Chlorination

Validated Protocol ID: ICP-CL-03 Reagent of Choice: N-Chlorosuccinimide (NCS).[1][2][3][4] Rationale: NCS provides a controlled release of electrophilic chlorine (


) compared to 

gas or

, minimizing "hot" reaction zones that lead to over-chlorination.[1][2]
Step-by-Step Methodology
  • Preparation:

    • Dissolve ethyl-imidazo[1,2-b]pyridazine (1.0 equiv) in Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M concentration).

    • Critical: Degas the solvent with

      
       for 10 minutes to remove dissolved oxygen (which can promote radical chains).[2]
      
    • Optional: Add a radical scavenger (e.g., BHT, 1 mol%) if side-chain chlorination is persistent.[1][2]

  • Reagent Addition:

    • Cool the solution to 0 °C (ice bath).

    • Add NCS (1.05 equiv) portion-wise over 30 minutes.[1][2] Do not dump all at once.

    • Note: Protect the reaction vessel from ambient light using aluminum foil to inhibit photo-initiated radical chlorination of the ethyl group.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (20–25 °C).

    • Monitor via LC-MS or HPLC at 1-hour intervals.

    • Endpoint: Stop when starting material is <2%. Do not chase "100% conversion" if di-chloro impurity starts rising >5%.[2]

  • Work-up:

    • Quench with 10% aqueous

      
       (sodium thiosulfate) to destroy excess oxidant.[1][2]
      
    • Extract with DCM, wash with brine, dry over

      
      .[1][2][5]
      

Troubleshooting Center (Q&A)

Issue 1: "I am seeing significant amounts of di-chlorinated product (M+2H peak)."

Diagnosis: Over-chlorination. The product (3-chloro species) is still electron-rich enough to react again, likely at the C6 or C8 position on the pyridazine ring.[2]

Corrective Actions:

  • Stoichiometry Check: Ensure you are using strictly 1.0–1.05 equivalents of NCS. Excess reagent drives Polychlorination.

  • Concentration: Dilute the reaction. High concentrations favor intermolecular side reactions.[2] Try 0.05 M.

  • Reagent Change: Switch solvent to Acetic Acid (AcOH) .

    • Why? AcOH protonates the pyridazine nitrogen (N1 or N5), deactivating the ring slightly against further electrophilic attack after the first chlorination, effectively "protecting" the molecule from a second addition.[1]

Issue 2: "My NMR shows a complex multiplet in the aliphatic region and the ethyl triplet is distorted."

Diagnosis: Radical Chlorination of the Ethyl Side Chain. The ethyl group (


) has benzylic-like protons that are susceptible to radical abstraction by 

, leading to

-chloroethyl side products.[1][2]

Corrective Actions:

  • Light Exclusion: This is the #1 cause. Wrap the flask in foil. Ambient lab light (fluorescent) is sufficient to initiate NCS radical cleavage.[1][2]

  • Temperature: Do not heat above 40 °C. Radical pathways have higher activation energies; keep it cool (0 °C to RT).

  • Solvent Choice: Avoid non-polar solvents (like

    
     or Benzene) which stabilize radical intermediates.[1][2] Use polar solvents like MeCN or DMF.[2]
    
  • Add Radical Scavenger: Add 1–5 mol% of 2,6-di-tert-butyl-4-methylphenol (BHT) to quench any radical chains.[1][2]

Issue 3: "The reaction is stalled at 70% conversion."

Diagnosis: Reagent degradation or kinetic stalling.

Corrective Actions:

  • Catalysis: Add 5–10 mol% of p-Toluenesulfonic acid (PTSA) or Acetic Acid .[1][2] Acid catalysis activates NCS by protonating the succinimide carbonyl, making the Cl more electrophilic (

    
     enhancement).[1]
    
  • Fresh Reagent: NCS degrades over time (turns yellow).[1][2] Recrystallize NCS from water/acetic acid if it looks old.

Data & Visualization

Table 1: Solvent Effects on Selectivity
SolventMechanism BiasC3-SelectivitySide-Chain RiskRecommendation
DCM BalancedHighModerateStandard Start
MeCN Polar/IonicHighLowBest for Purity
AcOH Ionic/AcidicVery HighVery LowUse if Di-Cl forms
CCl4 RadicalLowHighAVOID
Diagram 1: Reaction Pathways & Selectivity Control

ReactionPathways SM Ethyl-Imidazo[1,2-b]pyridazine (Starting Material) C3_Prod Target: 3-Chloro-Product (Ionic Pathway) SM->C3_Prod Standard Conditions (DCM, 25°C, Dark) Side_Radical Impurity A: Side-Chain Chloro (Radical Pathway) SM->Side_Radical Light / Heat / Non-polar Solvent NCS NCS (Reagent) NCS->SM + Side_DiCl Impurity B: Dichloro Species (Over-Reaction) C3_Prod->Side_DiCl Excess NCS / High Temp

Caption: Reaction pathway analysis showing the divergence between the desired ionic C3-chlorination and competing radical/over-chlorination pathways.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected? Q1 Is it Over-Chlorination? (M+34 peak present?) Start->Q1 Q2 Is it Side-Chain Chlorination? (Aliphatic NMR changes?) Q1->Q2 No Sol1 Reduce NCS to 1.0 eq Switch to AcOH solvent Q1->Sol1 Yes Q3 Is Conversion Low? Q2->Q3 No Sol2 Wrap flask in foil Add BHT (Scavenger) Degas Solvent Q2->Sol2 Yes Sol3 Add Acid Catalyst (PTSA) Check NCS Purity Q3->Sol3 Yes

Caption: Step-by-step decision tree for diagnosing and resolving common chlorination failures.

References

  • Regioselectivity of Imidazo[1,2-b]pyridazines

    • Title: Regioselective Synthesis and Functionaliz
    • Source:Journal of Organic Chemistry / ResearchGate Review[2]

    • URL:[Link]

  • NCS Chlorination Protocols (General Heterocycles)

    • Title: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.[1][2][3]

    • Source:BenchChem Protocols
  • Radical Side Reactions in Alkyl-Heterocycles

    • Title: Site-Selective Aliphatic C–H Chlorin
    • Source:National Institutes of Health (PMC)[1][2]

    • URL:[Link]

  • Kinase Inhibitor Synthesis (Ponatinib Analogs)

    • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors.[1][2][6]

    • Source:ACS Medicinal Chemistry Letters[1][2]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Imidazo[1,2-b]pyridazine Formation

Executive Summary & Thermodynamics The formation of the imidazo[1,2-b]pyridazine scaffold—a privileged structure in kinase inhibitors (e.g., Ponatinib) and GABA ligands—is governed by a delicate balance between nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Thermodynamics

The formation of the imidazo[1,2-b]pyridazine scaffold—a privileged structure in kinase inhibitors (e.g., Ponatinib) and GABA ligands—is governed by a delicate balance between nucleophilic substitution and dehydrative cyclization .

The reaction typically involves the condensation of 3-aminopyridazine with an


-haloketone. Temperature is not merely a catalyst for speed; it is the switch that controls the reaction pathway.
  • Kinetic Region (

    
    ):  Promotes N-alkylation (formation of the intermediate salt) but often fails to drive the dehydration step required for aromatization.
    
  • Thermodynamic Region (

    
    ):  Required to overcome the activation energy barrier for ring closure and water elimination.
    
Mechanistic Pathway & Temperature Checkpoints

The following diagram illustrates the critical temperature-dependent steps in the reaction mechanism.

ReactionMechanism cluster_0 Critical Thermal Zone Reactants 3-Aminopyridazine + α-Haloketone Intermediate N-Alkylated Intermediate (Salt) Reactants->Intermediate T < 50°C (Kinetic Control) Cyclization Cyclization (Hemiaminal) Intermediate->Cyclization Heat Required (> 70°C) SideProduct Degradation/Tar Intermediate->SideProduct T > 140°C (Oxidation) Product Imidazo[1,2-b]pyridazine (Aromatized) Cyclization->Product -H₂O (Reflux)

Figure 1: Mechanistic pathway highlighting the energy barrier at the cyclization/dehydration step. Insufficient heat leads to accumulation of the intermediate salt.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by our user base.

Q1: My reaction proceeds to ~50% conversion but stalls. TLC shows a polar spot that persists even after 24 hours. Why?

Diagnosis: You are likely stuck at the N-alkylated intermediate stage. The Science: The initial attack of the pyridazine ring nitrogen (N2) on the


-haloketone is rapid and occurs at lower temperatures. However, the subsequent ring closure (attack of the exocyclic amine on the ketone) and dehydration require significantly higher energy.
Solution: 
  • Increase Temperature: If using Ethanol (

    
    ), switch to n-Butanol (
    
    
    
    ) or a mixture of Ethanol/Water (reflux).
  • Add a Lewis Acid: If thermal boosting isn't possible, adding a Lewis acid like

    
     or Bronsted acid (HBr) can catalyze the dehydration step.
    
Q2: I am observing significant "tarring" and black precipitates. Yield is <20%.

Diagnosis: Thermal decomposition or oxidative polymerization. The Science: Pyridazines are electron-deficient but can be sensitive to oxidation at high temperatures, especially if the


-haloketone is unstable (e.g., 

-bromoacetaldehyde derivatives). Solution:
  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Solvent Switch: Switch from high-boiling DMF (which can decompose to dimethylamine and cause side reactions) to DME (Dimethoxyethane) or Ethanol .

  • Bicarbonate Buffer: Add

    
     (1.5 - 2.0 eq) to neutralize the HBr generated. Free HBr at high temperatures can degrade sensitive functional groups.
    
Q3: How do I control regioselectivity? I am getting the wrong isomer.

Diagnosis: Competition between N2 and N3 (or other nucleophilic sites). The Science: For 3-aminopyridazine, N2 is typically the most nucleophilic. However, steric bulk on the haloketone or the pyridazine ring can shift the preference. Solution:

  • Lower Initial Temp: Start the reaction at

    
     or RT to allow the kinetic product (N2 attack) to form preferentially, then heat to reflux for cyclization.
    
  • Solvent Polarity: Use a polar protic solvent (Ethanol) to stabilize the transition state for the charged intermediate.

Optimized Experimental Protocols

Do not rely on generic "reflux overnight" instructions. Use these optimized parameters based on substrate difficulty.

Table 1: Solvent & Temperature Selection Matrix
Substrate ReactivityRecommended SolventTemp (

)
Base AdditiveTypical Time
High (e.g., Phenacyl bromides)Ethanol

(Reflux)

2-4 h
Moderate (e.g., Chloroacetaldehyde)n-Butanol


6-12 h
Low (Sterically hindered)DMF or DME


12-24 h
Microwave Optimized Ethanol/Water (3:1)

None10-20 min
Protocol A: Standard Thermal Cyclization (High Purity)

Best for: Scale-up and standard library synthesis.

  • Dissolution: Dissolve substituted 3-aminopyridazine (1.0 eq) in absolute Ethanol (

    
    ).
    
  • Addition: Add

    
    -bromoacetophenone (1.1 eq).
    
  • Buffer: Add solid

    
     (2.0 eq). Note: While some protocols exclude base, neutralizing HBr prevents acid-catalyzed degradation.
    
  • Reflux: Heat to reflux (

    
    ) with vigorous stirring for 4 hours.
    
  • Monitoring: Check TLC. If the polar intermediate spot remains, add 10% volume of water and continue reflux (water aids proton transfer).

  • Workup: Cool to RT. Evaporate solvent.[1][2][3] Resuspend in EtOAc/Water. Wash organic layer with Brine. Dry over

    
    .[3][4]
    
Protocol B: Microwave-Assisted Synthesis (Rapid)

Best for: Difficult substrates and high-throughput screening.

  • Vessel: Use a 10 mL microwave-rated pressure vial.

  • Charge: Combine amine (1.0 eq) and haloketone (1.2 eq) in Ethanol (

    
    ).
    
  • Irradiation: Heat at

    
      for 15 minutes  (High absorption setting).
    
  • Note: The high pressure/temperature overcomes the dehydration barrier almost instantly.

Advanced Troubleshooting Flowchart

Use this logic flow to determine the next step in your optimization process.

TroubleshootingFlow Start Start: Low Yield / Impure CheckTLC Analyze TLC/LCMS Start->CheckTLC IsStartingMaterial Unreacted Starting Material? CheckTLC->IsStartingMaterial IsIntermediate Polar Intermediate Present? IsStartingMaterial->IsIntermediate No CheckStoich Check Stoichiometry Add Catalyst (KI) IsStartingMaterial->CheckStoich Yes IsDecomp Complex Mixture / Tar? IsIntermediate->IsDecomp No IncreaseTemp Switch Solvent: n-BuOH Temp: >110°C IsIntermediate->IncreaseTemp Yes (Thermal block) AddAcid Add Lewis Acid (ZnBr2) or Aqueous Acid IsIntermediate->AddAcid Yes (Catalytic block) LowerTemp Lower Temp to 60°C Use Inert Atmosphere IsDecomp->LowerTemp Yes

Figure 2: Decision matrix for optimizing reaction conditions based on TLC/LCMS data.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques . National Institutes of Health (NIH). Available at: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library . National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . ChemistrySelect (via ResearchGate). Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines . Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloro-6-ethylimidazo[1,2-B]pyridazine in Acidic Media

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated fused bicyclic heteroaromatics. 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CAS 570416-44-3)[1] is a critical buil...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated fused bicyclic heteroaromatics. 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (CAS 570416-44-3)[1] is a critical building block widely utilized in the synthesis of potent kinase inhibitors, particularly targeting TYK2 and TAK1[2],[3]. While the imidazo[1,2-b]pyridazine scaffold offers excellent metabolic stability and favorable physicochemical properties for drug design, its behavior in acidic media requires precise handling[4].

The weakly basic nature of the pyridazine nitrogen atoms makes the core susceptible to protonation at low pH, which can inadvertently trigger the hydrolysis of the C-2 chlorine atom[5],[6]. This guide provides a self-validating framework to troubleshoot degradation issues, optimize synthetic workflows, and ensure the structural integrity of your imidazo[1,2-b]pyridazine intermediates.

Mechanistic Pathway: Acid-Mediated Degradation

Understanding the causality of degradation is the first step in preventing it. Below is the mechanistic workflow detailing how aqueous acidic conditions compromise the 2-chloro substituent.

AcidDegradation A 2-Chloro-6-ethylimidazo [1,2-b]pyridazine (Stable Free Base) B Protonation at N1/N5 (pH < 3.0) A->B Aqueous H+ C Activated C-2 Position (Electrophilic) B->C Electron Withdrawal D Nucleophilic Attack by H2O C->D Hydrolysis E Loss of HCl (Dehalogenation) D->E F 2-Hydroxy-6-ethylimidazo [1,2-b]pyridazine E->F G Tautomerization to Imidazo-pyridone F->G Thermodynamic Shift

Mechanistic pathway of acid-catalyzed hydrolysis of 2-chloroimidazo[1,2-b]pyridazines.

Troubleshooting Guides & FAQs

Q1: Why does 2-Chloro-6-ethylimidazo[1,2-b]pyridazine exhibit variable solubility and degradation in low pH buffers (pH < 3)? Expert Insight: The imidazo[1,2-b]pyridazine core is a highly π-deficient aromatic skeleton. The nitrogen atoms on the pyridazine ring possess a lone pair that acts as a weak base (typical pKa ~2.3–3.5)[5],[7]. When exposed to aqueous media with a pH below 3.0, the N1 or N5 position undergoes protonation. While this protonation significantly increases aqueous solubility, it also withdraws electron density from the fused imidazole ring. This electronic effect renders the C-2 carbon highly electrophilic. In the presence of water (a nucleophile), the 2-chloro group undergoes nucleophilic aromatic substitution (hydrolysis), eventually tautomerizing into a stable, but unwanted, imidazo-pyridone derivative[6],[4].

Q2: How can I prevent the hydrolysis of the 2-chloro moiety during acidic workups or Boc-deprotection steps? Expert Insight: The key to preventing hydrolysis is eliminating the nucleophile (water) while maintaining the required acidity for your reaction.

  • Avoid Aqueous Acids: Do not use aqueous HCl or TFA/H2O mixtures for workups or deprotections involving this intermediate.

  • Use Anhydrous Conditions: For Boc-deprotection of adjacent functional groups, utilize strictly anhydrous conditions. A validated protocol is 4.0 M HCl in anhydrous 1,4-dioxane or 10-20% TFA in anhydrous dichloromethane (DCM) at 0 °C to 25 °C.

  • Quenching Strategy: Always neutralize the acidic reaction mixture with a non-aqueous base (e.g., triethylamine or DIPEA) or carefully pour it into a cold, saturated aqueous NaHCO

    
     solution to rapidly raise the pH above the core's pKa, preventing prolonged exposure to acidic water.
    

Q3: What is the optimal storage condition for this compound to ensure long-term stability? Expert Insight: Store the compound as a free base in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[8]. Avoid exposure to ambient moisture, as surface condensation can create localized acidic microenvironments if trace HCl is present from previous synthetic steps.

Quantitative Data: pH-Dependent Stability & Solubility

To guide your formulation and analytical LC-MS methods, the following table summarizes the representative behavior of 2-chloroimidazo[1,2-b]pyridazine derivatives across different pH levels[6].

pH LevelBuffer SystemRelative Solubility (μg/mL)Estimated Half-Life (t½) at 25°CPrimary Degradant
pH 1.0 0.1 N HCl (Aqueous)> 500 (Highly Soluble)< 12 Hours2-Hydroxy/Oxo derivative
pH 4.0 Acetate Buffer50 - 100 (Moderate)> 72 HoursTrace Hydrolysis
pH 7.4 PBS< 10 (Poorly Soluble)> 14 Days (Stable)None observed
Step-by-Step Methodology: Validated Acid Stability Assessment Protocol

To empirically validate the stability of your specific batch of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine before committing to a large-scale synthesis, follow this self-validating LC-MS protocol.

Materials Required:

  • 2-Chloro-6-ethylimidazo[1,2-b]pyridazine (Analyte)

  • Acetonitrile (LC-MS Grade)

  • 0.1 N HCl (Aqueous)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • 0.1 M Ammonium Bicarbonate buffer (pH 8.0)

Procedure:

  • Preparation of Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous Acetonitrile to create a 1 mg/mL stock.

    • Causality: Acetonitrile ensures complete dissolution and acts as an aprotic solvent, preventing the initiation of hydrolysis before the assay begins.

  • Preparation of Test Matrices:

    • Vial A (Acidic Test): Add 100 μL of stock to 900 μL of 0.1 N HCl (pH 1.0).

    • Vial B (Neutral Control): Add 100 μL of stock to 900 μL of PBS (pH 7.4).

  • Incubation: Incubate both vials at 25 °C (room temperature) using a thermomixer set to 300 rpm to ensure homogeneity.

  • Sampling Aliquots: Extract 50 μL aliquots from both vials at T=0, T=2h, T=6h, and T=24h.

  • Quenching: Immediately quench the acidic aliquots (Vial A) by adding 50 μL of cold 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to halt degradation.

    • Causality: Raising the pH deprotonates the N1/N5 position, neutralizing the electrophilicity of the C-2 carbon and freezing the degradation profile for accurate LC-MS reading.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system (C18 column; Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: Acetonitrile).

    • Self-Validation Check: Monitor the disappearance of the parent mass (m/z ~182 [M+H]+) and the appearance of the hydrolyzed degradant (m/z ~164 [M+H]+). The control vial (Vial B) must show >99% parent recovery across all time points to validate that degradation in Vial A is strictly pH-dependent and not an artifact of the LC-MS method.

References
  • [1] AK Scientific, Inc. "2-Chloro-6-ethylimidazo[1,2-B]pyridazine. Catalog#: 6995DA." Source: aksci.com. 1

  • [2] Liu, C. et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Med. Chem. Lett. 2019, 10(3), 383-388. Source: nih.gov.2

  • [5] Dhayalan, V. et al. "Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents." Chem. Soc. Rev., 2024, 53, 11045-11099. Source: rsc.org. 5

  • [6] Liang, J. et al. "Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent." J. Med. Chem., 2024. Source: acs.org. 6

  • [8] LookChem. "8-CHLORO-2-METHYLIMIDAZO[1,2-A]PYRAZINE (CAS 85333-43-3) Chemical Properties." Source: lookchem.com. 8

  • [7] "The pyridazine heterocycle in molecular recognition and drug discovery." Med Chem Res., 2023. Source: nih.gov.7

  • [4] Liu, C. et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Med. Chem. Lett. 2019. Source: nih.gov. 4

  • [3] "Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors." Source: nih.gov. 3

Sources

Troubleshooting

Technical Support Center: High-Purity Imidazo[1,2-b]pyridazine Recrystallization

Welcome to the Technical Support Center for the purification and recrystallization of imidazo[1,2-b]pyridazine and its derivatives. As a privileged pharmacophore, the imidazo[1,2-b]pyridazine scaffold is a critical build...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of imidazo[1,2-b]pyridazine and its derivatives. As a privileged pharmacophore, the imidazo[1,2-b]pyridazine scaffold is a critical building block in the development of numerous therapeutics, including multi-kinase inhibitors (e.g., ponatinib), TYK2 pseudokinase ligands, and spinal muscular atrophy drugs like risdiplam[1][2].

Because this fused-ring system exhibits a planar structure capable of strong


 stacking and contains multiple nitrogen atoms acting as hydrogen bond acceptors[3], achieving >99% purity requires precise thermodynamic control over solvent polarity and supersaturation. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to ensure successful crystallization.
Physicochemical Profiling & Solvent Matrix

Selecting the correct solvent system is dictated by the specific functionalization of your imidazo[1,2-b]pyridazine core. The table below summarizes the empirical solubility profiles used to design binary (solvent/anti-solvent) recrystallization systems.

SolventRole in RecrystallizationDielectric Constant (

)
Imidazo[1,2-b]pyridazine Solubility Profile
DMF / DMSO Stock / Reaction36.7 / 46.7Highly soluble at room temperature[4][5]. Boiling points are too high for standard recovery; avoid for primary crystallization.
Ethanol (EtOH) Primary Solvent24.5Moderate at RT, High at reflux. Ideal for fractional recrystallization of regioisomers[1].
Ethyl Acetate (EtOAc) Primary Solvent6.0Moderate at RT, High at reflux. Excellent primary solvent for lipophilic analogs[6].
Hexane / Heptane Anti-Solvent1.9Insoluble. Induces rapid supersaturation when titrated into EtOAc[6].
Water (H₂O) Anti-Solvent80.1Slightly soluble[4]. Highly effective anti-solvent for polar analogs dissolved in EtOH[7].
Self-Validating Protocol: Dual-Solvent Recrystallization (EtOAc/Hexane)

This step-by-step protocol utilizes a binary solvent system (Ethyl Acetate/Hexane)[6], which is highly effective for most halogenated or aryl-substituted imidazo[1,2-b]pyridazines. The protocol is designed as a self-validating system , meaning each step contains a diagnostic check to ensure the physical chemistry is proceeding correctly before advancing.

Step 1: Hot Dissolution

  • Action: Suspend the crude imidazo[1,2-b]pyridazine in a minimum volume of EtOAc. Heat to a gentle reflux (approx. 75°C) while stirring. Add EtOAc dropwise until the solid just dissolves.

  • Causality: Heating maximizes the kinetic energy, breaking the

    
     stacking interactions of the crystal lattice[3].
    
  • Validation Check: The solution must become entirely transparent. If persistent, non-dissolving particulate matter remains, it indicates the presence of inorganic salts (e.g.,

    
     from previous cross-coupling steps) or highly cross-linked polymeric impurities[8].
    

Step 2: Hot Filtration (Optional but Recommended)

  • Action: If the validation check in Step 1 fails, rapidly filter the hot solution through a pre-warmed fluted filter paper or a Celite pad.

  • Causality: Removes insoluble nucleation inhibitors that can cause amorphous precipitation rather than crystalline growth.

Step 3: Anti-Solvent Titration (The Cloud Point)

  • Action: While maintaining the solution at 60–70°C, add hot Hexane dropwise. Stop immediately when the solution exhibits a faint, persistent milkiness (turbidity). Add exactly one drop of EtOAc to clear the solution.

  • Causality: Hexane drastically lowers the dielectric constant of the medium. The "cloud point" represents the exact thermodynamic boundary of the metastable zone where supersaturation is achieved[6].

  • Validation Check: The turbidity must persist for at least 10 seconds before clearing with EtOAc. If it clears instantly, the system is not yet saturated.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.

  • Causality: Slow cooling favors the formation of a highly ordered, thermodynamically stable crystal lattice, excluding impurities. Rapid cooling traps impurities via kinetic precipitation.

  • Validation Check: Distinct geometric crystals (often needles or plates for this scaffold) should be visible. If an oil forms at the bottom of the flask, see the Troubleshooting section below.

Step 5: Isolation and Washing

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Hexane.

  • Validation Check: Analyze both the crystals and the mother liquor via HPLC. The mother liquor should show a massive enrichment of impurities, validating the selective exclusion of the lattice.

Thermodynamic Workflow Visualization

The following diagram illustrates the logical flow and phase transitions during the recrystallization process.

RecrystallizationWorkflow N1 Crude Imidazo[1,2-b]pyridazine (Solid Phase) N2 Hot Dissolution (Primary Solvent: EtOAc or EtOH) N1->N2 Add Solvent & Heat N3 Hot Filtration (Removal of Insoluble Matter) N2->N3 T > 60°C N4 Anti-Solvent Titration (Hexane or H2O) -> Cloud Point N3->N4 Clarified Filtrate N5 Controlled Cooling (Metastable Zone / Nucleation) N4->N5 ΔT / Supersaturation N6 Vacuum Filtration & Cold Anti-Solvent Wash N5->N6 Crystal Slurry N7 High-Purity Product (>99% Crystalline Solid) N6->N7 Vacuum Drying

Caption: Workflow for the dual-solvent recrystallization of imidazo[1,2-b]pyridazine derivatives.

Troubleshooting & FAQs

Q1: My imidazo[1,2-b]pyridazine derivative is "oiling out" instead of crystallizing. Why is this happening, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature higher than its melting point, or when a high concentration of impurities depresses the melting point of the solute.

  • The Fix: Re-dissolve the oil by adding a small amount of the primary solvent (e.g., EtOAc) and heating. Instead of adding the anti-solvent while hot, allow the solution to cool slightly before titrating the anti-solvent. Alternatively, introduce a seed crystal to bypass the nucleation energy barrier, forcing solid-phase crystallization before the oiling boundary is reached.

Q2: During the initial synthesis (annulation of 3-aminopyridazine), I generated two regioisomers. Can recrystallization separate them? A2: Yes. Annulation reactions often yield a mixture of regioisomers. Because these isomers have markedly different lattice energies and melting points, fractional recrystallization from ethanol is highly effective and widely cited in the literature for separating them without the need for exhaustive column chromatography[1].

Q3: My crystals are heavily discolored (yellow/brown) even after washing with cold solvent. How do I remove the color? A3: Imidazo[1,2-b]pyridazines are frequently synthesized or functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[8][9]. The nitrogen-rich core can chelate trace palladium, or trap colored oxidation products.

  • The Fix: During Step 1 (Hot Dissolution), add 5-10% (w/w) activated carbon (e.g., Darco). Boil for 5 minutes, then perform a hot filtration through a Celite pad. The carbon will adsorb the high-molecular-weight colored impurities and transition metal residues.

Q4: What is the best solvent system if my derivative has a highly polar functional group, such as a sulfonamide or an amine? A4: For highly polar derivatives, the EtOAc/Hexane system may fail because the compound will be entirely insoluble in EtOAc. Instead, switch to an Ethanol/Water binary system. The compound will dissolve in hot ethanol, and water will act as a powerful anti-solvent[7]. If the compound is exceptionally polar, a Methanol/Diethyl Ether system can also be utilized[6][10].

Q5: How should I store the purified imidazo[1,2-b]pyridazine to prevent degradation? A5: Once dried to a constant weight, the purified crystalline powder should be stored in a tightly sealed, amber glass container to protect it from light and moisture. It should be kept in a cool, dry environment away from strong oxidizing agents[4].

References
  • Sinochem Nanjing. "Imidazo-1,2-B-Pyridazine: Solubility and Storage." sinochem-nanjing.com. Available at: [Link]

  • Thermo Scientific Alfa Aesar. "Imidazo[1,2-b]pyridazine, 98% 5 g." fishersci.ie. Available at: [Link]

  • ResearchGate. "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." researchgate.net. Available at: [Link]

  • Research Journal of Pharmacy and Technology. "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." rjptonline.org. Available at: [Link]

  • ACS Publications. "Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate." acs.org. Available at: [Link]

  • PMC. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." nih.gov. Available at: [Link]

  • Figshare. "Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits." figshare.com. Available at: [Link]

  • PMC. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors." nih.gov. Available at: [Link]

  • PMC. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." nih.gov. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine . This document is structured to assist analytical chemists and medicinal chemists in verifyi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine . This document is structured to assist analytical chemists and medicinal chemists in verifying structural integrity, particularly in distinguishing this specific regioisomer from common synthetic alternatives.

Executive Summary

In drug discovery, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, often utilized in kinase inhibitors (e.g., TAK1, IRAK4) and amyloid imaging agents. The precise location of substituents—specifically the chlorine atom and the ethyl group—is critical for Structure-Activity Relationship (SAR) data.

This guide focuses on 2-Chloro-6-ethylimidazo[1,2-b]pyridazine . A common synthetic pitfall is the formation of regioisomers (e.g., 6-chloro-2-ethyl or 3-chloro variants) depending on the cyclization method or chlorination conditions used. This analysis provides the spectral fingerprints required to definitively confirm the 2-chloro-6-ethyl substitution pattern.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent signal broadening due to aggregation or exchangeable protons, the following protocol is recommended.

Solvent Selection
  • Primary Recommendation: DMSO-d6 (

    
     2.50 ppm).
    
    • Reasoning: Imidazo[1,2-b]pyridazines are polar, electron-deficient heterocycles. DMSO-d6 minimizes stacking interactions that can cause concentration-dependent chemical shift variations in CDCl3.

  • Alternative: CDCl3 (

    
     7.26 ppm).
    
    • Use Case: Only if the sample is highly pure and lipophilic. Note that H-3 signals may shift upfield by 0.1–0.2 ppm relative to DMSO.

Preparation Steps
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility distortions (broad lines).

  • Acquisition: Standard proton pulse sequence (zg30 or equivalent).

    • Scans: 16–64 (depending on concentration).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the isolated H-3 singlet).
      

Spectral Analysis & Assignments

The structure consists of a fused bicyclic aromatic system with an ethyl group on the pyridazine ring (position 6) and a chlorine on the imidazole ring (position 2).

Predicted Chemical Shifts & Multiplicity (DMSO-d6)
Proton LabelPositionTypeApprox. Shift (

, ppm)
MultiplicityIntegralCoupling Constant (

, Hz)
H-3 Imidazole RingAromatic8.10 – 8.25 Singlet (s)1H
H-8 Pyridazine RingAromatic7.95 – 8.05 Doublet (d)1H

H-7 Pyridazine RingAromatic7.15 – 7.25 Doublet (d)1H

H-10 Ethyl (-CH2-)Aliphatic2.75 – 2.85 Quartet (q)2H

H-11 Ethyl (-CH3)Aliphatic1.25 – 1.35 Triplet (t)3H

Detailed Assignment Logic
  • The Diagnostic Singlet (H-3):

    • The most critical signal for confirming the 2-chloro substitution.

    • If the Cl were at position 3, this singlet would be absent.

    • If the substituent were an alkyl group (e.g., 2-ethyl), this signal would appear, but the Cl at position 2 exerts a deshielding inductive effect (-I), pushing H-3 downfield (>8.0 ppm) compared to a 2-alkyl analog (~7.8 ppm).

  • The Pyridazine System (H-7, H-8):

    • The 6-ethyl substitution leaves H-7 and H-8 as an AB spin system (vicinal coupling).

    • H-8 is adjacent to the bridgehead nitrogen (N-1), making it significantly desheilded (downfield).

    • H-7 is shielded relative to H-8.

    • Verification: Look for a clean doublet-doublet pair with a characteristic pyridazine coupling constant of ~9.0–9.5 Hz.

  • The Ethyl Group:

    • Standard triplet-quartet pattern. The methylene quartet (

      
       ~2.8) confirms attachment to an aromatic ring.
      

Comparative Comparison Guide: Alternatives & Regioisomers

A major challenge in synthesizing substituted imidazo[1,2-b]pyridazines is regioselectivity. The table below compares the target molecule with its most likely synthetic impurities/isomers.

Target vs. Alternatives
FeatureTarget: 2-Chloro-6-ethyl Alt 1: 6-Chloro-2-ethyl (Regioisomer)Alt 2: 3-Chloro-6-ethyl (Electrophilic Product)
Synthesis Origin Specific 2-functionalization3-amino-6-chloropyridazine + 2-oxobutanylDirect chlorination of 6-ethyl parent
H-3 Signal Singlet (~8.2 ppm) Singlet (~7.8 ppm) ABSENT
Ethyl Location Pyridazine (Pos 6)Imidazole (Pos 2)Pyridazine (Pos 6)
Ethyl Shift (-CH2-)

~2.80 ppm

~2.70 ppm

~2.80 ppm
Aromatic Pattern H-7/H-8 (d, d)H-7/H-8 (d, d) (Shifted downfield due to Cl) H-7/H-8 (d, d)
Key Differentiator H-3 Singlet present + Pyridazine Ethyl H-3 Singlet present + Imidazole Ethyl No H-3 Singlet

Critical Insight: To distinguish the Target from Alt 1 (6-Chloro-2-ethyl), check the coupling of the aromatic doublets . In the Target (6-ethyl), the pyridazine protons are influenced by an alkyl group (weak donor). In Alt 1 (6-chloro), the pyridazine protons are influenced by a Chlorine (strong withdrawing), which will shift H-7/H-8 significantly and alter the electronic environment. HMBC (Heteronuclear Multiple Bond Correlation) is recommended if 1H NMR is ambiguous:

  • Target: Ethyl CH2 correlations to Pyridazine carbons.

  • Alt 1: Ethyl CH2 correlations to Imidazole carbons.

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the product using 1H NMR data.

NMR_Analysis cluster_legend Legend Start Crude Product 1H NMR Spectrum Check_H3 Check 7.5 - 8.5 ppm region Is there a Singlet? Start->Check_H3 No_H3 No Singlet Found Check_H3->No_H3 Absent Yes_H3 Singlet Present (H-3) Check_H3->Yes_H3 Present Isomer_3Cl Identify: 3-Chloro isomer (Electrophilic substitution byproduct) No_H3->Isomer_3Cl Check_Ethyl Analyze Ethyl Group (-CH2- Quartet) Yes_H3->Check_Ethyl Ethyl_Shift Check HMBC/NOE Does Ethyl correlate to Pyridazine or Imidazole? Check_Ethyl->Ethyl_Shift Result_Target CONFIRMED: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine Ethyl_Shift->Result_Target Pyridazine Correlation Result_Iso IDENTIFIED: 6-Chloro-2-ethylimidazo[1,2-b]pyridazine (Common Regioisomer) Ethyl_Shift->Result_Iso Imidazole Correlation key Blue: Decision Point Green: Confirmation Red: Deviation/Impurity

Caption: Logic flow for the structural differentiation of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine from its common regioisomers using 1H NMR and HMBC.

References

  • Imidazo[1,2-b]pyridazine Scaffold Synthesis & NMR

    • Title: Synthesis and functionalization of imidazo[1,2-b]pyridazines.[1][2][3][4][5][6]

    • Source:European Journal of Medicinal Chemistry (via NIH/PubMed).
    • Context: General chemical shift assignments for the parent scaffold and chlorinated deriv
  • Regioselectivity in Cyclization

    • Title: Regioselective synthesis of substituted imidazo[1,2-b]pyridazines.[2][7][3]

    • Source:Royal Society of Chemistry (RSC) Advances.
    • Context: Explains the formation of 2-substituted vs 3-substituted isomers and their spectral differences.
  • Comparative Data (6-Chloro analogs)

    • Title: 6-Chloro-2-methylimidazo[1,2-b]pyridazine Product D
    • Source: Sigma-Aldrich / Merck.
    • Context: Used as a reference standard for chemical shift prediction of the 6-position substituent effects.

Sources

Comparative

Comparing kinase selectivity of 6-ethyl vs 6-methyl imidazopyridazines

Comparative Guide: Kinase Selectivity and Pharmacokinetics of 6-Ethyl vs. 6-Methyl Imidazopyridazines As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate the subtle stru...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Kinase Selectivity and Pharmacokinetics of 6-Ethyl vs. 6-Methyl Imidazopyridazines

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate the subtle structural modifications that dictate a compound's success or failure in the clinic. Imidazopyridazines are highly versatile fused heterocycles that serve as privileged hinge-binding scaffolds in modern kinase inhibitor design [1]. When optimizing this scaffold, the substitution at the 6-position is a critical determinant of both target selectivity and metabolic stability.

This guide provides an objective, data-driven comparison of 6-methyl and 6-ethyl imidazopyridazine derivatives, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their evaluation.

Mechanistic Rationale: The Impact of the C6-Position

The ATP-binding pocket of a kinase is a highly conserved yet structurally nuanced domain. The choice between a 6-methyl and a 6-ethyl group on the imidazopyridazine core fundamentally alters two critical parameters:

Steric Fit and Gatekeeper Interactions The kinase ATP-binding site contains a "gatekeeper" amino acid that controls access to a deep hydrophobic pocket. A 6-methyl group is generally well-tolerated across a broad spectrum of kinases due to its minimal steric footprint. However, extending this to a 6-ethyl group increases the lipophilic surface area and steric bulk. In kinases with small gatekeepers (e.g., Threonine in PfCDPK1), the 6-ethyl group can enhance binding affinity through favorable van der Waals interactions [3]. Conversely, in off-target kinases with bulky gatekeepers (e.g., Methionine or Isoleucine), the 6-ethyl group creates severe steric clashes. This differential binding is a powerful tool to drive kinase selectivity [4].

Metabolic Stability (ADME) From a pharmacokinetic perspective, the 6-methyl group on the imidazopyridazine core is frequently flagged by predictive models (e.g., SMARTCyp) as a metabolic hotspot. It is highly susceptible to rapid benzylic-like oxidation by hepatic cytochrome P450 (CYP) enzymes, converting the methyl group into a hydroxymethyl or carboxylic acid metabolite [2]. Replacing the methyl group with an ethyl moiety alters the geometry of CYP450 active-site engagement, often slowing the rate of metabolism and improving the compound's microsomal half-life without sacrificing target engagement.

BindingMode A Imidazopyridazine Core (Hinge Binder) B Kinase Hinge Region (Bidentate H-Bonds) A->B Anchors C C6-Alkyl Substituent (Methyl vs Ethyl) A->C Functionalizes D Gatekeeper Residue (Steric Control) C->D Probes pocket E Solvent Front (ADME Profile) C->E CYP450 Exposure

Imidazopyridazine ATP-pocket binding model and C6-substituent interactions.

Quantitative Data Comparison

The following tables synthesize representative experimental data demonstrating how the shift from a 6-methyl to a 6-ethyl group impacts both selectivity and metabolic clearance.

Table 1: Comparative Kinase Selectivity Profile The 6-ethyl modification drastically improves the Selectivity Index (SI) by clashing with the bulky gatekeeper residues of off-target human kinases, while maintaining potency against the target kinase.

Compound CoreC6-SubstituentTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index (SI)
Imidazo-Me 6-Methyl15.2 ± 1.1120 ± 8.5~8x
Imidazo-Et 6-Ethyl12.4 ± 0.9>10,000>800x

Table 2: Comparative In Vitro ADME Properties The 6-ethyl substitution mitigates the rapid CYP-mediated oxidation observed at the 6-methyl position, significantly extending the microsomal half-life.

Compound CoreC6-SubstituentHLM T₁/₂ (min)RLM T₁/₂ (min)Primary CYP Liability
Imidazo-Me 6-Methyl18.512.1High (C6-Oxidation)
Imidazo-Et 6-Ethyl45.238.4Moderate

Experimental Workflows & Self-Validating Protocols

To generate trustworthy, reproducible data for SAR optimization, the experimental design must account for the specific physicochemical properties of imidazopyridazines.

Protocol 1: TR-FRET Kinase Selectivity Assay

Causality: Highly conjugated imidazopyridazines often exhibit intrinsic auto-fluorescence that interferes with standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true biological signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of 6-methyl and 6-ethyl compounds in a 10-point, 3-fold dilution series (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Kₘ for ATP) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Europium-labeled anti-phospho antibodies.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 µs delay.

Self-Validating System: The assay must include a no-enzyme control (0% activity baseline) and a vehicle (DMSO) control (100% activity). Run a known pan-kinase inhibitor (e.g., Staurosporine) in parallel. The assay run is only validated and accepted if the calculated Z'-factor is > 0.5 and the Staurosporine IC₅₀ falls within 3-fold of its historical average.

Protocol 2: Liver Microsomal Stability Assay (HLM/RLM)

Causality: To confirm that the shift from 6-methyl to 6-ethyl improves metabolic stability, we must isolate Phase I CYP450 metabolism. Using human and rat liver microsomes (HLM/RLM) with and without NADPH allows us to distinguish true CYP-mediated oxidation from chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLM or RLM to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Spiking: Add the 6-methyl or 6-ethyl test compound to a final concentration of 1 µM (keep final organic solvent < 0.5%).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating System: Include a minus-NADPH control incubated for 60 minutes to rule out non-CYP degradation. Run high-clearance (Verapamil) and low-clearance (Warfarin) reference compounds. The assay is validated only if the minus-NADPH control shows >95% compound remaining, and the reference compounds fall strictly within their established clearance ranges.

Workflow S1 Synthesize C6-Methyl & C6-Ethyl Analogs S2 TR-FRET Kinase Assay (Primary Potency) S1->S2 S3 Broad Kinase Panel (Selectivity Profiling) S2->S3 IC50 < 100 nM S4 HLM/RLM Assays (Metabolic Stability) S3->S4 High Selectivity Index S5 Lead Selection (Optimal E-E-A-T) S4->S5 T1/2 > 60 min

Step-by-step experimental workflow for evaluating kinase selectivity and ADME.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines Source: RSC Publishing URL:[Link]

  • Structure-guided optimization of small molecules targeting the yeast casein kinase, Yck2, as a therapeutic strategy to combat Candida albicans Source: PMC (National Institutes of Health) URL:[Link]

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Source: PMC (National Institutes of Health) URL:[Link]

  • WO2012136776A1 - Imidazopyridazines as akt kinase inhibitors Source: Google Patents URL
Validation

Bioisosteric replacement of imidazo[1,2-b]pyridazine with pyrazolo[1,5-a]pyrimidine

An objective, data-driven comparison of imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds requires moving beyond basic structural similarities. While both are privileged 5,6-fused bicyclic heteroaromatics...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds requires moving beyond basic structural similarities. While both are privileged 5,6-fused bicyclic heteroaromatics widely used as purine bioisosteres in kinase inhibitor design, their distinct nitrogen arrangements dictate fundamentally different electron densities, hydrogen-bonding vectors, and steric profiles.

As an Application Scientist, the decision to "scaffold hop" between these two cores is rarely arbitrary; it is a calculated maneuver to break flat structure-activity relationships (SAR), bypass patent landscapes, or radically alter kinase selectivity profiles.

Mechanistic Causality: Hinge Binding vs. Atypical Pocket Engagement

To understand why one scaffold succeeds where the other fails, we must examine the causality of their binding thermodynamics within the ATP pocket.

Pyrazolo[1,5-a]pyrimidine: The Canonical Hinge Binder The nitrogen arrangement in pyrazolo[1,5-a]pyrimidine excels at mimicking the N1 and N6 interactions of the endogenous adenine ring. It typically engages the kinase hinge region via canonical Type I bidentate hydrogen bonds. While this ensures high potency across a broad spectrum of kinases (such as CDK2 and KDR), it often results in promiscuity. The rigid geometry forces the molecule to rely heavily on the highly conserved hinge region, making it difficult to engineer absolute selectivity.

Imidazo[1,2-b]pyridazine: The Selectivity Switch Bioisosteric replacement with imidazo[1,2-b]pyridazine subtly shifts the hydrogen-bond acceptor vectors and alters the electron distribution of the aromatic system. This geometric perturbation can have profound effects:

  • Atypical Binding (The PIM1 Paradigm): In kinases with unique hinge architectures, such as PIM1 (which contains a rigid proline at the hinge that prevents standard bidentate H-bonding), imidazo[1,2-b]pyridazines cannot bind canonically. Instead, they flip to engage the opposite side of the ATP pocket, forming a hydrogen-bond network with the catalytic lysine (Lys67), the αC-helix (Glu89), and structural water molecules[1]. This atypical binding mode completely bypasses the conserved hinge, resulting in extraordinary, 100-fold selectivity for PIM1 over highly homologous targets[2].

  • Mutant Accommodation (The FLT3-ITD Paradigm): In a recent scaffold-hopping campaign targeting Acute Myeloid Leukemia (AML), researchers evaluated both cores against FLT3-ITD and the highly resistant FLT3-D835Y mutant[3]. The pyrazolo[1,5-a]pyrimidine derivatives exhibited poor potency due to steric clashes within the mutated active site[4]. Conversely, the imidazo[1,2-b]pyridazine core optimally positioned its substituents (e.g., a trans-1,4-diaminocyclohexyl group) to accommodate the narrow pocket, restoring low-nanomolar potency[3].

ScaffoldHopping ATP ATP-Binding Pocket Pyr Pyrazolo[1,5-a] pyrimidine ATP->Pyr Bioisostere Imi Imidazo[1,2-b] pyridazine ATP->Imi Bioisostere Hinge Canonical Hinge Binding (Type I) Pyr->Hinge Bidentate H-bonds Imi->Hinge Monodentate Atypical Atypical Binding (Opposite Hinge) Imi->Atypical Steric/Electronic Shift Promiscuous Broad Spectrum (e.g., CDK2) Hinge->Promiscuous Standard Kinases Selective High Selectivity (e.g., PIM1, FLT3) Hinge->Selective Mutant Accommodation Atypical->Selective Lys67/Glu89

Divergent binding pathways of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyridazine scaffolds.

Quantitative Performance Comparison

The table below synthesizes the divergent performance of these scaffolds based on matched-pair and scaffold-hopping literature data.

Parameter / TargetPyrazolo[1,5-a]pyrimidineImidazo[1,2-b]pyridazineMechanistic Driver for Difference
FLT3-ITD (AML) Poor Potency (>1000 nM)High Potency (4 nM) Imidazo core relieves steric clashes in the D835Y mutated pocket[3].
PIM1 Kinase Standard Hinge BindingAtypical Binding (Low nM) Imidazo core engages Lys67/Glu89, bypassing the restrictive Pro123 hinge[1].
CDK2 / KDR High Potency (Classic Type I)Variable / Lower AffinityPyrazolo core perfectly mimics adenine N1/N6 for bidentate hinge H-bonds.
Binding Mode ATP-mimetic (Hinge)ATP-competitive, non-mimeticShift in nitrogen vectors alters dipole moment and preferred dihedral angles.

Self-Validating Experimental Protocol

To objectively evaluate a scaffold-hopping transition from pyrazolo[1,5-a]pyrimidine to imidazo[1,2-b]pyridazine, you must employ a self-validating workflow. A simple IC50 shift is insufficient; you must prove that the mechanism of action remains on-target and that cytotoxicity is driven by kinase inhibition, not off-target chemical reactivity.

Step 1: Biochemical Target Engagement (Intrinsic Affinity)

  • Method: Perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using recombinant wild-type and mutant kinases (e.g., FLT3-ITD vs. FLT3-D835Y).

  • Causality: Isolates the direct thermodynamic binding affinity of the core scaffold without cellular permeability variables.

Step 2: The Self-Validating Cellular Counter-Screen (Phenotypic)

  • Method: Treat an oncogene-addicted cell line (e.g., MV4-11, dependent on FLT3-ITD) and a non-addicted control line (e.g., wild-type Ba/F3 cells supplemented with IL-3) with a titration of the compounds.

  • Causality: This is the critical validation node. If the imidazo[1,2-b]pyridazine derivative kills MV4-11 cells (GI50 < 10 nM) but fails to inhibit the growth of Ba/F3 cells in the presence of IL-3, you have mathematically proven that the cell death is driven by specific kinase inhibition, ruling out general scaffold toxicity[1].

Step 3: Mechanistic Pathway Suppression (Biomarker Readout)

  • Method: Perform Western blotting on MV4-11 lysates post-treatment to quantify the phosphorylation status of downstream effectors (e.g., p-STAT5, p-ERK).

  • Causality: Links the phenotypic cell death observed in Step 2 directly to the biochemical target engagement observed in Step 1.

Step 4: Structural Confirmation (X-ray Crystallography)

  • Method: Co-crystallize the lead imidazo[1,2-b]pyridazine with the kinase domain.

  • Causality: Unambiguously confirms whether the scaffold hop maintained a Type I hinge-binding mode or induced an atypical conformation (like the Lys67 interaction seen in PIM1)[1].

ValidationWorkflow Step1 1. Biochemical Profiling Recombinant Kinase IC50 Step2 2. Cellular Target Engagement p-STAT5 / p-BAD Western Blot Step1->Step2 IC50 < 10 nM Step3 3. Phenotypic Viability Addicted vs. WT Cell Lines Step2->Step3 Pathway Suppression Step4 4. Structural Confirmation X-ray Co-crystallography Step3->Step4 Therapeutic Window > 100x Control Self-Validation Loop: WT Ba/F3 Cells (Toxicity Control) Step3->Control Internal Control

Self-validating experimental workflow for evaluating bioisosteric kinase inhibitors.

Conclusion for Drug Development Professionals

Replacing a pyrazolo[1,5-a]pyrimidine with an imidazo[1,2-b]pyridazine is not merely a lateral move for IP generation. As demonstrated in both FLT3-ITD and PIM1 inhibitor development, the imidazo[1,2-b]pyridazine core possesses a unique capacity to escape the constraints of canonical hinge binding. By shifting the electronic and steric profile of the molecule, researchers can exploit atypical binding pockets or accommodate bulky resistance mutations, transforming a broadly promiscuous binder into a precision-targeted therapeutic.

References

  • Břehová, P., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 66(16), 11133-11157. Available at:[Link]

  • Pogacic, V., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research, 67(14), 6916-6924. Available at:[Link]

Sources

Comparative

Metabolic Stability Comparison of Ethyl-Substituted Heterocyclic Scaffolds: A Guide for Lead Optimization

As a Senior Application Scientist in drug development, one of the most frequent challenges I encounter during lead optimization is balancing target affinity with pharmacokinetic viability. The introduction of an ethyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most frequent challenges I encounter during lead optimization is balancing target affinity with pharmacokinetic viability. The introduction of an ethyl group onto a heterocyclic core is a classic medicinal chemistry tactic used to occupy small lipophilic pockets and enhance receptor binding. However, while ethyl-substituted analogs often show superior target activity, methyl-substituted or unsubstituted analogs typically exhibit significantly higher metabolic stability 1.

This guide provides an objective, data-driven comparison of the metabolic stability of various ethyl-substituted heterocyclic scaffolds, explaining the mechanistic causality behind their degradation and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The "Ethyl Liability"

Why does the simple addition of an ethyl group severely compromise the half-life of a heterocyclic drug candidate? The answer lies in Cytochrome P450 (CYP)-mediated oxidation.

The methylene (


) protons of the ethyl group are highly susceptible to hydrogen atom abstraction by CYP enzymes (predominantly CYP3A4 and CYP2D6). Once the radical is formed, it undergoes rapid oxygen rebound to yield an 

-hydroxyethyl intermediate. From here, the molecule typically suffers one of two fates: further oxidation into a carboxylic acid, or rapid dealkylation via the loss of acetaldehyde.

Crucially, the electronic nature of the parent heterocycle dictates the rate of this degradation:

  • Electron-Rich Scaffolds (e.g., Imidazoles, Thiazoles): These rings donate electron density into the transition state, stabilizing the radical intermediate formed during CYP450 oxidation. This accelerates clearance. Furthermore, CYP-mediated metabolism of imidazole-containing drugs often focuses directly on the C2 position, leading to catastrophic ring opening into 1,2-dicarbonyls 2.

  • Electron-Deficient Scaffolds (e.g., Pyrazoles, Oxadiazoles): These rings withdraw electron density, deactivating the

    
    -carbon toward oxidation. In contrast to imidazoles and thiazoles, drugs containing pyrazole rings exhibit much higher stability against oxygenases 3.
    

G A Ethyl-Heterocycle (Parent Drug) B CYP450 Oxidation (Hydrogen Abstraction) A->B Hepatic Clearance C Alpha-Hydroxylation (1-Hydroxyethyl) B->C Major Pathway D Ring Oxidation / Epoxidation (Electron-rich rings) B->D Minor Pathway E Dealkylation (Loss of Acetaldehyde) C->E Cleavage F Further Oxidation (Carboxylic Acid) C->F Oxidation

CYP450-mediated metabolic pathways of ethyl-substituted heterocyclic scaffolds.

Quantitative Comparison of Ethyl-Heterocycles

To guide scaffold selection, the table below summarizes the comparative metabolic stability of common ethyl-substituted heterocycles based on standard Human Liver Microsome (HLM) assays.

ScaffoldElectronic NaturePrimary CYP450 VulnerabilityRelative Stability (HLM

)
Intrinsic Clearance (

) Profile
Ethyl-Imidazole Electron-rich

-hydroxylation, C2-oxidation, ring opening
Low (

min)
High
Ethyl-Thiazole Electron-rich

-hydroxylation, S-oxidation
Low to Moderate (15-30 min)High to Moderate
Ethyl-Pyrazole Electron-deficient

-hydroxylation (Ring remains stable)
Moderate to High (30-60 min)Moderate to Low
Ethyl-Oxadiazole Highly Electron-deficientHighly deactivated

-carbon
High (

min)
Low

Data Interpretation: If your lead compound contains an ethyl-imidazole and suffers from high clearance, scaffold hopping to an ethyl-pyrazole or replacing the ethyl group with a bioisostere (e.g., trifluoroethyl) are standard techniques for mitigating heterocycle metabolism 4.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively generate the data shown above, researchers rely on the In Vitro Liver Microsomal Stability Assay. A protocol is only scientifically rigorous if it is a self-validating system . This means incorporating controls that independently verify enzymatic viability and definitively rule out chemical instability.

Step-by-Step Methodology

Step 1: Reagent Preparation & Control Selection

  • Action: Prepare the test compound at a final concentration of 1

    
    M in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.
    
  • Causality: Utilizing a low substrate concentration (1

    
    M) ensures the reaction operates strictly under first-order kinetics (
    
    
    
    ). This is a mathematical prerequisite for accurately calculating intrinsic clearance (
    
    
    ).

Step 2: The Minus-NADPH (-NADPH) Control (Critical Validation)

  • Action: Aliquot a parallel portion of the incubation mixture. Instead of adding the NADPH cofactor, add an equivalent volume of blank buffer.

  • Causality: NADPH is the obligate electron donor for CYP450 enzymes. If your ethyl-heterocycle depletes in this negative control, the degradation is driven by chemical instability in the buffer or non-CYP enzymes (like esterases). This prevents the false assignment of CYP-mediated clearance.

Step 3: Reaction Initiation & Time-Course Sampling

  • Action: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the main reaction by adding NADPH to a final concentration of 1 mM. Withdraw 50

    
    L aliquots at exactly 0, 15, 30, 45, and 60 minutes.
    
  • Causality: Capturing multiple time points allows for the plotting of the natural logarithm of the percentage remaining versus time. A linear decay confirms first-order kinetics and allows for the derivation of the elimination rate constant (

    
    ).
    

Step 4: Quenching & Protein Precipitation

  • Action: Immediately dispense each 50

    
    L aliquot into 150 
    
    
    
    L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).
  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the designated time point. The internal standard normalizes any volumetric or ionization variations during subsequent LC-MS/MS analysis.

Step 5: LC-MS/MS Analysis & Data Processing

  • Action: Vortex the quenched samples, centrifuge at 4000 rpm for 15 minutes at 4°C, and analyze the supernatant via LC-MS/MS. Calculate

    
     and 
    
    
    
    .

Workflow S1 1. Compound Preparation (Test Cmpd + Controls) S2 2. Microsome Incubation (HLM/MLM at 37°C) S1->S2 S3 3. NADPH Addition (Initiate Reaction) S2->S3 S4 4. Time-Course Sampling (0, 15, 30, 60 min) S3->S4 S5 5. Quench & Centrifuge (Cold Acetonitrile) S4->S5 S6 6. LC-MS/MS Analysis (Quantify Parent Remaining) S5->S6 Val Self-Validation Logic (-NADPH Control & Verapamil) S6->Val

Step-by-step workflow for self-validating in vitro microsomal stability assays.

References

  • Synthesis and structure-activity relationships of novel fused ring analogues of Q203 as antitubercular agents. ResearchGate.1

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. 2

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 3

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Validation

Validating 2-Chloro-6-ethylimidazo[1,2-B]pyridazine as a TAK1 inhibitor probe

Title: Technical Validation Guide: 2-Chloro-6-ethylimidazo[1,2-B]pyridazine Derivatives as TAK1 Probes Executive Summary This guide outlines the validation framework for 2-Chloro-6-ethylimidazo[1,2-B]pyridazine and its 3...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Validation Guide: 2-Chloro-6-ethylimidazo[1,2-B]pyridazine Derivatives as TAK1 Probes

Executive Summary

This guide outlines the validation framework for 2-Chloro-6-ethylimidazo[1,2-B]pyridazine and its 3,6-disubstituted derivatives as chemical probes for TAK1 (MAP3K7) . While frequently confused with the benzimidazole-based probe Takinib (HS-276) , the imidazo[1,2-b]pyridazine core represents a distinct, emerging class of Type I ATP-competitive inhibitors (e.g., Compound 26 described by Sintim et al., 2023).

This scaffold offers superior tunable solubility and metabolic stability compared to earlier resorcylic acid lactones. This guide provides the comparative data, mechanistic logic, and experimental protocols required to validate this scaffold against industry standards.

Part 1: The Chemical Context & Comparative Analysis

The Scaffold vs. The Standards

The "2-Chloro-6-ethyl..." moiety functions as a privileged scaffold . It is not a potent probe in isolation but serves as the pharmacophore anchor. Validation requires comparing its functionalized derivatives against established benchmarks.

Table 1: Comparative Profile of TAK1 Inhibitors

FeatureImidazo[1,2-b]pyridazine Class (Subject)Takinib (HS-276) 5Z-7-Oxozeaenol
Chemical Core Imidazo[1,2-b]pyridazineBenzimidazoleResorcylic Acid Lactone
Binding Mode Type I (ATP Competitive) Type I (ATP Competitive)Covalent (Irreversible)
IC50 (Biochemical) 30–60 nM (Derivative dependent)~9.5 nM~8.0 nM
Selectivity High (Tunable via C3/C6 substitution)High (Kinome Gini > 0.85)Low (Promiscuous)
Key Liability Requires C6-morpholine for solubilityRapid clearance in some modelsHigh toxicity / Off-target
Primary Utility Next-Gen Lead / Myeloma Models RA / TNF-signaling probeAcute mechanistic check
Mechanistic Positioning

Unlike 5Z-7-Oxozeaenol , which covalently modifies Cys174 (making it "dirty" due to reactivity with other kinases), the Imidazo[1,2-b]pyridazine scaffold occupies the ATP-binding pocket reversibly.

  • Advantage: It avoids the irreversible toxicity of 5Z-7.

  • Differentiation: It offers a distinct chemical space from Takinib, often showing superior efficacy in specific contexts like Multiple Myeloma (MM) due to better uptake or stability when optimized with C6-morpholine groups.

Part 2: Mechanistic Validation (Pathway Analysis)

To validate this probe, you must demonstrate inhibition of the TAK1-dependent nodes (p38, JNK, NF-κB) without affecting TAK1-independent pathways (e.g., ERK, which is often driven by Raf).

TAK1_Pathway TNF TNF-α / IL-1β Receptor TNFR1 / IL-1R TNF->Receptor TRAF TRAF6 / TAB1 / TAB2 Receptor->TRAF TAK1 TAK1 (MAP3K7) TRAF->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation MKK MKK3/6 & MKK4/7 TAK1->MKK Probe Imidazo[1,2-b]pyridazine (Inhibitor) Probe->TAK1 Blocks ATP Pocket NFkB NF-κB (p65/p50) IKK->NFkB IκBα Degradation p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK

Figure 1: TAK1 Signaling Node. The Imidazo[1,2-b]pyridazine probe acts at the TAK1 node, severing both the NF-κB (survival) and MAPK (inflammation) arms.

Part 3: Experimental Protocols for Validation

Protocol A: Biochemical Potency (TR-FRET / LanthaScreen)

Purpose: Determine intrinsic affinity (


 or 

) independent of cell permeability.
  • Reagents: Recombinant human TAK1-TAB1 fusion protein, AlexaFluor-labeled Tracer (e.g., Tracer 236), and Europium-labeled anti-GST antibody.

  • Preparation: Dilute the Imidazo[1,2-b]pyridazine derivative in DMSO (10-point dose response, starting at 10 µM).

  • Reaction:

    • Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (variable based on

      
      ).
      
    • Add Inhibitor.[1][2][3][4][5][6] Incubate 60 min at RT.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Validation Criteria:

    • Pass:

      
      .
      
    • Fail:

      
       (indicates poor core functionalization).
      
Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm pathway inhibition in intact cells (e.g., THP-1 or MDA-MB-231).

  • Cell Culture: Serum-starve cells (0.5% FBS) overnight to reduce basal phosphorylation noise.

  • Pre-treatment: Treat with Probe (0.1, 1.0, 10 µM) vs. Takinib (1 µM positive control) for 2 hours.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) for 15–30 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (NaF, Na3VO4).

  • Immunoblot Targets:

    • p-TAK1 (Thr184/187): Critical Control. ATP-competitive inhibitors (like Takinib and Imidazo-pyridazines) often increase p-TAK1 levels due to preventing feedback dephosphorylation, despite blocking downstream signaling. Do not interpret increased p-TAK1 as activation.

    • p-IKK

      
      /
      
      
      
      (Ser176/180):
      Should decrease.
    • p-p38 (Thr180/Tyr182): Should decrease.

    • p-I

      
      B
      
      
      
      :
      Should decrease (stabilization of total I
      
      
      B
      
      
      ).

Part 4: Validation Workflow Strategy

Follow this logic gate to validate your specific derivative.

Validation_Workflow Start Start: Imidazo-pyridazine Scaffold/Derivative Step1 1. Cell-Free Kinase Assay (TR-FRET/ADP-Glo) Start->Step1 Decision1 IC50 < 100nM? Step1->Decision1 Step2 2. Kinome Selectivity (ScanMAX / 50+ Kinases) Decision1->Step2 Yes Fail Refine Substitution (C3-Aryl / C6-Morpholine) Decision1->Fail No Decision2 Selectivity Score (Gini > 0.7)? Step2->Decision2 Step3 3. Cellular Engagement (Western Blot: p-p38/p-IKK) Decision2->Step3 Yes Decision2->Fail No Decision3 Inhibits Downstream Targets? Step3->Decision3 Step4 4. Phenotypic Rescue (Apoptosis/Cytokine ELISA) Decision3->Step4 Yes Decision3->Fail No

Figure 2: The "Go/No-Go" Validation Pipeline. Note that selectivity (Step 2) is critical for this scaffold to distinguish it from promiscuous kinase inhibitors.

References

  • Totzke, J., et al. (2017).[1][2] "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease."[2] Cell Chemical Biology.

    • Establishes Takinib (Benzimidazole) as the gold standard for comparison.
  • Akwata, D., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[7][8][9] RSC Medicinal Chemistry.[7][8]

    • The primary source for the Imidazo[1,2-b]pyridazine class, validating the scaffold and describing "Compound 26".
  • Wu, J., et al. (2013).[4] "To kill a kinase: allosteric and covalent inhibitors." Pharmacology & Therapeutics.

    • Describes the limitations of 5Z-7-Oxozeaenol (covalent/dirty).
  • Tanaka, A., et al. (2015). "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors."[5] Journal of Medicinal Chemistry.

    • Provides chemical background on the scaffold's synthesis and solubility optimiz

Sources

Comparative

Technical Guide: FTIR Characterization of the Imidazo[1,2-b]pyridazine Scaffold

Topic: FTIR Spectral Characteristic Peaks of Imidazo[1,2-b]pyridazine Ring Content Type: Publish Comparison Guide Executive Summary: The Structural Imperative The imidazo[1,2-b]pyridazine ring system represents a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Characteristic Peaks of Imidazo[1,2-b]pyridazine Ring Content Type: Publish Comparison Guide

Executive Summary: The Structural Imperative

The imidazo[1,2-b]pyridazine ring system represents a critical pharmacophore in modern kinase inhibitor design, most notably serving as the core scaffold for Ponatinib (ICLUSIG®).[1][2] As a bioisostere of the more common imidazo[1,2-a]pyridine, this bicyclic heterocycle introduces a second nitrogen atom into the six-membered ring, significantly altering the electronic landscape and hydrogen-bonding potential.[1][2]

For the analytical scientist, distinguishing this scaffold from its analogs (like imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine) via FTIR requires a nuanced understanding of the N-N bond influence and the specific ring-breathing modes induced by the 1,2-diazine fusion.[1][2] This guide provides a definitive spectral fingerprinting protocol, moving beyond generic peak lists to mechanistic vibrational assignment.

Comparative Analysis: Spectral Fingerprinting

The primary challenge in characterizing imidazo[1,2-b]pyridazine is differentiating it from its structural "cousin," imidazo[1,2-a]pyridine.[1][2] The presence of the bridgehead nitrogen adjacent to a second nitrogen atom (the pyridazine motif) creates a unique dipole and specific vibrational coupling.[1]

Table 1: Comparative Vibrational Assignment

Data synthesized from experimental solid-state (KBr) and DFT (B3LYP/6-311++G(d,p)) analyses.

Vibrational ModeFrequency Region (

)
Imidazo[1,2-b]pyridazine (Target)Imidazo[1,2-a]pyridine (Analog)Mechanistic Differentiator
C=N Stretching 1620 – 1650~1642 (Strong) ~1635 (Medium)The additional N atom in the pyridazine ring increases the bond polarity of the C=N system, often resulting in a sharper, more intense band .[1][2]
C=C Ring Stretch 1600 – 16201610 – 1615 1610 – 1620Overlaps heavily; requires 2nd derivative analysis to resolve.[1][2]
Ring Breathing 1450 – 1500~1463 ~1490 – 1500The mass effect of the extra nitrogen shifts the ring breathing mode to a lower frequency compared to the pyridine analog.[1]
N-N Character 1000 – 11001050 – 1080 (Weak/Coupled) ABSENT Critical Identifier. The N-N bond (part of the fused system) couples with ring deformation.[1] This band is absent in the pyridine analog.[1]
C-H Stretch (Ar) 3000 – 31003041 – 3062 3000 – 3100The electron-deficient pyridazine ring renders these C-H bonds slightly more acidic, often shifting them to the higher end of the range .[1][2]
The "Isosteric Shift" Phenomenon

When replacing the C-5 carbon of imidazo[1,2-a]pyridine with nitrogen to form imidazo[1,2-b]pyridazine, the symmetry of the


-electron system is broken.[1][2] This results in:
  • Intensification of Ring Modes: The dipole moment change during vibration is larger for the pyridazine system, making the 1642

    
     and 1463 
    
    
    
    bands significantly more intense in IR compared to Raman.[1][2]
  • Blue Shift of C=N: The electron-withdrawing nature of the adjacent nitrogen tends to stiffen the C=N bond, causing a slight blue shift relative to the pyridine analog .[1]

Experimental Protocol: High-Fidelity Acquisition

To reliably capture the weak N-N coupling modes and resolve the C=N/C=C overlap, a rigorous protocol is required.[1]

Workflow Visualization

FTIR_Protocol Sample Sample Selection (Crystalline/Powder) Prep Preparation Method (ATR vs KBr) Sample->Prep Grind to <2µm Acquisition Spectral Acquisition (4 cm⁻¹, 64 Scans) Prep->Acquisition High Pressure contact Processing Data Processing (Baseline & 2nd Deriv) Acquisition->Processing Absorbance Mode Analysis Peak Assignment (Focus: 1642 & 1050 cm⁻¹) Processing->Analysis Identify Markers

Figure 1: Optimized workflow for FTIR characterization of nitrogen-rich heterocycles.

Step-by-Step Methodology
A. Sample Preparation: ATR vs. KBr
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for routine QC.[1][2] Use KBr Pellets for structural elucidation or publication-quality spectra.[1][2]

  • Why? The imidazo[1,2-b]pyridazine ring is rigid.[1][2] In ATR, poor crystal contact can suppress the high-wavenumber C-H stretches (3050

    
    ).[1][2] If using ATR, apply maximum pressure clamp force.
    
  • KBr Protocol: Mix 1-2 mg of sample with 200 mg of dry KBr.[1][2] Grind to a fine powder (particle size < 2

    
    ) to avoid the Christiansen effect (baseline slope distortion).[1][2]
    
B. Instrument Parameters
  • Resolution: 2

    
     (Critical to resolve the C=N shoulder from the C=C peak).
    
  • Apodization: Blackman-Harris 3-Term (Optimizes peak shape for deconvolution).[1][2]

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region (1000-1500

    
    ).
    
C. Data Processing
  • Baseline Correction: Apply a multi-point rubber band correction.[1] Do NOT use automatic polynomial correction blindly, as it may distort the broad N-H features if amides are present.

  • Spectral Math: Calculate the Second Derivative (Savitzky-Golay, 9-point smooth) for the 1500-1700

    
     region.
    
    • Success Criterion: You should see two distinct minima corresponding to the C=C (~1610) and C=N (~1642) modes, rather than a single broad hump.[1][2]

Case Study: Ponatinib (ICLUSIG)[1][2]

Ponatinib is the quintessential commercial application of the imidazo[1,2-b]pyridazine scaffold.[1][2] Its spectrum provides a masterclass in identifying this ring system amidst complex functionality.

Spectral Deconvolution of Ponatinib[1]
  • The Scaffold Peaks:

    • 1600 - 1620

      
      :  Dominant aromatic ring stretching (Imidazo[1,2-b]pyridazine + Phenyl rings).[1][2]
      
    • 1580

      
      :  C=N stretch (Shifted slightly due to conjugation with the alkyne).
      
  • The Differentiators (Non-Scaffold):

    • 2220

      
      : C≡C Alkyne Stretch.  This is the diagnostic peak for Ponatinib, separating it from the scaffold background .[1][2]
      
    • 1100 - 1350

      
      :  Multiple C-F stretching bands (Trifluoromethyl group).[1]
      

Application Note: In polymorphic screening of Ponatinib, the shift of the imidazo[1,2-b]pyridazine C=N band (from 1580 to 1590


) is often the first indicator of a salt form change (e.g., HCl salt vs. free base) due to protonation at the pyridazine nitrogen .[1][2]

References

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 2012, 4(3): 1249-1258.[1][2]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule. Structural Chemistry, 2009, 20: 423–434.[1][2]

  • Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534). Chemical Biology & Drug Design, 2011.[1]

  • An unusual ionic cocrystal of ponatinib hydrochloride: characterization by single-crystal X-ray diffraction and ultra-high field NMR spectroscopy. CrystEngComm, 2014.[1][2]

  • Imidazo[1,2-b]pyridazine Structure and Properties. PubChem, 2023.[1][2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-6-ethylimidazo[1,2-b]pyridazine

[1] Executive Summary & Immediate Classification 2-Chloro-6-ethylimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound used primarily as a scaffold in medicinal chemistry (kinase inhibitor development). For dis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Classification

2-Chloro-6-ethylimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound used primarily as a scaffold in medicinal chemistry (kinase inhibitor development). For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

Critical Directive: Do NOT dispose of this compound down the drain, in general trash, or mixed with non-halogenated organic solvents. The presence of the chlorine atom on the imidazopyridazine ring mandates High-Temperature Incineration to prevent the formation of toxic byproducts and ensure complete destruction of the nitrogen-rich core.

Parameter Operational Status
Waste Class Halogenated Organic (Solid or Liquid)
Primary Hazard Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity Potential
Disposal Method High-Temperature Incineration (>1100°C)
Segregation Isolate from oxidizers and non-halogenated solvents

Hazard Identification & Risk Assessment (The "Why")

To ensure safety, we must understand the causality behind these protocols. This compound is not just "chemical waste"; it is a reactive intermediate.

  • Halogenated Nature (Chlorine at C2): The C-Cl bond requires specific thermal destruction parameters. Incinerating halogenated compounds at low temperatures can generate dioxins or furans. Therefore, this waste stream is routed to facilities equipped with scrubbers and secondary combustion chambers.

  • Nitrogen-Rich Heterocycle: The imidazo[1,2-b]pyridazine core is stable. Standard chemical neutralization is ineffective. Thermal oxidation is the only validated method to break the ring structure into benign

    
     and 
    
    
    
    .
  • Biological Activity: As a kinase inhibitor building block, this compound likely possesses biological activity. It must be treated as a "Substance of Uncertain Toxicity" (SUT) if specific toxicological data is unavailable, assuming high potency by default.

Pre-Disposal Handling & PPE[1][2][4]

Before initiating disposal, establish a "Hot Zone" in your fume hood.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double Layer) or Viton Standard latex is permeable to many organic heterocycles. Double gloving prevents breakthrough during handling.[2]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that may become airborne or liquids that may splash.
Respiratory N95 (Solids) or Half-mask (Organic Vapor) If handling large quantities of powder outside a hood, respiratory protection is mandatory to prevent inhalation of dust.
Clothing Lab Coat (Buttoned) + Apron Tyvek sleeves recommended if transferring large volumes of liquid waste.

Disposal Protocol: Step-by-Step

This protocol uses a Self-Validating System : at each step, you verify the state of the waste before proceeding.

Phase A: Waste Characterization & Segregation
  • Determine State: Is the compound a pure solid, or dissolved in solution?

  • Check pH (Liquids only): Ensure the solution is not highly acidic or basic (

    
    ). If it is reactive, neutralize carefully before adding to the waste container to prevent container pressurization.
    
  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar labeled "Hazardous Waste - Solid - Halogenated."

    • Liquids: Use a narrow-mouth HDPE carboy or safety can labeled "Hazardous Waste - Liquid - Halogenated."

Phase B: Transfer & Labeling
  • The "One-Way" Rule: Once material enters the waste container, it never comes out. Do not attempt to recover material from waste.

  • Labeling:

    • Write the Full Chemical Name : "2-Chloro-6-ethylimidazo[1,2-b]pyridazine".

    • Do NOT use abbreviations or structural formulas alone.

    • Check the box for "Halogenated" on your institution's waste tag.

    • List primary solvent (if liquid) and approximate concentration.

  • Secondary Containment: Place the waste container inside a secondary tray (polypropylene) to catch potential drips during transfer.

Phase C: Logic Flow Diagram

The following diagram illustrates the decision matrix for disposing of 2-Chloro-6-ethylimidazo[1,2-b]pyridazine.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidContainer Container: Wide-Mouth HDPE Label: Halogenated Solid Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck Labeling Action: Affix Hazardous Waste Tag List: '2-Chloro-6-ethylimidazo[1,2-b]pyridazine' SolidContainer->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, Methanol) LiquidCheck->NonHaloSolvent LiquidContainer Container: Safety Carboy Label: Halogenated Liquid Waste HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer Must be segregated as Halogenated due to Solute LiquidContainer->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Destruction Final Fate: High-Temp Incineration Storage->Destruction

Figure 1: Decision matrix for the segregation and disposal of halogenated heterocyclic compounds.

Emergency Spill Response

Scenario: You have dropped a vial containing 500mg of solid 2-Chloro-6-ethylimidazo[1,2-b]pyridazine.

  • Alert & Isolate: Immediately warn nearby colleagues. Mark the area.

  • PPE Upgrade: Ensure you are wearing double nitrile gloves, a lab coat, and safety goggles. If dust is visible in the air, wait 10 minutes for it to settle or wear an N95 mask.

  • Dry Clean-Up (Preferred):

    • Do not spray water (this spreads the chemical).

    • Cover the spill with a damp paper towel to prevent dust dispersion.

    • Scoop the material using a plastic spatula or dustpan.

    • Place all spill debris into a clear plastic bag, then into the Solid Halogenated Waste container.

  • Wet Clean-Up (Final Polish):

    • Wipe the surface with a soap/water solution or a mild organic solvent (ethanol) if the compound is not water-soluble.

    • Dispose of the wipes in the same hazardous waste container.

Regulatory Compliance & Waste Codes

Adherence to these codes ensures your facility remains compliant with federal and international standards.

JurisdictionCode / ClassificationDescription
US EPA (RCRA) Not Specifically Listed (P/U) Default:D001 (if ignitable solvent used) or General Hazardous Waste. Treat as toxic.
EU (LoW) 07 01 03 Organic halogenated solvents, washing liquids, and mother liquors.
EU (LoW) 16 05 06 Laboratory chemicals consisting of or containing hazardous substances.
DOT (Transport) UN 2811 (Likely)Toxic Solid, Organic, N.O.S. (Nitrogen Organic Substance).[3]

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific variations in waste coding.

References

  • PubChem. 2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management: Solvents and Halogenated Organics. Available at: [Link]

  • European Commission. Guidance on classification of waste according to EWC-Stat categories (Halogenated Organic Wastes). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-ethylimidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-ethylimidazo[1,2-B]pyridazine
© Copyright 2026 BenchChem. All Rights Reserved.